molecular formula C21H42N2NaO9P B574674 Sodium lauroampho PG-acetate phosphate CAS No. 193888-44-7

Sodium lauroampho PG-acetate phosphate

Cat. No.: B574674
CAS No.: 193888-44-7
M. Wt: 520.536
InChI Key: BVAQZSBSTBYZPX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Lauroampho PG-Acetate Phosphate ( 193888-44-7) is a multifunctional amphoteric surfactant of significant interest for formulation research and development[a]. Its chemical structure integrates a lauric acid-derived hydrophobic chain with hydrophilic propylene glycol, acetate, and phosphate groups, resulting in a molecule with balanced surface-active properties[c]. This configuration is engineered to be both effective and mild, making it a valuable subject for studies focused on developing gentle cleansing systems[c]. The primary research applications for this compound leverage its diverse functional roles. It acts as an effective cleansing agent, facilitating the removal of oils and impurities from surfaces[c]. Its strong foaming and foam-boosting characteristics are key for investigating lather quality and stability in aqueous systems[c]. Furthermore, it functions as a hydrotrope, a property valuable for research aimed at enhancing the solubility and stability of poorly soluble compounds in liquid formulations[c]. Its hair-conditioning effect provides an additional dimension for studies on multi-functional personal care prototypes[c]. The mechanism of action is based on its amphoteric nature, allowing it to act as a cationic species in acidic environments and an anionic one in alkaline conditions, which enables compatibility with a broad range of other surfactants and helps in creating mild, yet high-performing, synergistic blends[c]. Synthetically, it is produced from lauric acid, often derived from plant sources like coconut or palm kernel oil, which undergoes a series of reactions with amines, propylene glycol, and phosphoric acid before being neutralized into its final sodium salt form[c]. Researchers can utilize this compound under the designation UNII 30571NG7F5 and with the molecular formula C21H42N2NaO9P and a molecular weight of 522.55 g/mol[c]. This product is supplied For Research Use Only (RUO) and is strictly intended for laboratory and industrial research applications. It is not intended for diagnostic, therapeutic, or personal consumer use.

Properties

CAS No.

193888-44-7

Molecular Formula

C21H42N2NaO9P

Molecular Weight

520.536

IUPAC Name

sodium;2-[2-(dodecanoylamino)ethyl-(2-hydroxyethyl)-[2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropyl]azaniumyl]acetate

InChI

InChI=1S/C21H43N2O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-20(26)22-12-13-23(14-15-24,17-21(27)28)16-19(25)18-32-33(29,30)31;/h19,24-25H,2-18H2,1H3,(H3-,22,26,27,28,29,30,31);/q;+1/p-1

InChI Key

BVAQZSBSTBYZPX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC(=O)NCC[N+](CCO)(CC(COP(=O)(O)[O-])O)CC(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physico-chemical Properties of Sodium Lauroampho PG-Acetate Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauroampho PG-acetate phosphate is a complex amphoteric surfactant employed in the cosmetic and pharmaceutical industries for its mild cleansing, foaming, and conditioning properties. As a zwitterionic molecule, it possesses both positive and negative charges, conferring a unique pH-dependent behavior that is advantageous in sophisticated formulations. This technical guide provides a comprehensive overview of the anticipated physico-chemical properties of this compound and details the experimental protocols necessary for their precise determination. While specific quantitative data for this proprietary molecule is not extensively published, this document equips researchers with the methodologies to characterize it for their specific applications.

Molecular Structure and Expected Properties

The chemical structure of this compound, with its lauryl tail, propylene glycol linkage, and both acetate and phosphate hydrophilic groups, suggests a multifaceted physico-chemical profile. It is anticipated to exhibit excellent surface activity, with the ability to significantly lower the surface tension of aqueous solutions. Its amphoteric nature implies the presence of at least two pKa values corresponding to the protonation/deprotonation of the acetate and phosphate groups, as well as the quaternary ammonium center.

Table 1: Anticipated Physico-chemical Properties of this compound
PropertyExpected Characteristics
pKa Multiple pKa values are expected due to the presence of both acidic (phosphate and acetate) and basic (quaternary ammonium) functional groups. The isoelectric point will be a key parameter for formulation stability.
Solubility Expected to be soluble in water and polar solvents. Solubility may be pH-dependent, with minimum solubility around the isoelectric point.
Critical Micelle Concentration (CMC) A low CMC is anticipated, indicative of an efficient surfactant. The CMC is a critical parameter for determining the onset of micelle formation and is crucial for detergency and solubilization.
Surface Tension at CMC A significant reduction in the surface tension of water is expected, likely in the range of 25-40 mN/m, which is characteristic of effective surfactants.
Viscosity In aqueous solutions, the viscosity is expected to increase with concentration, particularly above the CMC, due to the formation of micelles and their interactions.

Experimental Protocols

To empower researchers to fully characterize this compound, the following detailed experimental protocols are provided.

Determination of pKa Values by Potentiometric Titration

The pKa values of an amphoteric compound like this compound can be determined by potentiometric titration. This involves monitoring the pH of a solution of the surfactant as a titrant (a strong acid or base) is added incrementally.

Methodology:

  • Preparation of Surfactant Solution: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Place the surfactant solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a burette tip into the solution.

  • Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the surfactant with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For an amphoteric substance with multiple ionizable groups, multiple inflection points will be observed.

G Workflow for pKa Determination prep Prepare 0.01 M Surfactant Solution setup Set up Titration Apparatus (pH meter, burette, stirrer) prep->setup acid_tit Titrate with 0.1 M HCl Record pH vs. Volume setup->acid_tit base_tit Titrate with 0.1 M NaOH Record pH vs. Volume setup->base_tit plot Plot pH vs. Titrant Volume acid_tit->plot base_tit->plot analyze Identify Inflection Points Determine pKa Values plot->analyze

pKa Determination Workflow
Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry

The CMC is a fundamental property of surfactants and can be determined by measuring the surface tension of solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

  • Preparation of Serial Dilutions: Prepare a series of aqueous solutions of this compound with varying concentrations, starting from a concentration well above the expected CMC down to very dilute solutions.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is the concentration at the intersection of these two lines. The surface tension at the CMC (γCMC) is the value at this point.

G Workflow for CMC and Surface Tension Determination prep Prepare Serial Dilutions of Surfactant measure Measure Surface Tension of Each Dilution (Tensiometer) prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Identify Breakpoint in the Plot Determine CMC and γCMC plot->analyze

CMC and Surface Tension Workflow
Viscosity Measurement

The viscosity of surfactant solutions provides insight into the size, shape, and interactions of micelles.

Methodology:

  • Solution Preparation: Prepare solutions of this compound at various concentrations, both below and above the determined CMC.

  • Viscosity Measurement: Using a viscometer (e.g., a rotational viscometer or a capillary viscometer), measure the viscosity of each solution at a controlled temperature.

  • Data Analysis: Plot the viscosity as a function of surfactant concentration. An increase in the slope of the curve is typically observed around and above the CMC, indicating micelle formation and growth.

G Workflow for Viscosity Measurement prep Prepare Surfactant Solutions (Varying Concentrations) measure Measure Viscosity of Each Solution (Viscometer at Constant Temperature) prep->measure plot Plot Viscosity vs. Concentration measure->plot analyze Analyze Viscosity Behavior (Relate to Micelle Formation) plot->analyze

Viscosity Measurement Workflow

Applications in Drug Development

The physico-chemical properties of this compound are critical for its application in drug development. Its surface activity and low CMC make it a potential candidate as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability. Its mildness and conditioning effects are beneficial in topical and transdermal formulations, where it can improve drug penetration and patient compliance. The pH-responsive nature of this surfactant can be exploited in the design of smart drug delivery systems that release their payload in response to specific pH environments.

Conclusion

While specific quantitative physico-chemical data for this compound remains limited in the public domain, its structural characteristics as a complex amphoteric surfactant provide a strong basis for predicting its behavior. The experimental protocols detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize this molecule. A comprehensive understanding of its pKa, solubility, CMC, surface tension, and viscosity is paramount for its effective and safe utilization in advanced formulations. The methodologies presented herein are designed to be readily implemented in a standard laboratory setting, enabling the generation of the critical data required for formulation optimization and regulatory submissions.

An In-depth Technical Guide to the Plausible Synthesis and Molecular Structure of Sodium Lauroampho PG-Acetate Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Sodium lauroampho PG-acetate phosphate" suggests a complex amphoteric surfactant. Based on its nomenclature, the molecule likely incorporates a sodium lauroamphoacetate backbone, which is a mild, zwitterionic surfactant, further functionalized with propylene glycol (PG), an additional acetate group, and a phosphate group.[1] Such a molecule would possess multiple functional groups, potentially offering unique properties in terms of solubility, surface activity, and interaction with biological systems. This guide outlines a hypothetical synthesis pathway, a probable molecular structure, and relevant physicochemical data based on analogous compounds.

Proposed Molecular Structure

The core of the molecule is likely sodium lauroamphoacetate. The "PG-acetate phosphate" moiety suggests that propylene glycol is esterified with both acetic acid and phosphoric acid, and this entire group is attached to the lauroamphoacetate structure, most likely at the hydroxyl group of the aminoethylethanolamine-derived portion.

A plausible structure involves the reaction of lauric acid with aminoethylethanolamine (AEEA) to form an imidazoline intermediate, which is then reacted with sodium chloroacetate to yield sodium lauroamphoacetate.[1] The terminal hydroxyl group of the sodium lauroamphoacetate can then be further reacted.

Hypothetical Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process.

Step 1: Synthesis of the Imidazoline Intermediate Lauric acid is condensed with aminoethylethanolamine (AEEA) at elevated temperatures.[2] This reaction initially forms an amide, which then cyclizes to produce a hydroxyethyl-imidazoline.[2]

Step 2: Formation of Sodium Lauroamphoacetate The imidazoline intermediate is then reacted with sodium monochloroacetate (SMCA) in the presence of a base like sodium hydroxide.[2][3] This step introduces the carboxymethyl group.

Step 3: Functionalization with Propylene Glycol, Acetate, and Phosphate This is the most speculative part of the synthesis. A plausible route involves the reaction of the hydroxyl group on the sodium lauroamphoacetate with a pre-functionalized propylene glycol molecule. Alternatively, a stepwise addition could be performed. A possible approach for creating the "PG-acetate phosphate" moiety would be to first react propylene glycol with a phosphorylating agent (like polyphosphoric acid or phosphorus pentoxide) and then with an acetylating agent (like acetic anhydride or acetyl chloride), or vice-versa, before attaching it to the lauroamphoacetate backbone.[4][5]

A potential synthetic workflow is outlined below:

G cluster_0 Step 1: Imidazoline Formation cluster_1 Step 2: Lauroamphoacetate Synthesis cluster_2 Step 3: PG-Acetate Phosphate Moiety Synthesis & Attachment lauric_acid Lauric Acid imidazoline Imidazoline Intermediate lauric_acid->imidazoline + AEEA (Heat) aeea Aminoethylethanolamine (AEEA) aeea->imidazoline imidazoline_ref Imidazoline Intermediate smca Sodium Monochloroacetate (SMCA) sla Sodium Lauroamphoacetate smca->sla naoh NaOH naoh->sla sla_ref Sodium Lauroamphoacetate imidazoline_ref->sla + SMCA + NaOH pg Propylene Glycol (PG) pg_phosphate PG-Phosphate pg->pg_phosphate + Phosphorylating Agent phosphorylating_agent Phosphorylating Agent phosphorylating_agent->pg_phosphate acetylating_agent Acetylating Agent pg_acetate_phosphate PG-Acetate Phosphate acetylating_agent->pg_acetate_phosphate pg_phosphate->pg_acetate_phosphate + Acetylating Agent final_product Sodium Lauroampho PG-Acetate Phosphate pg_acetate_phosphate->final_product (Esterification) sla_ref->final_product

Hypothetical Synthesis Workflow

Physicochemical Data of Analogous Compounds

Quantitative data for the target compound is unavailable. However, data for sodium lauroamphoacetate and related surfactants can provide an indication of its likely properties.

PropertyValue (for Sodium Lauroamphoacetate)Reference
Appearance Colorless to light yellow liquid[6]
Molecular Formula C18H35N2O4Na[7]
Molecular Weight 366.47 g/mol [7]
pH (as supplied) 5.0 - 7.0[8]
Solubility Soluble in water[8]
Viscosity (as supplied) May be as high as 5000 cP at 25°C[7]

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis and characterization, based on literature for similar compounds.

5.1. Synthesis of Imidazoline Intermediate

  • Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser is charged with equimolar amounts of lauric acid and aminoethylethanolamine (AEEA).

  • Reaction Conditions: The mixture is heated to a temperature of 140-160°C under a nitrogen atmosphere.

  • Water Removal: Water is continuously removed from the reaction mixture via the Dean-Stark trap as the condensation reaction proceeds.

  • Monitoring: The reaction is monitored by measuring the amount of water collected and by techniques such as acid value titration to determine the consumption of lauric acid.

  • Work-up: Once the reaction is complete, the crude imidazoline intermediate is cooled and can be used directly in the next step or purified by vacuum distillation.

5.2. Synthesis of Sodium Lauroamphoacetate

  • Reaction Setup: The imidazoline intermediate is dissolved in a suitable solvent, such as water or a water/alcohol mixture, in a jacketed reactor.

  • Reagent Addition: An aqueous solution of sodium monochloroacetate (SMCA) and sodium hydroxide is added dropwise to the reactor while maintaining the temperature at 60-80°C. The pH of the reaction mixture is kept alkaline (pH 8-10) by the controlled addition of sodium hydroxide.

  • Monitoring: The reaction progress is monitored by measuring the chloride ion concentration.

  • Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to the desired range. The final product is an aqueous solution of sodium lauroamphoacetate.

5.3. Characterization Techniques

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the intermediates and the final product (e.g., C=O of the amide and carboxylate, P=O of the phosphate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the successful addition of each component.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Surface Tension Measurement: To evaluate the surface activity of the final product. A Du Noüy ring tensiometer can be used to measure the surface tension of aqueous solutions of the surfactant at various concentrations to determine the critical micelle concentration (CMC).

  • Viscosity Measurement: A rheometer can be used to determine the viscosity of the final product as a function of concentration and temperature.

The logical relationship for the characterization process can be visualized as follows:

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Characterization synthesis Synthesized Product purification Purification synthesis->purification ftir FTIR purification->ftir nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms surface_tension Surface Tension purification->surface_tension viscosity Viscosity purification->viscosity

Characterization Workflow

Conclusion

While "this compound" is not a commercially documented surfactant, its synthesis is plausible through established chemical reactions. The proposed multi-step synthesis involves the formation of a lauroamphoacetate backbone followed by functionalization with a propylene glycol-acetate-phosphate moiety. The resulting molecule would be a highly functionalized amphoteric surfactant with potential applications in specialized formulations where mildness, enhanced solubility, and specific surface activities are required. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for any future research and development of this novel compound.

References

The Zwitterionic Nature of Sodium Lauroampho PG-Acetate Phosphate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium lauroampho PG-acetate phosphate is a complex amphoteric surfactant valued in the cosmetic and pharmaceutical industries for its mildness, cleansing, and conditioning properties.[1][2][3] This technical guide delves into the core of its chemical behavior, specifically its zwitterionic nature, providing a detailed understanding for professionals in research and development.

Unveiling the Dual-Charge Molecular Architecture

The defining characteristic of this compound is its zwitterionic structure, meaning the molecule possesses both a positive and a negative charge, rendering its net charge zero at its isoelectric point.[4] This dual-charge nature is a consequence of its distinct functional groups, as identified in its chemical structure. The molecular formula for this compound is C21H44N2O9P.[5][6]

A detailed analysis of its structure reveals:

  • A Cationic Center: A permanently positively charged quaternary ammonium group.

  • An Anionic Center: A phosphate group that can carry a negative charge depending on the pH of the surrounding environment.

This unique combination of a pH-independent positive charge and a pH-dependent negative charge is the foundation of its zwitterionic properties.

pH-Dependent Charge Behavior: A Dynamic Equilibrium

The overall charge of the this compound molecule is intricately linked to the pH of the solution. This dynamic charge behavior dictates its interaction with other molecules and surfaces, influencing its functionality as a surfactant.

  • In Acidic Conditions (Low pH): The phosphate group is protonated and electrically neutral. The quaternary ammonium group maintains its positive charge, resulting in a net positive charge on the molecule.

  • In Neutral to Mildly Acidic Conditions: As the pH increases, the phosphate group deprotonates, acquiring a negative charge. At the isoelectric point (pI), the positive charge of the quaternary ammonium group is balanced by the negative charge of the phosphate group, and the molecule has a net zero charge. While the specific pI for this molecule is not publicly documented, this is the pH at which its zwitterionic nature is most pronounced.

  • In Alkaline Conditions (High pH): The phosphate group remains deprotonated and negatively charged, while the quaternary ammonium group's positive charge is unaffected. This results in a net negative charge on the molecule.

This ability to transition between cationic, zwitterionic, and anionic states depending on the formulation's pH is a key aspect of its versatility.

Summarized Properties and Functions

PropertyData
Chemical Name This compound
Molecular Formula C21H44N2O9P
CAS Number 193888-44-7
Primary Functions Cleansing agent, Foaming agent, Foam boosting, Hair conditioning, Hydrotrope, Surfactant[1][2]
Key Structural Features Quaternary ammonium (cationic center), Phosphate group (anionic center)

Visualizing the Zwitterionic Behavior

The following diagram illustrates the pH-dependent charge states of this compound, providing a visual representation of its zwitterionic nature.

Caption: pH-dependent charge states of this compound.

Experimental Protocols: A Note on Proprietary Data

  • Potentiometric Titration: To determine the pKa values of the acidic and basic functional groups. This involves titrating a solution of the surfactant with a strong acid and base and monitoring the pH changes.

  • Zeta Potential Measurement: To determine the isoelectric point. This involves measuring the surface charge of micelles or adsorbed layers of the surfactant at various pH values. The pH at which the zeta potential is zero corresponds to the isoelectric point.

  • Conductivity Measurements: To study the aggregation behavior and critical micelle concentration (CMC) of the surfactant under different pH conditions.

Conclusion

The zwitterionic nature of this compound is central to its functionality as a high-performance, mild surfactant. Its ability to modulate its net charge in response to pH allows for its use in a wide array of sophisticated formulations. For researchers and drug development professionals, a thorough understanding of this pH-dependent behavior is crucial for optimizing product performance, stability, and compatibility with other ingredients. Further investigation into its specific physicochemical parameters, such as the isoelectric point and pKa values, would provide even greater control and innovation in its application.

References

An In-depth Technical Guide to the Hydrotropic Properties of Mild Amphoteric Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrotropic properties of mild amphoteric surfactants, with a focus on their application in pharmaceutical sciences. The document details the mechanisms of hydrotropy, quantitative data on key surfactant properties, and experimental protocols for their characterization, offering valuable insights for the formulation and delivery of poorly water-soluble drugs.

Introduction to Hydrotropy and Mild Amphoteric Surfactants

Hydrotropy is a phenomenon by which the solubility of a poorly water-soluble substance is increased in an aqueous solution by the addition of a high concentration of a third substance, known as a hydrotrope. Unlike typical surfactants that form well-defined micelles above a critical micelle concentration (CMC), some hydrotropes are thought to increase solubility through a more gradual self-aggregation process or by altering the structure of the solvent to be more accommodating to the solute.[1]

Mild amphoteric surfactants are a class of surface-active agents that possess both a positive and a negative charge in their hydrophilic head group, with the net charge being dependent on the pH of the solution.[2] This dual-charge characteristic contributes to their excellent mildness, making them suitable for a wide range of applications, including personal care products and pharmaceutical formulations.[2] Key examples of mild amphoteric surfactants include Cocamidopropyl Betaine (CAPB) and Sodium Cocoamphoacetate. These surfactants exhibit hydrotropic properties, enhancing the solubility of hydrophobic compounds, which is of significant interest in drug delivery.[3]

Quantitative Data on Hydrotropic Properties

The following tables summarize key quantitative parameters for two common mild amphoteric surfactants, Cocamidopropyl Betaine and Sodium Cocoamphoacetate. The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, indicating the concentration at which they begin to form micelles and significantly increase their solubilizing capacity.

Table 1: Critical Micelle Concentration (CMC) of Cocamidopropyl Betaine (CAPB)

CMC ValueTemperature (°C)MethodReference
~0.1 g/LNot SpecifiedNot Specified[4]
0.974 mmol/LNot SpecifiedNot Specified[5]
63.1 mg/dm³Not SpecifiedNot Specified[3]

Note: Direct conversion of g/L to mmol/L requires the molar mass of CAPB, which can vary depending on the specific fatty acid chain lengths. For consistency, it is crucial to refer to the original source for precise experimental conditions.

Table 2: Critical Micelle Concentration (CMC) of Sodium Cocoamphoacetate

CMC ValueTemperature (°C)MethodReference
8.2 mM25Not SpecifiedNot Specified

While specific data on the Molar Solubilization Ratio (MSR) and solubilization capacity for various drugs with these specific mild amphoteric surfactants are not extensively available in the public domain, the principles of micellar solubilization apply.[6][7] The solubilization capacity is dependent on the physicochemical properties of both the drug and the surfactant, as well as the composition of the medium.[6] Further experimental investigation is recommended to determine these parameters for specific drug-surfactant systems.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter for characterizing the hydrotropic properties of surfactants. Two common methods for its determination are surface tensiometry and conductivity measurement.

Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.[6]

Methodology:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the amphoteric surfactant with varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Instrumentation: Utilize a surface tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

  • Measurement: Measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.

Principle: For ionic and amphoteric surfactants, the electrical conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility than the individual ions. The break in the conductivity versus concentration plot indicates the CMC.[6][8]

Methodology:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the amphoteric surfactant with varying concentrations.

  • Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

  • Measurement: Measure the specific conductance of each solution at a constant temperature.

  • Data Analysis: Plot the specific conductance versus the surfactant concentration. The CMC is determined from the intersection of the two lines of different slopes.

Assessment of Hydrotropic Solubilization of a Poorly Water-Soluble Drug

Principle: The increase in the solubility of a poorly water-soluble drug in the presence of a hydrotrope can be quantified using UV-Vis spectroscopy. By preparing saturated solutions of the drug in different concentrations of the surfactant solution and measuring the drug's absorbance, the enhancement in solubility can be determined.[7]

Methodology:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the mild amphoteric surfactant at concentrations ranging from below to well above its CMC.

  • Equilibration: Add an excess amount of the poorly water-soluble drug to each surfactant solution. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge or filter the equilibrated solutions to remove the undissolved drug.

  • Spectrophotometric Analysis: Dilute the clear supernatant with a suitable solvent and measure the absorbance of the drug at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.

  • Quantification: Determine the concentration of the solubilized drug using a pre-established calibration curve of the drug in the same solvent.

  • Data Analysis: Plot the solubility of the drug as a function of the surfactant concentration to determine the extent of hydrotropic solubilization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the hydrotropic properties of mild amphoteric surfactants.

G Experimental Workflow for CMC Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_st Surface Tensiometry cluster_cond Conductivity cluster_analysis Data Analysis Prep Prepare stock solution of amphoteric surfactant Dilute Create series of dilutions spanning expected CMC Prep->Dilute ST_measure Measure surface tension of each dilution Dilute->ST_measure Cond_measure Measure specific conductance of each dilution Dilute->Cond_measure Plot_ST Plot Surface Tension vs. log(Concentration) ST_measure->Plot_ST Plot_Cond Plot Conductance vs. Concentration Cond_measure->Plot_Cond Determine_CMC Determine CMC from plot inflection/intersection Plot_ST->Determine_CMC Plot_Cond->Determine_CMC

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

G pH-Dependent Charge of Amphoteric Surfactants Low_pH Low pH (Acidic) Cationic Net Positive Charge (Cationic) Low_pH->Cationic Protonation of carboxylate group IEP Isoelectric Point (Neutral) Zwitterionic Net Zero Charge (Zwitterionic) IEP->Zwitterionic High_pH High pH (Alkaline) Anionic Net Negative Charge (Anionic) High_pH->Anionic Deprotonation of quaternary ammonium group Cationic->Zwitterionic Increase pH Zwitterionic->Anionic Increase pH

Caption: pH-dependent charge states of amphoteric surfactants.

G Conceptual Mechanism of Hydrotropic Solubilization cluster_system Aqueous System with Poorly Soluble Drug cluster_solubilized Solubilized System Drug Poorly Water-Soluble Drug (Aggregated) Amphoteric Addition of Mild Amphoteric Surfactant Drug->Amphoteric Water Water Molecules Water->Amphoteric Micelle Micelle Formation (above CMC) Amphoteric->Micelle Altered_Water Altered Water Structure Amphoteric->Altered_Water Drug_in_Micelle Drug Encapsulated in Micelle Core Micelle->Drug_in_Micelle Solubilized_Drug Increased Drug Solubility Drug_in_Micelle->Solubilized_Drug Altered_Water->Solubilized_Drug

Caption: Mechanism of hydrotropic drug solubilization.

References

The Unseen Hand: A Technical Guide to the Mechanism of Action of Zwitterionic Hydrotropes in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zwitterionic hydrotropes represent a unique class of solubilizing agents that hold immense promise for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). Possessing both a positive and a negative charge within the same molecule, yet maintaining overall electrical neutrality, these compounds exhibit a distinct mechanism of action that differs from traditional hydrotropes and surfactants. This technical guide provides an in-depth exploration of the core mechanisms governing the function of zwitterionic hydrotropes in aqueous solutions. It delves into the principles of hydrotropy, the specific roles of the zwitterionic functional groups, and the nature of their interactions with hydrophobic drug molecules. The guide further presents quantitative data on solubility enhancement, detailed experimental protocols for characterization, and visual representations of the proposed mechanisms and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Zwitterionic Hydrotropes

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of a poorly soluble compound.[1] Unlike surfactants, which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes typically have a smaller hydrophobic part that is insufficient for spontaneous self-aggregation into large, organized structures.[2] Instead, they are thought to operate through a more subtle and complex set of interactions.

Zwitterionic hydrotropes are a specialized class of these molecules that contain both cationic and anionic moieties within the same molecule, rendering them electrically neutral over a wide pH range.[3] Common examples include compounds based on sulfobetaine, carboxybetaine, and phosphocholine head groups. This dual-charge nature imparts unique properties, including exceptional hydrophilicity and biocompatibility, making them highly attractive for pharmaceutical applications.[4]

Core Mechanism of Action

The mechanism by which zwitterionic hydrotropes enhance the solubility of hydrophobic drugs is multifaceted and involves a combination of factors, including self-aggregation, direct interaction with the solute, and modification of the solvent environment. While the precise mechanism is still a subject of ongoing research, a consensus is emerging around a cooperative model.

Self-Aggregation and the Minimum Hydrotrope Concentration (MHC)

Similar to traditional hydrotropes, zwitterionic hydrotropes exhibit a non-linear increase in solute solubility with their concentration. A significant increase in solubility is typically observed above a certain threshold known as the Minimum Hydrotrope Concentration (MHC).[5] Below the MHC, the hydrotrope molecules exist predominantly as monomers and have a limited effect on solubility. Above the MHC, they begin to form small, dynamic aggregates.[6] Unlike the well-defined micelles of surfactants, these aggregates are often described as loose, non-stoichiometric assemblies.

The zwitterionic nature of these hydrotropes influences their aggregation behavior. The strong electrostatic interactions between the positive and negative charges on adjacent molecules can lead to the formation of intermolecular complexes, which then co-assemble into larger aggregates that can encapsulate hydrophobic drug molecules.

Zwitterionic Hydrotrope-Drug Interactions

Molecular dynamics simulations and spectroscopic studies suggest that the primary driving force for hydrotropy is the preferential interaction between the hydrotrope and the solute.[7][8] In the case of zwitterionic hydrotropes, these interactions are a complex interplay of:

  • Hydrophobic Interactions: The non-polar regions of the zwitterionic hydrotrope can interact with the hydrophobic surfaces of the drug molecule, shielding it from the aqueous environment.

  • Electrostatic and Dipole-Dipole Interactions: The distinct positive and negative charges on the zwitterionic headgroup create a strong dipole. These dipoles can interact favorably with polar moieties on the drug molecule.

  • Hydrogen Bonding: The charged groups of the zwitterionic hydrotrope, particularly the anionic moiety (e.g., carboxylate or sulfonate), can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the drug molecule.

These multiple interaction modes allow zwitterionic hydrotropes to effectively bind to and surround the hydrophobic drug, forming a more hydrophilic complex that is readily dispersed in water.

The Role of Water

The exceptional hydrophilicity of zwitterionic compounds is due to their ability to strongly bind water molecules, forming a tightly bound hydration shell.[9] This hydration shell plays a crucial role in the solubilization process. It is hypothesized that the aggregation of hydrotropes around a hydrophobic solute is a water-mediated process.[10] By organizing around the drug molecule, the hydrotropes minimize the disruption of the water's hydrogen-bonding network that the hydrophobic solute would otherwise cause, leading to a thermodynamically more favorable state.

Quantitative Data on Solubility Enhancement

The effectiveness of a hydrotrope is quantified by its ability to increase the solubility of a poorly soluble drug. This is often expressed as a solubility enhancement ratio. While extensive quantitative data for a wide range of zwitterionic hydrotropes is still emerging, the available information indicates their significant potential.

For instance, 2-methacryloyloxyethyl phosphorylcholine, a zwitterionic compound, has been shown to increase the aqueous solubility of the anticancer drug paclitaxel by four orders of magnitude.[11] The table below presents representative data on the solubility enhancement of various poorly soluble drugs by different types of hydrotropes to provide a comparative context. It is important to note that the effectiveness of a hydrotrope is highly dependent on the specific drug-hydrotrope pair.

DrugHydrotrope TypeHydrotropeConcentration (M)Solubility Enhancement FactorReference
PaclitaxelNicotinamide Derivative (Non-zwitterionic)N,N-diethylnicotinamide (NNDENA)3.5>100,000[11]
PaclitaxelZwitterionic2-methacryloyloxy-ethyl phosphorylcholine-~10,000[11]
FurosemideMixed Hydrotropes (Non-zwitterionic)Urea + Sodium Benzoate + Sodium Citrate40% w/v totalHigh[12]
CarbamazepineNeutral (Non-zwitterionic)Urea-~30[1]
CarbamazepineNicotinamide Derivative (Non-zwitterionic)Nicotinamide-~30[1]
AlbendazoleTraditional (Non-zwitterionic)Sodium Citrate-~60[10]

Experimental Protocols for Characterization

A variety of biophysical and analytical techniques are employed to elucidate the mechanism of action of zwitterionic hydrotropes. Below are detailed methodologies for key experiments.

Determination of Minimum Hydrotrope Concentration (MHC)

The MHC is a critical parameter for characterizing a hydrotrope. It can be determined by measuring a physical property of the hydrotrope solution as a function of its concentration and identifying the concentration at which a distinct change in the property occurs.

Methodology: UV-Vis Spectroscopy

  • Preparation of Stock Solutions: Prepare a stock solution of the poorly soluble drug in a suitable organic solvent. Prepare a series of aqueous solutions of the zwitterionic hydrotrope with varying concentrations.

  • Sample Preparation: Add an excess amount of the drug to each hydrotrope solution.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Centrifuge or filter the samples to remove the undissolved drug.

  • Quantification: Dilute the supernatant with a suitable solvent and measure the absorbance of the drug using a UV-Vis spectrophotometer at its maximum absorption wavelength (λmax).

  • Data Analysis: Plot the solubility of the drug as a function of the hydrotrope concentration. The MHC is the concentration at which a sharp increase in solubility is observed.

Characterization of Aggregate Formation: Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in a solution, making it an ideal technique for studying the aggregation of hydrotropes.

Methodology:

  • Sample Preparation: Prepare a series of solutions of the zwitterionic hydrotrope in water, with and without the poorly soluble drug, at concentrations above and below the MHC. Filter the solutions through a 0.22 µm syringe filter to remove dust and other large particles.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.

  • Measurement: Place the sample in a clean cuvette and insert it into the instrument. Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis: The instrument's software will generate an autocorrelation function, which is then used to calculate the particle size distribution. The appearance of larger particles at concentrations above the MHC provides evidence of aggregate formation.

Investigation of Hydrotrope-Drug Interactions: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing information on the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction between the hydrotrope and the drug.

Methodology:

  • Sample Preparation: Prepare a solution of the poorly soluble drug (ligand) and a solution of the zwitterionic hydrotrope (macromolecule) in the same buffer. The drug may need to be dissolved in a buffer containing a small amount of a co-solvent, with the same co-solvent concentration in the hydrotrope solution to minimize heats of dilution. Degas both solutions before use.

  • Instrument Setup: Set the desired temperature for the experiment. Fill the sample cell with the hydrotrope solution and the titration syringe with the drug solution.

  • Titration: Perform a series of small injections of the drug solution into the hydrotrope solution. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then fit to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualization of Aggregates: Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of hydrotrope aggregates and drug-hydrotrope co-aggregates in a near-native, vitrified state.

Methodology:

  • Sample Preparation: Prepare a solution of the zwitterionic hydrotrope and the poorly soluble drug at a concentration above the MHC.

  • Grid Preparation: Apply a small volume (3-4 µL) of the sample solution to a TEM grid with a perforated carbon film.

  • Vitrification: Blot the excess liquid to create a thin film and rapidly plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preventing the formation of ice crystals that would damage the structures.

  • Imaging: Transfer the vitrified grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.

  • Image Analysis: Analyze the images to observe the size, shape, and morphology of the aggregates.

Visualizing the Mechanism and Workflows

Graphical representations can aid in understanding the complex processes involved in the action of zwitterionic hydrotropes. The following diagrams, generated using the DOT language, illustrate the proposed solubilization mechanism and a typical experimental workflow.

Solubilization_Mechanism cluster_initial Initial State cluster_interaction Interaction & Aggregation (Above MHC) cluster_final Solubilized State Drug Drug Drug_agg Drug Drug->Drug_agg Hydrophobic Interactions Hydrotrope1 Zwitterionic Hydrotrope H1 ZH Hydrotrope2 Zwitterionic Hydrotrope Hydrotrope3 Zwitterionic Hydrotrope Drug_agg->H1 Electrostatic & H-Bonding H2 ZH Drug_agg->H2 H3 ZH Drug_agg->H3 H4 ZH Drug_agg->H4 Drug_sol Drug Drug_agg->Drug_sol Dispersion in Aqueous Phase ZH1 ZH ZH2 ZH ZH3 ZH ZH4 ZH

Caption: Proposed mechanism of drug solubilization by zwitterionic hydrotropes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation prep_drug Prepare Drug Stock equilibrate Equilibrate Drug with Hydrotrope Solutions prep_drug->equilibrate prep_hydro Prepare Hydrotrope Solutions (Varying Concentrations) prep_hydro->equilibrate mhc MHC Determination (UV-Vis Spectroscopy) equilibrate->mhc dls Aggregate Analysis (DLS) equilibrate->dls itc Interaction Analysis (ITC) equilibrate->itc cryo_tem Morphology Visualization (Cryo-TEM) equilibrate->cryo_tem sol_curve Solubility Curve & MHC mhc->sol_curve size_dist Particle Size Distribution dls->size_dist thermo Thermodynamic Parameters (Ka, ΔH, n) itc->thermo images Aggregate Images cryo_tem->images mechanism Elucidation of Mechanism sol_curve->mechanism size_dist->mechanism thermo->mechanism images->mechanism

Caption: Experimental workflow for characterizing zwitterionic hydrotropes.

Conclusion

Zwitterionic hydrotropes offer a compelling approach to addressing the challenge of poor aqueous solubility in drug development. Their unique molecular structure, combining both positive and negative charges, gives rise to a complex and effective mechanism of action that involves self-aggregation, multifaceted interactions with hydrophobic drugs, and a significant role of the surrounding water structure. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the potential of these remarkable molecules. As our understanding of their mechanism deepens, the rational design of novel and even more effective zwitterionic hydrotropes will undoubtedly pave the way for the development of new and improved pharmaceutical formulations.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Lauroampho PG-Acetate Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The exact chemical structure of Sodium Lauroampho PG-Acetate Phosphate (CAS No. 193888-44-7) is not publicly available in detail. This guide is based on a plausible, hypothetical structure derived from its chemical name and related compounds. The spectroscopic data presented are predictions based on this hypothetical structure and are intended for illustrative and educational purposes. Actual experimental results may vary.

This compound is a complex amphoteric surfactant used in various cosmetic and personal care formulations for its cleansing, foaming, and conditioning properties.[1] A thorough understanding of its molecular structure is essential for quality control, formulation development, and safety assessment. This technical guide outlines the principles and methodologies for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Hypothetical Chemical Structure

Based on the compound's name and available chemical descriptions, a plausible structure can be proposed. The name "this compound" suggests the following components:

  • Lauro: A 12-carbon acyl chain (lauroyl group) derived from lauric acid.

  • Ampho: An amphoteric core, likely based on an amino acid or imidazoline derivative.

  • PG: A propylene glycol or polyglyceryl moiety.

  • Acetate: A carboxymethyl group.

  • Phosphate: A phosphate ester group.

  • Sodium: A sodium counter-ion.

A Spanish chemical database describes the compound as "1-Propanaminium, 2-hydroxy-3-phosphonooxy-N-(2-hydroxyethyl)-N-carboxymethyl-N-[3-(1-oxododecanoyl)aminopropyl]-, hydroxide, inner salt, sodium salt"[2], which corresponds to the following hypothetical structure:

Caption: Hypothetical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For a molecule as complex as this compound, a combination of 1H, 13C, and 31P NMR experiments would be necessary.

2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shift regions for the key functional groups in the hypothetical structure.

Functional Group Proton Type Predicted Chemical Shift (ppm) Multiplicity
Lauroyl Chain-CH₃0.8 - 1.0Triplet
-(CH₂)ₙ-1.2 - 1.6Multiplet
-CH₂-C=O2.2 - 2.5Triplet
Amido-propyl-NH-CH₂-3.2 - 3.5Multiplet
-CH₂-CH₂-CH₂-1.8 - 2.2Multiplet
-CH₂-N⁺-3.5 - 3.8Multiplet
Acetate-N⁺-CH₂-COO⁻3.9 - 4.2Singlet
Hydroxyethyl-N⁺-CH₂-CH₂-OH3.6 - 3.9Multiplet
-CH₂-OH3.7 - 4.0Multiplet
PG-Phosphate-N⁺-CH₂-CH(OH)-3.6 - 4.0Multiplet
-CH(OH)-4.0 - 4.5Multiplet
-CH₂-O-P3.8 - 4.2Multiplet

2.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Functional Group Carbon Type Predicted Chemical Shift (ppm)
Lauroyl Chain-C H₃14 - 16
-(C H₂)ₙ-22 - 35
-C H₂-C=O36 - 40
-C =O170 - 175
Amido-propyl-NH-C H₂-38 - 42
-C H₂-CH₂-CH₂-25 - 30
-C H₂-N⁺-55 - 60
Acetate-N⁺-C H₂-COO⁻60 - 65
-C OO⁻175 - 180
Hydroxyethyl-N⁺-C H₂-CH₂-OH58 - 62
-C H₂-OH50 - 55
PG-Phosphate-N⁺-C H₂-CH(OH)-62 - 68
-C H(OH)-65 - 70
-C H₂-O-P60 - 65

2.3. Predicted ³¹P NMR Spectral Data

The phosphorus-31 NMR spectrum is highly specific for the phosphate group and will likely show a single peak in the region of 0 to 5 ppm, characteristic of a phosphate monoester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce the structure from the fragmentation pattern of the molecule. Electrospray ionization (ESI) would be the preferred method for this type of polar, non-volatile compound.

3.1. Predicted Molecular Ion

In positive ion mode ESI-MS, the molecule is expected to be detected as the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

3.2. Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation and gain structural information. The following diagram illustrates a plausible fragmentation pathway for the hypothetical structure.

G cluster_frags Plausible Fragment Ions M [M+H]⁺ Hypothetical Molecular Ion F1 Loss of H₂O M->F1 F2 Loss of CH₃COOH M->F2 F3 Cleavage of Lauroyl Amide Bond M->F3 F4 Loss of Phosphate Group M->F4 F5 Lauroyl Cation [C₁₂H₂₃O]⁺ F3->F5

Caption: Predicted fragmentation pathway in positive ion ESI-MS/MS.

Experimental Protocols

4.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O or Methanol-d₄. The choice of solvent will depend on the solubility of the sample.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.

  • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P.

  • 2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

4.2. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, which provides high resolution and mass accuracy.

  • Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. Varying the collision energy will help to control the extent of fragmentation and obtain a comprehensive fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the structural elucidation of this compound using NMR and MS.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_end Structure Elucidation start Sample of Sodium Lauroampho PG-Acetate Phosphate ms_full Full Scan ESI-MS (Positive & Negative Modes) start->ms_full nmr_1d 1D NMR (¹H, ¹³C, ³¹P) start->nmr_1d ms_msms Tandem MS (MS/MS) on Molecular Ion ms_full->ms_msms ms_data Determine Molecular Formula & Fragmentation Pattern ms_msms->ms_data elucidate Combine MS and NMR Data to Propose Structure ms_data->elucidate nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_data Identify Spin Systems & Functional Groups nmr_2d->nmr_data nmr_data->elucidate

References

Introduction: The Critical Role of Surfactant Stability in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal and Chemical Stability of Zwitterionic Surfactants in Biological Buffers

Zwitterionic surfactants are indispensable tools in the life sciences, prized for their ability to mimic aspects of the native lipid bilayer environment. These amphiphilic molecules, possessing both a positive and a negative charge on their hydrophilic headgroup, are electrically neutral over a wide pH range. This property makes them effective at solubilizing membrane proteins, preventing non-specific binding, and stabilizing biologics in formulations without significantly altering native protein charges.[1] Common families include the sulfobetaines (e.g., CHAPS, SB3-12), and phosphocholines (e.g., Dodecylphosphocholine or Fos-Choline-12).[2][3]

For researchers, scientists, and drug development professionals, the efficacy of these surfactants is predicated on their stability. The degradation of a surfactant can compromise an entire experiment or the shelf-life of a therapeutic product by altering its critical micelle concentration (CMC), introducing reactive impurities, and ultimately leading to the aggregation or denaturation of the target biomolecule. This guide provides a comprehensive overview of the thermal and chemical stability of common zwitterionic surfactants in biological buffers, details experimental protocols for assessing their stability, and presents logical workflows relevant to their application.

Physicochemical Properties and Stability Profiles of Common Zwitterionic Surfactants

While zwitterionic surfactants are generally regarded as having high thermal and chemical stability, their performance is influenced by their chemical structure, temperature, and the composition of the buffer system.[4] Detailed kinetic studies on their degradation in common biological buffers like PBS, Tris, or HEPES are not extensively published, representing a significant knowledge gap. However, their general stability is well-recognized, particularly in comparison to ionic surfactants which are more susceptible to precipitation in the presence of salts. The following table summarizes key properties and qualitative stability information for representative zwitterionic surfactants.

Surfactant Structure Family Molecular Weight ( g/mol ) CMC (mM, in aqueous solution) Aggregation Number Qualitative Stability Profile & Considerations
CHAPS Sulfobetaine (Bile salt derivative)614.88~6 - 10~10Structurally based on cholic acid, it contains an amide linkage that can be susceptible to hydrolysis under harsh acidic or basic conditions. Generally stable at neutral pH.[1][5]
SB3-12 (n-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) Sulfobetaine (Alkyl)335.53~2 - 4~55Highly stable due to the robust sulfonate and quaternary ammonium groups, which are not easily hydrolyzed. Considered chemically resilient.
DPC (Dodecylphosphocholine / Fos-Choline-12) Phosphocholine351.50~1.1 - 1.5~44 - 71The phosphocholine headgroup mimics natural phospholipids.[3] The phosphate ester bond can be susceptible to hydrolysis at extreme pH, but it is very stable under typical biological conditions (pH 6-8).[2][6]
ASB-14 (Amidosulfobetaine-14) Sulfobetaine434.68~0.2 - 0.4Not widely reportedContains an amide bond, similar to CHAPS, making it potentially susceptible to hydrolysis under extreme pH conditions. However, it is generally stable in most biological applications.

Assessing Surfactant Stability: Forced Degradation Studies

To rigorously evaluate the stability of a surfactant and develop an analytical method capable of detecting its potential degradation products, a forced degradation study is the industry-standard approach.[7][8] These studies intentionally expose the surfactant to harsh chemical and physical conditions to accelerate its breakdown, identify likely degradation pathways, and validate that the chosen analytical method is "stability-indicating."[8][9] An analytical method is considered stability-indicating if it can accurately measure the decrease in the active ingredient (the intact surfactant) and simultaneously detect the increase in degradation products, without interference from one another.[10]

Logical Flow of a Forced Degradation Study

The process follows a systematic workflow to ensure that all potential degradation pathways are explored and that a robust analytical method is developed for routine stability testing.

Forced_Degradation_Workflow cluster_stress Stress Condition Application cluster_analysis Analysis & Validation Acid Acidic (e.g., 0.1M HCl) Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base Basic (e.g., 0.1M NaOH) Base->Neutralize Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Neutralize Thermal Thermal (e.g., 70°C) Thermal->Neutralize Photo Photolytic (ICH Light Box) Photo->Neutralize HPLC_Dev Develop Stability-Indicating Method (e.g., HPLC-CAD) Analyze Analyze Stressed Samples HPLC_Dev->Analyze Validate Validate Method (Specificity, Linearity, etc.) Analyze->Validate Assess Assess Stability: Identify Degradants, Determine Degradation Pathway Validate->Assess DS Prepare Surfactant Solution in Biological Buffer DS->Acid DS->Base DS->Oxidative DS->Thermal DS->Photo Neutralize->Analyze

Caption: Logical flow of a forced degradation study.
Potential Degradation Pathways

While zwitterionic surfactants are robust, forced degradation conditions can induce chemical changes. The most common degradation pathway for surfactants containing susceptible functional groups is hydrolysis.[4]

  • Hydrolysis: Surfactants with amide linkages (e.g., CHAPS, ASB-14) or ester linkages (e.g., Fos-Choline) can undergo acid- or base-catalyzed hydrolysis. This would cleave the molecule into two or more smaller fragments. For example, hydrolysis of the amide bond in CHAPS would separate the sterol-based tail from the sulfobetaine headgroup.

  • Oxidation: Strong oxidizing conditions can potentially modify the hydrophobic alkyl chains or other sensitive parts of the molecule.[7]

Experimental Protocols

The following sections provide detailed methodologies for conducting a forced degradation study on a zwitterionic surfactant.

Protocol 1: Sample Preparation and Stress Conditions

This protocol outlines the setup for stressing the surfactant solution. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that degradation products are generated without completely destroying the parent molecule.[9]

1. Materials:

  • Zwitterionic surfactant (e.g., CHAPS, DPC)
  • Biological Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
  • High-purity water
  • Calibrated pH meter, incubator, photostability chamber

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 10% w/v) in the chosen biological buffer.
  • Aliquot for Stressing: For each condition, aliquot the stock solution into clear glass vials suitable for HPLC analysis.
  • Acid Hydrolysis: Add 0.1 M HCl to a final concentration that adjusts the sample pH to 1-2. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours).
  • Base Hydrolysis: Add 0.1 M NaOH to a final concentration that adjusts the sample pH to 12-13. Incubate at room temperature for a set time (e.g., 24 hours).
  • Oxidative Degradation: Add 3% H₂O₂. Keep the sample at room temperature, protected from light, for a set time (e.g., 24 hours).[8]
  • Thermal Degradation: Place the sample in an incubator at an elevated temperature (e.g., 70°C), protected from light, for a set time (e.g., 48 hours).
  • Photolytic Degradation: Expose the sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
  • Control Sample: Keep an unstressed sample of the surfactant solution in the same buffer at a controlled, non-degrading temperature (e.g., 4°C) in the dark.
  • Neutralization: After the stress period, neutralize the acid- and base-stressed samples to the pH of the mobile phase using NaOH or HCl, respectively, to prevent further degradation.[8]
  • Analysis: Analyze all samples (stressed and control) using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method with Universal Detection

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump and autosampler.
  • Charged Aerosol Detector (CAD).
  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Mobile Phases:

  • Mobile Phase A (MPA): High-purity water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
  • Mobile Phase B (MPB): Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature 35°C.
  • Gradient Elution Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 20.0 | 95 | | 25.0 | 95 | | 25.1 | 5 | | 30.0 | 5 |

4. Analysis Procedure:

  • Equilibrate System: Flush the column and equilibrate at the initial mobile phase conditions (95% MPA, 5% MPB) until a stable baseline is achieved.
  • Inject Samples: Inject the control (unstressed) sample first to determine the retention time and peak area of the intact surfactant.
  • Run Stressed Samples: Inject each of the stressed samples.
  • Data Evaluation:
  • Compare the chromatograms of the stressed samples to the control.
  • Specificity: Look for new peaks (degradation products) that are well-resolved from the main surfactant peak.
  • Quantification: Calculate the percentage of surfactant remaining by comparing the peak area of the main peak in the stressed sample to that of the control.
  • Mass Balance: Ideally, the sum of the area of the main peak and all degradation peaks should be close to the initial area of the main peak in the control sample.

Application Workflow: Membrane Protein Solubilization & Stabilization

The stability of zwitterionic surfactants is paramount in multi-step biochemical workflows, such as the solubilization and purification of membrane proteins for structural studies by NMR or X-ray crystallography.[2][13] Surfactant degradation at any stage could lead to protein aggregation and the failure of the experiment.

Membrane_Protein_Workflow cluster_prep Preparation & Solubilization cluster_purify Purification cluster_analysis Structural Analysis Cell_Culture Cell Culture & Expression of Target Protein Harvest Cell Harvest & Lysis Cell_Culture->Harvest Mem_Prep Membrane Fraction Isolation Harvest->Mem_Prep Solubilization Solubilization of Membranes with Zwitterionic Surfactant (e.g., DPC, CHAPS) Mem_Prep->Solubilization PDC_Formation Formation of stable Protein-Detergent Complex (PDC) Solubilization->PDC_Formation Critical Step: Requires stable surfactant above CMC Affinity_Chrom Affinity Chromatography (in buffer with surfactant) SEC Size Exclusion Chromatography (Buffer exchange & polishing) Affinity_Chrom->SEC NMR Solution NMR Spectroscopy SEC->NMR Xray X-ray Crystallography SEC->Xray PDC_Formation->Affinity_Chrom

Caption: Workflow for membrane protein stabilization.

In this workflow, a stable concentration of a zwitterionic surfactant like DPC is maintained throughout the purification steps to keep the hydrophobic membrane protein soluble in an aqueous environment.[2][6] If the surfactant were to degrade, its effective concentration could drop below the CMC, causing the protein-detergent complexes to fall apart and the membrane protein to aggregate and precipitate.[13]

Conclusion

Zwitterionic surfactants are cornerstone reagents in modern biological and pharmaceutical sciences, valued for their biomimetic properties and general chemical robustness. While families like sulfobetaines and phosphocholines exhibit excellent stability under typical physiological buffer conditions, it is crucial for scientists to recognize that they are not inert. Potential liabilities, such as amide or ester bonds, can be susceptible to hydrolysis under extreme pH conditions encountered during certain processing or long-term storage scenarios.

The implementation of systematic forced degradation studies is a powerful tool for understanding the intrinsic stability of a given surfactant in a specific formulation. By using stability-indicating analytical methods like RP-HPLC, researchers can ensure the integrity of their reagents, the reproducibility of their experiments, and the long-term stability of their biological products. The continued development and publication of specific stability data for these critical reagents in a variety of biological buffers will be a valuable contribution to the scientific community.

References

The Biophysical Interface: A Technical Guide to the Interactions of Sodium Lauroampho PG-Acetate Phosphate with Lipids and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroampho PG-Acetate Phosphate is a mild, amphoteric surfactant increasingly utilized in cosmetic and pharmaceutical formulations. Its efficacy and gentle nature are intrinsically linked to its molecular interactions with biological macromolecules, namely lipids and proteins. This technical guide provides an in-depth exploration of these interactions, drawing upon established principles of surfactant science to elucidate the behavior of this specific compound. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes analogous data from similar amphoteric surfactants to present a robust theoretical and practical framework. It details the fundamental physicochemical forces governing these interactions, outlines key experimental protocols for their investigation, and presents illustrative quantitative data and molecular interaction models.

Introduction to this compound

This compound (CAS No. 193888-44-7) is a complex amphoteric surfactant.[1][2][3][4] Its structure, featuring a lauryl lipophilic tail and a hydrophilic head with multiple charged groups (phosphate, acetate, and a quaternary ammonium group), allows it to exhibit a range of functionalities. In cosmetic and pharmaceutical formulations, it is valued for its properties as a:

  • Cleansing Agent: Effectively removes dirt and oils from surfaces.[1][2]

  • Foaming Agent and Foam Booster: Contributes to the generation and stability of foam.[1][2][3]

  • Hair Conditioning Agent: Leaves hair manageable, soft, and shiny.[1][2][4]

  • Hydrotrope: Enhances the solubility of sparingly soluble substances in water.[1]

  • Surfactant: Reduces surface tension.[1][2]

The mildness of this compound, a key attribute for its use in personal care products, is a direct consequence of its nuanced interactions with the lipids and proteins of the skin and hair.

Interaction with Lipids

The primary lipid barrier of the skin is the stratum corneum, which is composed of a complex mixture of ceramides, cholesterol, and free fatty acids. The interaction of surfactants with this lipid matrix is a critical determinant of their cleansing efficacy and potential for irritation.[5][6]

Fundamental Principles of Surfactant-Lipid Interaction

The interaction of surfactants with lipid bilayers, the fundamental structure of cell membranes and the stratum corneum, can be described by a multi-stage process:

  • Monomer Partitioning: At low concentrations, surfactant monomers partition into the lipid bilayer. This process is governed by the hydrophobic effect, where the lipophilic tail of the surfactant inserts itself among the acyl chains of the lipids.[7][8][9]

  • Bilayer Saturation: As the concentration of the surfactant in the bilayer increases, it can induce changes in the membrane's physical properties, such as fluidity and permeability.[5][7]

  • Micelle Formation and Solubilization: Above a certain surfactant-to-lipid ratio, the structural integrity of the bilayer is compromised, leading to the formation of mixed micelles and the solubilization of the membrane.[7][8][9][10]

Illustrative Quantitative Data

Due to the lack of specific experimental data for this compound, the following table presents typical quantitative data for the interaction of a mild amphoteric surfactant with a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, as might be determined by Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

ParameterIllustrative ValueMethodSignificance
Partition Coefficient (Kp) 1.5 x 104Isothermal Titration Calorimetry (ITC)Indicates the preference of the surfactant to reside in the lipid bilayer versus the aqueous phase. A higher value suggests greater interaction.
Enthalpy of Partitioning (ΔHp) -5.2 kJ/molIsothermal Titration Calorimetry (ITC)Describes the heat change upon surfactant partitioning. An exothermic value suggests favorable binding interactions.
Lipid Phase Transition Temperature (Tm) Shift -2.5 °C at 10 mol% surfactantDifferential Scanning Calorimetry (DSC)A decrease in the main phase transition temperature of the lipid indicates that the surfactant disorders the lipid packing, increasing membrane fluidity.
Enthalpy of Transition (ΔHm) Reduction by 15% at 10 mol% surfactantDifferential Scanning Calorimetry (DSC)A broadening and reduction of the transition enthalpy suggests a less cooperative melting process due to the presence of the surfactant.
Experimental Protocols

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[11][12][13][14]

Methodology:

  • Preparation: A suspension of unilamellar lipid vesicles (e.g., 1 mM DPPC) is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) and placed in the sample cell of the calorimeter. A concentrated solution of the surfactant (e.g., 20 mM this compound) is loaded into the injection syringe.

  • Titration: A series of small injections of the surfactant solution are made into the lipid suspension while the heat change is monitored.

  • Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These data are then fit to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

DSC measures the heat capacity of a sample as a function of temperature. It is used to observe the phase transitions of lipid bilayers and how they are affected by the presence of surfactants.[15][16]

Methodology:

  • Sample Preparation: Multilamellar vesicles are prepared with and without the surfactant at various molar ratios in a buffered solution.

  • Measurement: The samples are hermetically sealed in DSC pans and heated at a constant rate (e.g., 1 °C/min) over a temperature range that encompasses the lipid's phase transition. A reference pan contains only the buffer.

  • Data Analysis: The thermograms of the lipid-surfactant mixtures are compared to that of the pure lipid to determine changes in the phase transition temperature (Tm) and the enthalpy of the transition (ΔHm).

Visualization of Surfactant-Lipid Interaction

Surfactant_Lipid_Interaction cluster_0 Low Surfactant Concentration cluster_1 High Surfactant Concentration Monomer Surfactant Monomers in Aqueous Phase Bilayer Lipid Bilayer Monomer->Bilayer Partitioning Saturated_Bilayer Saturated Bilayer Bilayer->Saturated_Bilayer Increased Incorporation Mixed_Micelle Mixed Micelles Saturated_Bilayer->Mixed_Micelle Solubilization

Caption: Stages of surfactant interaction with a lipid bilayer.

Interaction with Proteins

The interaction of surfactants with proteins is crucial in understanding their effects on skin and hair, which are primarily composed of the protein keratin. Surfactants can bind to proteins, leading to changes in their conformation and function.[17]

Fundamental Principles of Surfactant-Protein Interaction

The interaction between surfactants and proteins is a complex interplay of electrostatic and hydrophobic forces:

  • Electrostatic Interactions: The charged headgroups of ionic and amphoteric surfactants can interact with charged amino acid residues on the protein surface.

  • Hydrophobic Interactions: The nonpolar tails of surfactants can bind to hydrophobic patches on the protein, often leading to conformational changes.

These interactions can be cooperative, where the initial binding of a few surfactant molecules facilitates the binding of more, potentially leading to protein denaturation.

Illustrative Quantitative Data

The following table provides hypothetical data for the interaction of a mild amphoteric surfactant with a model protein like bovine serum albumin (BSA), which could be obtained through techniques such as Dynamic Light Scattering (DLS) and fluorescence spectroscopy.

ParameterIllustrative ValueMethodSignificance
Binding Constant (Kb) 8.5 x 103 M-1Fluorescence Spectroscopy (Quenching)Measures the affinity of the surfactant for the protein.
Number of Binding Sites (n) ~5Fluorescence Spectroscopy (Quenching)Indicates the number of surfactant molecules that can bind to a single protein molecule under specific conditions.
Hydrodynamic Radius (Rh) Change Increase from 3.5 nm to 5.2 nmDynamic Light Scattering (DLS)An increase in the hydrodynamic radius suggests unfolding or a change in the protein's conformation upon surfactant binding.
Critical Micelle Concentration (CMC) Shift Decrease from 1.2 mM to 0.8 mM in the presence of proteinSurface TensiometryA decrease in the CMC indicates that the protein promotes the aggregation of the surfactant.
Experimental Protocols

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity. It can be used to monitor changes in the hydrodynamic radius of a protein upon surfactant binding.

Methodology:

  • Sample Preparation: Solutions of the protein (e.g., 1 mg/mL BSA) are prepared in a filtered buffer.

  • Titration: The surfactant solution is incrementally added to the protein solution.

  • Measurement: After each addition and a brief equilibration period, the DLS measurement is performed to determine the hydrodynamic radius of the protein-surfactant complexes.

  • Data Analysis: The change in hydrodynamic radius is plotted as a function of surfactant concentration.

Intrinsic protein fluorescence, primarily from tryptophan residues, is sensitive to the local environment. Surfactant binding can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.

Methodology:

  • Sample Preparation: A solution of the protein with a known concentration is prepared in a buffer.

  • Titration: Aliquots of a concentrated surfactant solution are added to the protein solution.

  • Measurement: The fluorescence emission spectrum of the protein is recorded after each addition, with excitation typically around 280 nm or 295 nm.

  • Data Analysis: The decrease in fluorescence intensity is analyzed using the Stern-Volmer equation to calculate the binding constant and the number of binding sites.

Visualization of Experimental Workflow and Interaction Pathway

Protein_Interaction_Workflow cluster_workflow Experimental Workflow Start Protein Solution (e.g., BSA) Titration Titrate with Sodium Lauroampho PG-Acetate Phosphate Start->Titration DLS Dynamic Light Scattering (DLS) Measurement Titration->DLS Fluorescence Fluorescence Spectroscopy Measurement Titration->Fluorescence Analysis_DLS Analyze Change in Hydrodynamic Radius DLS->Analysis_DLS Analysis_Fluorescence Analyze Fluorescence Quenching Fluorescence->Analysis_Fluorescence End Determine Binding Parameters & Conformational Changes Analysis_DLS->End Analysis_Fluorescence->End

Caption: Workflow for studying surfactant-protein interactions.

Protein_Interaction_Pathway Native_Protein Native Protein (Folded) Protein_Surfactant_Complex Protein-Surfactant Complex (Partially Unfolded) Native_Protein->Protein_Surfactant_Complex Binding Surfactant_Monomers Surfactant Monomers Surfactant_Monomers->Protein_Surfactant_Complex Hydrophobic & Electrostatic Interactions

Caption: Surfactant-induced protein conformational change.

Conclusion

References

The Untapped Potential of Sodium Lauroampho PG-Acetate Phosphate in Biotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lauroampho PG-acetate phosphate is a complex amphoteric surfactant with a unique molecular architecture, suggesting a broad range of potential applications within the biotechnology and pharmaceutical sectors. While its use in personal care formulations is established, its value in advanced biotechnological applications remains largely unexplored. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and extrapolates its potential applications in drug delivery, cell culture, and diagnostics based on the known functions of its constituent chemical moieties and the established roles of similar zwitterionic surfactants. This document aims to serve as a foundational resource to stimulate further research and development of this promising, yet underutilized, compound.

Introduction

The demand for novel, biocompatible, and highly functional excipients is a driving force in the advancement of biotechnology and pharmaceutical sciences. Surfactants, in particular, play a critical role in a myriad of applications, from the stabilization of biologics to the formulation of sophisticated drug delivery systems. This compound, a zwitterionic surfactant, presents a compelling profile for such applications. Its structure, which combines a lauroyl lipophilic tail with a hydrophilic head containing both a phosphate and an acetate group, suggests a unique combination of properties including mildness, biocompatibility, and versatile interfacial activity. This whitepaper will delve into the known characteristics of this molecule and outline its promising, albeit currently theoretical, applications in key areas of biotechnological research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to harnessing its potential. The following table summarizes the available data for this compound.

PropertyValueReference
Chemical Name sodium,2-[2-(dodecanoylamino)ethyl-(2-hydroxyethyl)-[2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropyl]azaniumyl]acetate[1]
CAS Number 193888-44-7[1]
Molecular Formula C21H42N2NaO9P[1]
Molecular Weight 520.53 g/mol [1]
Charge Zwitterionic (Amphoteric)[2]
Known Functions Cleansing, Foaming, Foam boosting, Hair conditioning, Hydrotrope, Surfactant[3]

Potential Biotechnological Applications

Based on its zwitterionic nature and the presence of phosphate and lauroyl groups, several high-potential applications in biotechnology can be postulated for this compound.

Drug Delivery Systems

The amphiphilic character of this compound makes it an excellent candidate for use in various drug delivery systems. Zwitterionic polymers and surfactants are increasingly recognized for their ability to create "stealth" nanocarriers that can evade the immune system, leading to longer circulation times.[4][5]

  • Liposome Formulation: The phosphate group is a key component of phospholipids, the primary building blocks of liposomes.[6][7] The inclusion of this compound in liposomal formulations could enhance stability and biocompatibility. Its zwitterionic headgroup may also contribute to a neutral surface charge, reducing nonspecific protein adsorption and uptake by the reticuloendothelial system.[8][9]

  • Micellar Solubilization: The surfactant properties of this molecule are ideal for the solubilization of poorly water-soluble drugs. The lauroyl tail can form the hydrophobic core of a micelle, encapsulating the drug, while the hydrophilic head interacts with the aqueous environment. This can improve drug bioavailability and allow for intravenous administration.[10]

  • Nanoparticle Stabilization: As a surfactant, it can be used to stabilize polymeric nanoparticles, preventing their aggregation and controlling their size during formulation.[11] The zwitterionic surface would again be advantageous for reducing biofouling and improving systemic circulation.[8]

Drug_Delivery_Applications cluster_DDS Drug Delivery Systems SLPGAP Sodium Lauroampho PG-Acetate Phosphate Liposomes Liposome Formulation SLPGAP->Liposomes Phosphate group mimics phospholipids Micelles Micellar Solubilization SLPGAP->Micelles Amphiphilic nature Nanoparticles Nanoparticle Stabilization SLPGAP->Nanoparticles Surface stabilization Drug_Encapsulation Drug_Encapsulation Liposomes->Drug_Encapsulation Enhanced stability and biocompatibility Drug_Solubilization Drug_Solubilization Micelles->Drug_Solubilization Improved bioavailability Systemic_Circulation Systemic_Circulation Nanoparticles->Systemic_Circulation Reduced biofouling

Caption: Potential drug delivery applications of this compound.

Bioprocessing and Protein Stabilization

The mild nature of many zwitterionic surfactants makes them suitable for applications involving sensitive biological molecules like proteins.

  • Cell Lysis for Protein Extraction: For the extraction of intracellular proteins, particularly membrane proteins, mild, non-denaturing detergents are required.[12] The zwitterionic character of this compound suggests it could be effective at disrupting cell membranes while preserving the native structure and function of proteins.[13][14] This is crucial for downstream applications like immunoassays and functional studies.

  • Stabilization of Therapeutic Proteins: Proteins in solution are prone to aggregation and denaturation, especially at interfaces. Surfactants are commonly added to protein formulations to prevent this.[15] The ability of zwitterionic materials to resist protein adsorption makes this compound a candidate for stabilizing therapeutic proteins, such as monoclonal antibodies, in liquid formulations.[8][9]

  • Stabilization of G Protein-Coupled Receptors (GPCRs): GPCRs are notoriously unstable when removed from their native membrane environment. Novel surfactants are continually being sought to better stabilize these important drug targets for structural and functional studies.[16][17][18][19] The unique structure of this compound may offer a favorable environment for maintaining the conformational integrity of GPCRs.

Bioprocessing_Workflow start Cell Culture lysis Cell Lysis with Sodium Lauroampho PG-Acetate Phosphate start->lysis extraction Protein Extraction lysis->extraction stabilization Protein Stabilization in Formulation extraction->stabilization analysis Downstream Analysis (e.g., Western Blot, ELISA) stabilization->analysis

Caption: A hypothetical workflow for protein extraction and stabilization.

Diagnostics and Bio-assays

In diagnostic assays, minimizing non-specific binding is crucial for achieving high sensitivity and accuracy.

  • Blocking Agent: The presumed low-fouling properties of a zwitterionic surfactant could make it an effective blocking agent in immunoassays like ELISA. By coating the surface of the microplate, it could prevent the non-specific adsorption of antibodies and other proteins, thereby reducing background noise.

  • Component of Lysis Buffers: In assays that require the release of intracellular analytes, such as in certain nucleic acid amplification tests or enzyme assays, this compound could be a component of the lysis buffer, ensuring efficient cell disruption without interfering with downstream enzymatic reactions.

Experimental Protocols (Generalized)

Given the lack of specific published protocols for this compound, the following are generalized methodologies adapted from literature on similar surfactants. It is critical that these protocols are optimized for specific applications.

Preparation of a Stock Solution
  • Weigh out the desired amount of this compound powder.

  • Add a suitable buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl) to achieve the desired stock concentration (e.g., 10% w/v).

  • Gently mix until fully dissolved. Avoid vigorous vortexing to prevent excessive foaming.

  • Sterile filter the solution through a 0.22 µm filter for applications requiring sterility.

  • Store at 4°C for short-term use or at -20°C for long-term storage.

Generalized Cell Lysis Protocol for Protein Extraction
  • Culture cells to the desired density and harvest by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in a lysis buffer containing this compound. A starting concentration in the range of 0.1% to 1.0% (w/v) is recommended for optimization. The buffer should also contain protease and phosphatase inhibitors.

  • Incubate the cell suspension on ice for 30 minutes with intermittent gentle mixing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein fraction for downstream analysis.

Hemolysis Assay for Biocompatibility Assessment (Adapted)

A hemolysis assay is a common method to assess the biocompatibility of a surfactant with red blood cells.[20][21][22]

  • Obtain fresh whole blood containing an anticoagulant (e.g., heparin).

  • Isolate red blood cells (RBCs) by centrifugation and wash three times with isotonic PBS.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Add the RBC suspension to each well. Include a negative control (PBS only) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).

  • Incubate the plate at 37°C for 1-2 hours.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 540 nm).

  • Calculate the percentage of hemolysis for each concentration relative to the positive control.

Safety and Biocompatibility

Conclusion and Future Directions

This compound is a molecule of significant interest for a range of biotechnological applications. Its unique zwitterionic structure, combining a phosphate and an acetate moiety, suggests a favorable profile for drug delivery, bioprocessing, and diagnostics. While currently underutilized in these fields, this technical guide has outlined several plausible and promising avenues for its application.

Future research should focus on:

  • Detailed Physicochemical Characterization: Determination of the critical micelle concentration (CMC), surface tension, and other key surfactant properties.

  • Comprehensive Biocompatibility and Toxicology Studies: In vitro and in vivo assessments of its safety profile.

  • Empirical Evaluation in a Range of Applications: Systematic studies to validate its efficacy in liposome and nanoparticle formulations, as a cell lysis agent, and as a protein stabilizer.

The exploration of this compound's full potential could lead to the development of novel and improved biotechnological products and processes. This guide serves as a call to the scientific community to investigate this promising surfactant further.

References

Methodological & Application

Application Notes and Protocols for Cell Lysis Using a Mild Amphoteric Detergent-Based Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the lysis of mammalian cells using a buffer system incorporating a mild amphoteric phosphated acetate-based detergent, exemplified by Sodium Lauroampho PG-Acetate Phosphate. While not a conventional reagent for cell lysis in research settings, its properties suggest potential for gentle disruption of cell membranes, which can be advantageous for preserving protein complexes and enzymatic activity. This protocol is presented as a foundational method that can be optimized for various cell lines and downstream applications.

Introduction

Cell lysis is a critical first step for the isolation and analysis of intracellular components such as proteins, nucleic acids, and organelles. The choice of lysis buffer and methodology is paramount and depends on the specific requirements of the downstream application. Strong ionic detergents, such as sodium dodecyl sulfate (SDS), are highly effective at solubilizing cellular components but can also denature proteins and disrupt protein-protein interactions. In contrast, mild non-ionic or zwitterionic detergents are preferred when preserving the native conformation and function of proteins is essential, such as in immunoprecipitation or enzyme activity assays.

This compound is an amphoteric surfactant, meaning it carries both a positive and negative charge. Such detergents are often mild and can be effective at disrupting lipid bilayers while minimizing protein denaturation. This protocol outlines a starting point for utilizing such a detergent for the preparation of cell lysates.

Data Presentation: Comparison of Common Lysis Buffer Detergents

Detergent TypeExampleTypical ConcentrationPropertiesCommon Applications
Ionic Sodium Dodecyl Sulfate (SDS)0.1 - 1% (w/v)Strong, denaturingWestern Blotting, complete solubilization of proteins
Non-ionic Triton™ X-1000.1 - 1% (v/v)Mild, non-denaturingLysis of cytoplasmic membranes, immunoprecipitation
Non-ionic NP-40 (Igepal® CA-630)0.1 - 1% (v/v)Mild, non-denaturingLysis of cytoplasmic membranes, preserving nuclear integrity
Zwitterionic CHAPS0.1 - 1% (w/v)Mild, non-denaturingSolubilization of membrane proteins, 2D electrophoresis
Amphoteric This compound 0.5 - 2% (w/v) (Estimated) Mild, potentially non-denaturing Hypothesized for gentle lysis, preserving protein interactions

Experimental Protocols

Materials and Reagents
  • Cells: Adherent or suspension mammalian cells

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

  • Lysis Buffer Stock (10X):

    • 500 mM Tris-HCl, pH 7.4

    • 1.5 M NaCl

    • 10 mM EDTA

    • Store at 4°C

  • This compound: 10% (w/v) stock solution in deionized water

  • Protease Inhibitor Cocktail (100X): Commercially available

  • Phosphatase Inhibitor Cocktail (100X): Commercially available

  • Deionized Water (dH₂O)

  • Cell Scraper (for adherent cells)

  • Microcentrifuge Tubes

  • Refrigerated Microcentrifuge

Preparation of 1X Lysis Buffer

Prepare the 1X Lysis Buffer fresh before use. For 10 mL of 1X Lysis Buffer:

ComponentVolume for 1XFinal Concentration
10X Lysis Buffer Stock1 mL1X
10% this compound1 mL1% (w/v)
100X Protease Inhibitor Cocktail100 µL1X
100X Phosphatase Inhibitor Cocktail100 µL1X
dH₂Oto 10 mL-

Keep the prepared 1X Lysis Buffer on ice. The concentration of this compound may need to be optimized (e.g., in the range of 0.5% to 2%).

Protocol for Lysis of Adherent Cells
  • Culture cells to the desired confluency in a culture dish.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold 1X Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Place the dish on ice and incubate for 10-15 minutes, gently swirling occasionally.

  • Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently for 10 seconds.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol for Lysis of Suspension Cells
  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold 1X Lysis Buffer (e.g., 1 mL per 10⁷ cells).

  • Incubate the tube on ice for 20-30 minutes with gentle mixing every 10 minutes.

  • Proceed with steps 7-11 from the "Protocol for Lysis of Adherent Cells".

Mandatory Visualizations

Experimental Workflow for Cell Lysis

G cluster_0 Cell Preparation cluster_1 Lysis cluster_2 Clarification cluster_3 Downstream Processing start Start: Cultured Cells wash Wash with ice-cold PBS start->wash add_lysis Add 1X Lysis Buffer with This compound wash->add_lysis incubate Incubate on ice add_lysis->incubate scrape Scrape (adherent) or Mix (suspension) incubate->scrape centrifuge Centrifuge at 14,000 x g for 15 min at 4°C scrape->centrifuge collect Collect supernatant (lysate) centrifuge->collect quantify Protein Quantification (e.g., BCA) collect->quantify downstream Downstream Applications (e.g., Western Blot, IP) quantify->downstream storage Store at -80°C quantify->storage

Caption: Workflow for cell lysis and protein extraction.

Representative Signaling Pathway: MAPK/ERK Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds Grb2 Grb2 RTK->Grb2 recruits SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF activates Response Cellular Response (Proliferation, Differentiation) TF->Response leads to

Caption: The MAPK/ERK signaling pathway.

Application Notes and Protocols for Solubilization of Membrane Proteins with Mild Zwitterionic Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are critical components of cellular function, acting as receptors, transporters, channels, and enzymes.[1] They represent a major class of drug targets for a wide range of diseases. However, their hydrophobic nature and integration within the lipid bilayer present significant challenges for their extraction, purification, and characterization while maintaining their native structure and function.[1] The process of transferring membrane proteins from their native lipid environment into a soluble state is known as solubilization. This is a critical first step for a multitude of downstream applications, including structural biology, functional assays, and drug screening.

Mild zwitterionic detergents are invaluable tools for the solubilization of membrane proteins.[2] These amphipathic molecules possess both a positively and a negatively charged group in their hydrophilic head, resulting in a net neutral charge over a wide pH range.[2] This characteristic makes them less denaturing than ionic detergents and often more effective at disrupting protein-protein interactions compared to non-ionic detergents.[3] This unique combination of properties allows for the gentle but effective extraction of membrane proteins from the lipid bilayer, preserving their structural integrity and biological activity.[2]

This document provides a comprehensive guide to the use of mild zwitterionic detergents for the solubilization of membrane proteins, including a summary of their properties, detailed experimental protocols, and visualizations of key processes.

Properties of Mild Zwitterionic Detergents

The selection of an appropriate zwitterionic detergent is crucial for successful membrane protein solubilization. Key parameters to consider include the critical micelle concentration (CMC), aggregation number, and molecular weight. The CMC is the concentration at which detergent monomers begin to form micelles, which are essential for encapsulating the hydrophobic transmembrane domains of the protein.[4] Generally, a detergent concentration 2-5 times the CMC is used for initial solubilization.[5]

Below is a table summarizing the quantitative properties of several commonly used mild zwitterionic detergents.

Detergent NameAbbreviationMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateCHAPS614.886 - 104 - 14
DodecylphosphocholineDPC (Fos-Choline-12)351.461.0 - 1.550 - 60
Lauryldimethylamine N-oxideLDAO229.41 - 276
n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonateAnzergent 3-10307.5~39~41
n-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateAnzergent 3-12335.55~2.855 - 87
N-Dodecyl-N,N-dimethylglycineEmpigen BB271.45Not readily availableNot readily available

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using mild zwitterionic detergents. Optimization of specific parameters such as detergent concentration, detergent-to-protein ratio, temperature, and incubation time is often necessary for each specific membrane protein.

Protocol 1: Preparation of Membrane Fraction from Cultured Cells

This protocol describes the isolation of a crude membrane fraction from cultured mammalian cells.[6]

Materials:

  • Cultured cells (e.g., HEK293, CHO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, with protease inhibitors)

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • Ultracentrifuge

Procedure:

  • Harvest cultured cells and wash them twice with ice-cold PBS.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[7]

  • Resuspend the cell pellet in ice-cold hypotonic lysis buffer.

  • Incubate on ice for 15-30 minutes to allow the cells to swell.

  • Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[7]

  • Carefully transfer the supernatant to an ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.[7]

  • Discard the supernatant (cytosolic fraction). The resulting pellet is the crude membrane fraction.

  • The membrane pellet can be washed with a high-salt buffer to remove peripheral proteins if necessary.[5]

Protocol 2: Determination of Protein Concentration in Membrane Preparations

Accurate determination of the total protein concentration in the membrane preparation is essential for optimizing the detergent-to-protein ratio. The bicinchoninic acid (BCA) assay is a common method, though it can be affected by the presence of lipids and detergents.[8] The Lowry and Bradford assays are also used, but may have limitations with membrane proteins.[9]

Materials:

  • Membrane fraction pellet

  • BCA Protein Assay Kit

  • Spectrophotometer

Procedure:

  • Resuspend the membrane pellet in a small volume of a compatible buffer.

  • Follow the instructions provided with the BCA Protein Assay Kit.

  • It is recommended to include a detergent-compatible BCA reagent if available.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate the protein concentration based on a standard curve generated with a known protein standard (e.g., bovine serum albumin).

Protocol 3: General Protocol for Membrane Protein Solubilization

This protocol outlines the general steps for solubilizing membrane proteins from the prepared membrane fraction using a mild zwitterionic detergent.

Materials:

  • Membrane fraction pellet with known protein concentration

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Stock solution of the chosen zwitterionic detergent (e.g., 10% w/v)

  • Microcentrifuge or ultracentrifuge

Procedure:

  • Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 1-10 mg/mL.

  • Add the zwitterionic detergent from the stock solution to the desired final concentration. A good starting point is a detergent-to-protein weight ratio of 2:1 to 10:1.[4] It is recommended to screen a range of detergent concentrations.[4]

  • Incubate the mixture for 30 minutes to 2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

  • Centrifuge the mixture at 100,000 x g for 30-60 minutes at 4°C to pellet any non-solubilized material.[7]

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • The solubilized protein is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or functional assays.

Protocol 4: Specific Protocol for Solubilization using CHAPS

This protocol provides a more specific example using CHAPS, a widely used zwitterionic detergent.[10]

Materials:

  • Membrane fraction pellet

  • CHAPS Solubilization Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, and freshly added protease inhibitors.[10]

  • Microcentrifuge

Procedure:

  • Resuspend the membrane pellet in ice-cold CHAPS Solubilization Buffer.

  • Incubate the lysate on ice for 30 minutes, with occasional gentle vortexing.[10]

  • For proteins that are difficult to solubilize, a brief sonication on ice may be performed.[10]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[10]

  • Carefully transfer the supernatant containing the solubilized membrane proteins to a new pre-chilled tube.

Visualizations

The following diagrams illustrate key concepts and workflows in membrane protein solubilization.

Solubilization_Mechanism cluster_membrane Cell Membrane cluster_detergent Detergent Micelles cluster_solubilized Solubilized Protein p1 Membrane Protein sol_p Protein-Detergent Complex p1->sol_p Solubilization lipids d1 Detergent Monomers micelle Micelle d1->micelle > CMC micelle->sol_p

Caption: Mechanism of membrane protein solubilization by detergents.

Experimental_Workflow start Start: Cultured Cells prep_membrane 1. Prepare Membrane Fraction start->prep_membrane quantify 2. Quantify Protein Concentration prep_membrane->quantify solubilize 3. Solubilize with Zwitterionic Detergent quantify->solubilize centrifuge 4. Centrifuge to Remove Insoluble Material solubilize->centrifuge supernatant Supernatant: Solubilized Protein centrifuge->supernatant downstream Downstream Applications (Purification, Assays, etc.) supernatant->downstream

Caption: General experimental workflow for membrane protein solubilization.

Optimization_Logic start Select Target Membrane Protein screen_detergents Screen a Panel of Mild Zwitterionic Detergents start->screen_detergents optimize_conc Optimize Detergent Concentration (D:P Ratio) screen_detergents->optimize_conc assess_solubility Assess Solubilization (e.g., SDS-PAGE, Western Blot) optimize_conc->assess_solubility assess_stability Assess Protein Stability and Function assess_solubility->assess_stability assess_stability->optimize_conc Iterate if necessary optimal_conditions Optimal Solubilization Conditions Identified assess_stability->optimal_conditions

Caption: Logical workflow for optimizing solubilization conditions.

Conclusion

The solubilization of membrane proteins is a critical and often challenging step in their study. Mild zwitterionic detergents offer a powerful and versatile solution for extracting these proteins from their native lipid environment while preserving their structure and function. By carefully selecting the appropriate detergent and optimizing the solubilization conditions, researchers can successfully prepare membrane protein samples for a wide range of downstream applications, ultimately advancing our understanding of their biological roles and facilitating the development of novel therapeutics.

References

Application Notes and Protocols for G-Protein Coupled Receptor (GPCR) Solubilization Using Sodium Lauroampho PG-Acetate Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Protein Coupled Receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals. The study of their structure and function is paramount for drug discovery, yet their hydrophobic nature presents a major challenge for extraction and purification from the lipid bilayer. Detergents are essential tools for GPCR solubilization, but the choice of detergent is critical, as harsh detergents can lead to denaturation and loss of function.

Sodium lauroampho PG-acetate phosphate is a zwitterionic surfactant that holds promise as a mild agent for GPCR solubilization. Its amphipathic nature, combining a hydrophobic lauroyl tail with a hydrophilic headgroup containing both positive and negative charges, allows it to disrupt lipid-lipid and lipid-protein interactions while potentially preserving the native conformation of the receptor. Zwitterionic detergents are known to be effective at solubilizing membrane proteins while being less denaturing than ionic detergents[1]. This document provides a theoretical framework and a generalized protocol for the application of this compound in the solubilization of GPCRs.

Physicochemical Properties and Comparison with Standard Detergents

While specific experimental data for this compound in the context of GPCR research is limited, we can infer its potential utility by comparing its known properties with those of commonly used detergents.

PropertyThis compoundn-Dodecyl-β-D-maltoside (DDM)3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)
Chemical Type ZwitterionicNon-ionicZwitterionic
Molecular Formula C21H42N2NaO9PC24H46O11C32H58N2O7S
Hydrophobic Group C12 Alkyl ChainC12 Alkyl ChainSteroid Nucleus
Critical Micelle Concentration (CMC) Not Experimentally Determined (Estimated to be in the low mM range)~0.17 mM (in water)~8-10 mM (in water)[2]
General Characteristics Mild to intermediate, good solubility in water.[3]Very mild, widely used for GPCR structural studies.Intermediate harshness, effective for solubilization but can be destabilizing for some GPCRs.

Experimental Protocols

The following protocols are generalized and should be optimized for each specific GPCR and expression system.

Protocol 1: Preparation of Cell Membranes Expressing the Target GPCR
  • Cell Lysis: Resuspend cell pellets expressing the target GPCR in a cold lysis buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 20 mM KCl, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar method on ice.

  • Isolation of Membranes: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

  • Pelleting Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the cell membranes.

  • Washing: Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer with 1 M NaCl) to remove peripheral membrane proteins, followed by another round of ultracentrifugation.

  • Final Membrane Preparation: Resuspend the final membrane pellet in a storage buffer (e.g., 20 mM HEPES pH 7.5, with protease inhibitors) and determine the total protein concentration (e.g., using a BCA assay). The membranes can be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Screening for Optimal Solubilization with this compound
  • Detergent Preparation: Prepare a 10% (w/v) stock solution of this compound in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Solubilization Mixtures: In separate microcentrifuge tubes, dilute the membrane preparation to a final protein concentration of 2-5 mg/mL with solubilization buffer.

  • Detergent Titration: Add the 10% detergent stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubation: Incubate the mixtures on a rotator at 4°C for 1-4 hours.

  • Clarification: Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet the unsolubilized material.

  • Analysis of Solubilization Efficiency:

    • Carefully collect the supernatant containing the solubilized proteins.

    • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody against the GPCR of interest to determine the percentage of solubilized receptor.

Protocol 3: Assessment of Solubilized GPCR Stability and Function
  • Ligand Binding Assay: To assess the functional integrity of the solubilized GPCR, perform a radioligand binding assay on the supernatant from the solubilization screen. Compare the specific binding of a known radiolabeled ligand in the solubilized fraction to that of the intact membranes.

  • Size Exclusion Chromatography (SEC): Analyze the hydrodynamic properties of the solubilized GPCR-detergent complex by injecting the supernatant onto a high-resolution SEC column. A monodisperse peak corresponding to the receptor-detergent micelle suggests a stable and homogenous preparation.

  • Thermal Stability Assay: Use techniques such as circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF) to determine the melting temperature (Tm) of the solubilized GPCR in the presence of this compound. A higher Tm indicates greater stability.

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response GPCR_Solubilization_Workflow cluster_prep Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis Cell_Culture GPCR-expressing Cell Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Detergent_Screen Incubate Membranes with Sodium Lauroampho PG-Acetate Phosphate (Concentration Gradient) Membrane_Prep->Detergent_Screen Centrifugation High-Speed Centrifugation Detergent_Screen->Centrifugation Supernatant Collect Supernatant (Solubilized Fraction) Centrifugation->Supernatant Pellet Collect Pellet (Insoluble Fraction) Centrifugation->Pellet WB_Analysis Western Blot Analysis (Efficiency) Supernatant->WB_Analysis Function_Assay Functional Assay (e.g., Ligand Binding) Supernatant->Function_Assay Stability_Assay Stability Assay (e.g., SEC, DSF) Supernatant->Stability_Assay Pellet->WB_Analysis

References

Application Notes and Protocols for the Formulation of PLGA Nanoparticles with Sodium Lauroampho PG-Acetate Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable copolymer widely employed in the development of drug delivery systems.[1][2][3] The formulation of PLGA into nanoparticles (NPs) allows for the encapsulation of therapeutic agents, enhancing their stability, solubility, and enabling controlled release and targeted delivery.[3][4] The choice of surfactant is critical in the formulation process, as it influences the physicochemical properties of the nanoparticles, such as size, surface charge, and stability.[2][5] This document provides detailed protocols for the formulation of PLGA nanoparticles using Sodium Lauroampho PG-Acetate Phosphate, a versatile surfactant known for its hydrotropic and stabilizing properties.[6]

Materials and Equipment

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)

  • Active Pharmaceutical Ingredient (API) of choice (optional, for drug loading)

  • Deionized water

  • Phosphate-buffered saline (PBS) (for release studies)

Equipment:

  • Magnetic stirrer and stir bars

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

  • Dynamic Light Scattering (DLS) instrument for particle size, polydispersity index (PDI), and zeta potential measurement

  • Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM) for morphology analysis

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification

  • Lyophilizer (freeze-dryer)

Experimental Protocols

Protocol 1: Emulsion-Solvent Evaporation Method

This method is a widely used technique for the preparation of PLGA nanoparticles.[7][8]

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and a predetermined amount of the active pharmaceutical ingredient (API) in 5 mL of a suitable organic solvent like dichloromethane or ethyl acetate.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of this compound in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a high speed (e.g., 1000 rpm) on a magnetic stirrer. Following the addition, homogenize the mixture using a probe sonicator (e.g., 80% amplitude for 2 minutes) or a high-speed homogenizer to form an oil-in-water (o/w) emulsion.[7][9]

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove any excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dried.

Protocol 2: Nanoprecipitation Method

Nanoprecipitation, also known as the solvent displacement method, is another common technique for PLGA nanoparticle formulation.[10]

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and the desired amount of API in 10 mL of a water-miscible organic solvent such as acetone.

  • Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of this compound in 20 mL of deionized water.

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation: Stir the suspension at room temperature for several hours to ensure the complete evaporation of the organic solvent.

  • Nanoparticle Recovery and Washing: Follow steps 5 and 6 from Protocol 1 to collect and purify the nanoparticles.

  • Lyophilization (Optional): Follow step 7 from Protocol 1 for long-term storage.

Characterization of PLGA Nanoparticles

Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are crucial for predicting the in vivo behavior of nanoparticles. They can be measured using Dynamic Light Scattering (DLS).[10][11]

Morphology: The shape and surface morphology of the nanoparticles can be visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Drug Loading and Encapsulation Efficiency: The amount of drug encapsulated within the nanoparticles can be determined using a UV-Vis spectrophotometer or HPLC. The following equations are used for calculation[12]:

  • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100 [12]

  • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100 [12]

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of PLGA nanoparticles formulated with a surfactant. The values presented are for illustrative purposes and may vary depending on the specific formulation parameters.

ParameterEmulsion-Solvent EvaporationNanoprecipitation
Particle Size (nm) 150 - 300100 - 250
Polydispersity Index (PDI) < 0.2< 0.15
Zeta Potential (mV) -20 to -40-15 to -35
Drug Loading (%) 1 - 50.5 - 3
Encapsulation Efficiency (%) 60 - 8540 - 70

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_purification Purification & Recovery prep_org Prepare Organic Phase (PLGA + API in Solvent) formulation Formulation (Emulsification or Nanoprecipitation) prep_org->formulation prep_aq Prepare Aqueous Phase (Surfactant in Water) prep_aq->formulation evaporation Solvent Evaporation formulation->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing centrifugation->washing Repeat 2x lyophilization Lyophilization (Optional) washing->lyophilization dls DLS Analysis (Size, PDI, Zeta Potential) washing->dls microscopy Microscopy (SEM/TEM for Morphology) washing->microscopy quantification Drug Quantification (UV-Vis/HPLC) washing->quantification

Caption: Experimental workflow for the formulation and characterization of PLGA nanoparticles.

Logical Relationship of Formulation Parameters

logical_relationship plga_mw PLGA Properties (MW, Ratio) particle_size Particle Size plga_mw->particle_size drug_loading Drug Loading plga_mw->drug_loading surfactant_conc Surfactant Conc. surfactant_conc->particle_size zeta_potential Zeta Potential surfactant_conc->zeta_potential stability Stability surfactant_conc->stability solvent_type Solvent Type solvent_type->particle_size pdi PDI solvent_type->pdi energy_input Energy Input (Sonication/Stirring) energy_input->particle_size energy_input->pdi

Caption: Interplay of formulation parameters on final nanoparticle properties.

References

Application Notes and Protocols for Stabilizing Nanoemulsions with Amphoteric Surfactants in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and stabilization of nanoemulsions for drug delivery applications using amphoteric surfactants. Detailed protocols for key experimental procedures are included to facilitate reproducible research and development.

Introduction to Amphoteric Surfactants in Nanoemulsions

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 500 nm.[1] Their small droplet size and high surface area make them excellent vehicles for enhancing the solubility, bioavailability, and stability of poorly water-soluble drugs. The stability of a nanoemulsion is critically dependent on the interfacial film formed by surfactants.

Amphoteric surfactants, which possess both positive and negative charges depending on the pH of the environment, offer unique advantages in nanoemulsion stabilization.[2] Their zwitterionic nature can impart excellent stability over a wide pH range and improve biocompatibility, making them highly suitable for pharmaceutical formulations.[3] Common examples of amphoteric surfactants include betaine derivatives, such as cocamidopropyl betaine (CAPB) and coco-betaine (CB).[4]

Data Presentation: Properties of Amphoteric Surfactant-Stabilized Nanoemulsions

The following tables summarize the key physicochemical properties of nanoemulsions stabilized with the amphoteric surfactants cocamidopropyl betaine (CAPB) and coco-betaine (CB). The data is compiled from studies utilizing different oil phases and surfactant-to-oil (S/O) ratios, providing a comparative overview for formulation development.

Table 1: Physicochemical Properties of Nanoemulsions Stabilized with Coco-Betaine (CB)

Oil PhaseSurfactant:Oil (S:O) Ratio (w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Linoleic Acid3% S / 1% O132 ± 60.193 ± 0.02-12 ± 1
Linoleic Acid1% S / 0.5% O70 ± 30.046 ± 0.01-24 ± 3
Linoleic Acid5% S / 2% O295 ± 80.198 ± 0.03-7 ± 1
Oleic Acid3% S / 1% O105 ± 50.294 ± 0.04-17 ± 2
Oleic Acid1% S / 0.5% O65 ± 20.046 ± 0.01-26 ± 3
Oleic Acid5% S / 2% O272 ± 80.249 ± 0.04-10 ± 1

Data extracted from Zielińska et al., 2021.[4]

Table 2: Physicochemical Properties of Nanoemulsions Stabilized with Cocamidopropyl Betaine (CAPB)

Oil PhaseSurfactant:Oil (S:O) Ratio (w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Linoleic Acid3% S / 1% O130 ± 60.135 ± 0.02-18 ± 2
Linoleic Acid1% S / 0.5% O69 ± 30.254 ± 0.03-29 ± 3
Linoleic Acid5% S / 2% O316 ± 90.290 ± 0.04-11 ± 2
Oleic Acid3% S / 1% O165 ± 70.148 ± 0.03-21 ± 3
Oleic Acid1% S / 0.5% O78 ± 40.245 ± 0.03-27 ± 3
Oleic Acid5% S / 2% O183 ± 60.161 ± 0.02-14 ± 2

Data extracted from Zielińska et al., 2021.[4]

Experimental Workflow and Protocols

The successful development of a nanoemulsion-based drug delivery system involves a systematic workflow from formulation to characterization.

experimental_workflow cluster_formulation Formulation Development cluster_preparation Nanoemulsion Preparation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation A Component Selection (Oil, Surfactant, Drug) B Method Selection (High/Low Energy) A->B C Optimization of Ratios (Pseudo-ternary Phase Diagram) B->C D High-Pressure Homogenization C->D E Ultrasonication C->E F Phase Inversion Composition C->F G Particle Size & PDI (Dynamic Light Scattering) D->G E->G F->G H Zeta Potential (Electrophoretic Light Scattering) G->H I Morphology (TEM/AFM) H->I J Drug Entrapment Efficiency I->J K In Vitro Drug Release J->K L Stability Studies K->L

Experimental workflow for nanoemulsion development.
Protocol for Nanoemulsion Preparation by High-Pressure Homogenization

High-pressure homogenization is a high-energy method that utilizes intense mechanical forces to reduce droplet size.[5]

Materials:

  • Oil phase (e.g., oleic acid, linoleic acid) containing the lipophilic drug

  • Aqueous phase (e.g., purified water)

  • Amphoteric surfactant (e.g., cocamidopropyl betaine)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Procedure:

  • Preparation of Phases:

    • Dissolve the drug in the selected oil phase.

    • Disperse the amphoteric surfactant in the aqueous phase.

  • Pre-emulsion Formation:

    • Gradually add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear mixer at 10,000-20,000 rpm for 5-10 minutes to form a coarse pre-emulsion.[1]

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Set the homogenization pressure between 500 and 5000 psi.[5]

    • Repeat the homogenization for 5-10 cycles to achieve a translucent nanoemulsion with the desired droplet size.[1]

  • Equilibration:

    • Allow the nanoemulsion to cool to room temperature.

Protocol for Nanoemulsion Preparation by Ultrasonication

Ultrasonication employs acoustic cavitation to disrupt the oil-water interface and form nano-sized droplets.[6]

Materials:

  • Oil phase with dissolved drug

  • Aqueous phase with dispersed amphoteric surfactant

  • Probe sonicator

Procedure:

  • Coarse Emulsion Preparation:

    • Prepare the oil and aqueous phases as described in the high-pressure homogenization protocol.

    • Mix the two phases under magnetic stirring to form a coarse emulsion.

  • Ultrasonication:

    • Immerse the tip of the probe sonicator into the coarse emulsion.

    • Apply ultrasonic energy at a specific frequency (e.g., 20 kHz) and power output. The duration and power should be optimized for the specific formulation. A typical starting point is 5-15 minutes with pulsed sonication (e.g., 30 seconds on, 15 seconds off) to prevent overheating.[7]

  • Cooling:

    • During sonication, keep the sample in an ice bath to dissipate heat and prevent degradation of the drug or excipients.

  • Equilibration:

    • After sonication, allow the nanoemulsion to equilibrate at room temperature.

Protocol for Nanoemulsion Preparation by Phase Inversion Composition (PIC)

The PIC method is a low-energy technique that involves changing the composition of the system to induce phase inversion.[8]

Materials:

  • Oil phase with dissolved drug

  • Amphoteric surfactant

  • Aqueous phase (purified water)

Procedure:

  • Initial Mixture:

    • Prepare a homogenous mixture of the oil phase and the amphoteric surfactant.

  • Titration:

    • Slowly add the aqueous phase to the oil-surfactant mixture drop by drop with continuous, gentle magnetic stirring.

  • Phase Inversion:

    • As the water content increases, the system will transition from a water-in-oil (W/O) emulsion to an oil-in-water (O/W) nanoemulsion through a transient bi-continuous phase.[8] The point of inversion is often marked by a change in viscosity and appearance.

  • Equilibration:

    • Continue stirring for a predetermined time after the addition of water is complete to ensure the nanoemulsion is stable and homogenous.

Characterization Protocols

Protocol for Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter of nanoparticles and the PDI, which indicates the breadth of the size distribution.[9]

Equipment:

  • Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the nanoemulsion.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any dust or large aggregates.[7]

  • Instrument Setup:

    • Ensure the instrument is warmed up and has passed its performance checks.

    • Enter the parameters for the dispersant (water), including its viscosity and refractive index at the measurement temperature.

  • Measurement:

    • Transfer the filtered sample into a clean cuvette.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 25 °C).

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • The software will provide the Z-average diameter (an intensity-weighted average size) and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoemulsion.[7]

Protocol for Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the nanoemulsion droplets and is a key indicator of colloidal stability.[10] It is measured using Electrophoretic Light Scattering (ELS).[11]

Equipment:

  • Zeta potential analyzer (often integrated with a DLS instrument)

Procedure:

  • Sample Preparation:

    • Dilute the nanoemulsion with an appropriate medium, typically deionized water or a specific buffer, to a suitable concentration for measurement.

  • Instrument Setup:

    • Select the zeta potential measurement mode in the software.

    • Enter the dispersant properties.

  • Measurement:

    • Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell into the instrument.

    • The instrument applies an electric field, causing the charged droplets to move. The velocity of this movement is measured by detecting the Doppler shift of scattered laser light.[12]

  • Data Analysis:

    • The software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation.[11] A zeta potential with an absolute value greater than 30 mV generally indicates good physical stability due to strong electrostatic repulsion between droplets.[12]

Logical Relationships in Nanoemulsion Stability

The stability of a nanoemulsion is a complex interplay of various factors, primarily influenced by the properties of the interfacial surfactant layer.

stability_factors cluster_surfactant Amphoteric Surfactant Properties cluster_forces Interfacial & Interdroplet Forces cluster_stability Nanoemulsion Stability A Charge (pH-dependent) E Electrostatic Repulsion A->E B Molecular Structure F Steric Hindrance B->F C Concentration D Low Interfacial Tension C->D G Resistance to Coalescence D->G H Resistance to Ostwald Ripening D->H E->G F->G I Long-Term Physical Stability G->I H->I

References

Application Notes and Protocols: Utilizing Sodium Lauroampho PG-Acetate Phosphate for Protein Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Lauroampho PG-Acetate Phosphate is a zwitterionic (amphoteric) surfactant characterized by a dual charge on its hydrophilic head group, possessing both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1][2] In cosmetic and personal care formulations, it is recognized for its gentle cleansing, foam-boosting, and hydrotropic (solubility-enhancing) properties.[3][4] While not conventionally documented for protein extraction in research literature, its amphipathic nature—containing both a hydrophobic tail and a hydrophilic head—theoretically allows it to disrupt cell membranes and solubilize proteins, akin to commonly used detergents in cell lysis.[1][2]

This document provides a theoretical framework and a generalized protocol for the application of this compound in the extraction of proteins from tissue samples. The protocols and data presented are based on the known chemical properties of zwitterionic surfactants and established principles of protein extraction.[1][5]

Chemical Properties and Rationale for Use

Detergents are essential for lysing cells to release soluble proteins and for solubilizing membrane proteins.[1][2] They are classified based on the charge of their polar head group: ionic (anionic or cationic), non-ionic, and zwitterionic.[1] The choice of detergent is critical as it influences the integrity and functionality of the extracted proteins.

This compound falls into the zwitterionic class, similar to more commonly used surfactants in protein research like CHAPS and Zwittergent. Zwitterionic detergents are often preferred for their ability to break lipid-lipid and lipid-protein interactions with less protein denaturation compared to ionic detergents like SDS.[1] They offer a milder alternative to non-ionic detergents, effectively solubilizing proteins while preserving their native structure and function, making them potentially suitable for downstream applications such as immunoprecipitation and enzyme activity assays.

Comparative Data of Detergent Classes for Protein Extraction

The following table summarizes the general properties and effectiveness of different classes of detergents used in protein extraction. A hypothetical performance profile for this compound is included based on its classification as a zwitterionic surfactant.

Detergent ClassExample(s)Typical ConcentrationProtein DenaturationMembrane SolubilizationCompatibility with Downstream Assays (e.g., IP, Enzyme Assays)
Ionic (Anionic) Sodium Dodecyl Sulfate (SDS)0.1 - 2%HighHighLow (denatures proteins)
Ionic (Cationic) CTAB0.5 - 2%HighHighLow
Non-ionic Triton X-100, NP-400.1 - 1%Low (can disrupt some interactions)Moderate to HighGood
Zwitterionic CHAPS, Zwittergent 3-140.1 - 1%LowModerate to HighExcellent
Zwitterionic (Hypothetical) This compound 0.1 - 1% (estimated) Low Moderate to High Potentially Excellent

Experimental Protocols

This section provides a detailed, generalized protocol for protein extraction from mammalian tissues using a lysis buffer containing this compound.

Preparation of Lysis Buffer

Stock Solutions:

  • 1 M Tris-HCl, pH 7.4

  • 5 M NaCl

  • 0.5 M EDTA

  • 10% this compound (w/v)

Working Lysis Buffer Formulation (for 50 mL):

  • 50 mM Tris-HCl, pH 7.4 (2.5 mL of 1 M stock)

  • 150 mM NaCl (1.5 mL of 5 M stock)

  • 1 mM EDTA (100 µL of 0.5 M stock)

  • 0.5% this compound (2.5 mL of 10% stock)

  • Protease and Phosphatase Inhibitor Cocktails (add fresh before use, as per manufacturer's instructions)[6]

  • Nuclease (e.g., Benzonase, 1 µL per 10 mL of buffer, optional to reduce viscosity from nucleic acids)

  • Add nuclease-free water to a final volume of 50 mL.

Tissue Protein Extraction Protocol
  • Tissue Preparation:

    • Excise the tissue of interest and place it immediately on ice to prevent protein degradation.[7]

    • Weigh the tissue sample. For every 50 mg of tissue, plan to use approximately 1 mL of ice-cold lysis buffer.[7]

    • If not proceeding immediately, snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Homogenization:

    • Place the fresh or frozen tissue in a pre-chilled Dounce homogenizer or a similar mechanical disruption device.

    • Add the appropriate volume of ice-cold lysis buffer containing freshly added inhibitors.

    • Homogenize the tissue thoroughly on ice. The number of strokes will depend on the tissue type; aim for a visually homogenous lysate.

  • Cell Lysis and Solubilization:

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on a rotator or rocker for 30-60 minutes at 4°C to allow for complete cell lysis and protein solubilization.[7]

  • Clarification of Lysate:

    • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris, nuclei, and other insoluble material.[7]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. It is advisable to use a detergent-compatible formulation of the assay.

  • Downstream Processing:

    • The protein lysate can now be used for downstream applications such as SDS-PAGE, Western blotting, immunoprecipitation, or enzyme activity assays. For long-term storage, aliquot the lysate and store at -80°C.

Diagrams

Protein Extraction Workflow

G cluster_0 Tissue Preparation cluster_1 Lysis and Homogenization cluster_2 Solubilization and Clarification cluster_3 Final Product and Analysis Tissue Excise and Weigh Tissue Freeze Snap-freeze in Liquid N2 (Optional) Tissue->Freeze AddBuffer Add Lysis Buffer with Inhibitors Tissue->AddBuffer Freeze->AddBuffer Homogenize Homogenize on Ice AddBuffer->Homogenize Incubate Incubate at 4°C (30-60 min) Centrifuge Centrifuge (14,000 x g, 15-20 min) Incubate->Centrifuge CollectSupernatant Collect Supernatant (Protein Lysate) Centrifuge->CollectSupernatant Quantify Quantify Protein Concentration CollectSupernatant->Quantify Downstream Downstream Applications Quantify->Downstream Homogenization Homogenization Homogenization->Incubate

References

Zwitterionic Surfactants in 2D Gel Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zwitterionic surfactants are indispensable tools in proteomics for the analysis of complex protein mixtures by two-dimensional gel electrophoresis (2D-PAGE). Their unique amphipathic nature, possessing both a positive and a negative charge on their hydrophilic head group, renders them electrically neutral over a wide pH range. This key characteristic allows for the effective solubilization of proteins, including challenging membrane proteins, without interfering with the isoelectric focusing (IEF) separation in the first dimension of 2D-PAGE.

These surfactants offer a balance between the harsh, denaturing properties of ionic detergents like SDS and the often milder, less effective solubilizing power of non-ionic detergents. By disrupting protein-protein and lipid-protein interactions, zwitterionic surfactants facilitate the extraction of a broader range of proteins, leading to more comprehensive proteome coverage.

Key Zwitterionic Surfactants in 2D-PAGE

Several zwitterionic surfactants are commonly employed in 2D-PAGE, each with distinct properties. The choice of surfactant or a combination thereof can significantly impact protein solubilization and the quality of the resulting 2D gel.

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): A widely used non-denaturing zwitterionic detergent. It is effective for solubilizing a broad range of proteins and is compatible with IEF.[1][2]

  • Amidosulfobetaines (e.g., ASB-14, ASB-16): A class of zwitterionic detergents known for their superior ability to solubilize hydrophobic and membrane proteins compared to CHAPS.[3][4] They have been shown to improve the resolution of membrane proteins in 2D gels.[4][5]

  • Zwittergent 3-14 (n-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate): Another potent sulfobetaine-based zwitterionic detergent, particularly effective for the solubilization of membrane proteins.

Quantitative Data Summary

The selection of a zwitterionic surfactant and its concentration is critical for optimal protein solubilization and separation. The following tables provide a summary of commonly used surfactants and their typical working concentrations in 2D-PAGE sample preparation buffers.

Table 1: Properties of Common Zwitterionic Surfactants for 2D-PAGE

SurfactantMolecular Weight (Da)Critical Micelle Concentration (CMC) in waterAggregation Number
CHAPS614.96 - 10 mM4 - 14
ASB-14434.7~0.1 mMNot widely reported
Zwittergent 3-14363.60.14 mMNot widely reported

Data compiled from various sources.

Table 2: Typical Working Concentrations in 2D-PAGE Lysis/Rehydration Buffer

Surfactant/CombinationConcentration (% w/v)Sample Type / Observation
CHAPS2 - 4%General protein solubilization.[1][2]
CHAPS4%Standard for human brain tissue solubilization.
ASB-142%Used for improved solubilization of membrane proteins.[3]
CHAPS + ASB-141.2% CHAPS + 0.4% ASB-14Optimized for total Xenopus egg extract, resulting in a >50% increase in detected spots compared to 4% CHAPS alone.[6]
CHAPS + ASB-144% CHAPS + 2% ASB-14Reported to provide superior solubilization and resolution of human brain proteins.

Experimental Protocols

The following are detailed protocols for sample preparation and 2D gel electrophoresis utilizing zwitterionic surfactants.

Protocol 1: Standard Protein Solubilization for 2D-PAGE using CHAPS

This protocol is suitable for a wide range of cell and tissue samples.

Materials:

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 65 mM Dithiothreitol (DTT), and a protease inhibitor cocktail.[3]

  • Sample (e.g., cell pellet, tissue homogenate)

  • Sonicator

  • Microcentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet or tissue homogenate in an appropriate volume of Lysis Buffer.

  • Solubilization: Incubate the sample on a rocking platform for 1 hour at room temperature to facilitate protein solubilization.[3]

  • Sonication (Optional): To shear DNA and improve solubilization, sonicate the sample on ice.[3]

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Protein Quantification: Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford assay after sample cleanup).

  • Sample Loading: The clarified protein extract is now ready for loading onto the first-dimension isoelectric focusing (IEF) strip.

Protocol 2: Enhanced Solubilization of Membrane Proteins using a CHAPS/ASB-14 Cocktail

This protocol is optimized for samples rich in membrane proteins.

Materials:

  • Optimized Rehydration Buffer (oRB): 7 M Urea, 2 M Thiourea, 1.2% (w/v) CHAPS, 0.4% (w/v) ASB-14, 0.25% (v/v) ampholytes, 43 mM DTT, 30 mM Tris base.[6]

  • Sample (e.g., membrane fraction from cell or tissue lysate)

  • Vibra-shaker

  • Microcentrifuge

Procedure:

  • Protein Solubilization: Dissolve the protein sample (e.g., a methanol/chloroform precipitated pellet) in the Optimized Rehydration Buffer.

  • Incubation: Solubilize on a vibra-shaker for 2 hours at room temperature.[6]

  • Alkylation (Optional but Recommended): Add freshly prepared 9 M acrylamide to a final concentration of 60 mM and incubate for another 1.5 hours at room temperature to alkylate proteins, which can improve spot resolution.[6]

  • Centrifugation: Spin the sample for 10 minutes at 16,000 x g in a microcentrifuge.[6]

  • Sample Loading: The supernatant is ready for rehydration of the IEF strip.

Protocol 3: Two-Dimensional Gel Electrophoresis Workflow

This protocol outlines the general steps for the first and second dimensions of 2D-PAGE.

First Dimension: Isoelectric Focusing (IEF)

  • IPG Strip Rehydration: Place the Immobilized pH Gradient (IPG) strip in a rehydration tray. Load the protein sample prepared in the appropriate rehydration buffer (from Protocol 1 or 2) onto the strip. Overlay with mineral oil to prevent evaporation and allow rehydration for at least 12 hours at room temperature.

  • Isoelectric Focusing: Place the rehydrated IPG strip into the IEF cell. Set the appropriate voltage and time program based on the IPG strip length and pH range. A typical program involves a gradual increase in voltage to a final focusing voltage, held for a specific number of volt-hours.

Second Dimension: SDS-PAGE

  • IPG Strip Equilibration:

    • Equilibration Buffer I (Reduction): 6 M Urea, 2% (w/v) SDS, 20% (v/v) Glycerol, 1% (w/v) DTT in 50 mM Tris-HCl, pH 8.8.

    • Equilibration Buffer II (Alkylation): 6 M Urea, 2% (w/v) SDS, 20% (v/v) Glycerol, 2.5% (w/v) Iodoacetamide in 50 mM Tris-HCl, pH 8.8.

    • Incubate the focused IPG strip in Equilibration Buffer I for 15 minutes with gentle shaking.

    • Discard the buffer and incubate the strip in Equilibration Buffer II for 15 minutes with gentle shaking.

  • Placing the IPG Strip on the Second-Dimension Gel:

    • Briefly rinse the equilibrated IPG strip in SDS-PAGE running buffer.

    • Place the strip onto the top of a pre-cast or self-cast SDS-polyacrylamide gel. Ensure good contact between the strip and the gel, avoiding air bubbles.

    • Seal the IPG strip in place with a low-melting point agarose solution.

  • Electrophoresis:

    • Place the gel into the electrophoresis tank and fill with SDS-PAGE running buffer.

    • Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Stain the gel using a compatible method such as Coomassie Brilliant Blue, silver staining, or a fluorescent stain to visualize the separated protein spots.

Visualizations

G cluster_sample_prep Sample Preparation cluster_2d_page 2D Gel Electrophoresis Sample Cell/Tissue Sample Lysis Lysis & Solubilization (Urea, Thiourea, Zwitterionic Surfactant) Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Protein Extract Centrifugation->Supernatant IEF 1st Dimension: Isoelectric Focusing (IEF) (Separation by pI) Supernatant->IEF Load Sample Equilibration IPG Strip Equilibration (Reduction & Alkylation) IEF->Equilibration SDS_PAGE 2nd Dimension: SDS-PAGE (Separation by Molecular Weight) Equilibration->SDS_PAGE Staining Staining & Visualization SDS_PAGE->Staining Analysis Image Analysis Staining->Analysis

Caption: Workflow for 2D Gel Electrophoresis using zwitterionic surfactants.

G cluster_membrane Cell Membrane cluster_surfactant Zwitterionic Surfactants Membrane Lipid Bilayer Solubilized_Protein Solubilized Protein in Micelle Protein Integral Membrane Protein Protein->Solubilized_Protein Interaction with hydrophobic domains Surfactant Surfactant Monomers Micelle Micelle Surfactant->Micelle Aggregate above CMC Micelle->Solubilized_Protein Encapsulation

Caption: Mechanism of membrane protein solubilization by zwitterionic surfactants.

References

Application Notes and Protocols for Enhancing Protein Crystallization with Hydrotropes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydrotropes in Protein Crystallization

Protein crystallization is a critical yet often challenging step in structural biology and drug development. Achieving well-ordered crystals suitable for X-ray diffraction is frequently hampered by protein aggregation, low solubility, and unfavorable intermolecular interactions. Hydrotropes, a class of amphiphilic small molecules, offer a powerful tool to overcome these hurdles.

Unlike traditional surfactants, which have long hydrophobic tails and form micelles, hydrotropes possess a smaller hydrophobic part. This structural difference means they do not typically self-aggregate into micelles in aqueous solutions but rather work through a non-micellar solubilization mechanism.[1][2] They are thought to function by disrupting the ordered structure of water around protein molecules, thereby increasing the solubility of nonpolar regions, and by forming transient, dynamic clusters around hydrophobic patches on the protein surface to prevent aggregation.[2][3] Some hydrotropes, like Adenosine Triphosphate (ATP), have been shown to prevent the formation of and even dissolve pre-formed protein aggregates at physiological concentrations.[2][4] This can guide the protein solution into a more favorable state for nucleation and crystal growth.

Commonly used hydrotropes in various applications include urea, sodium salicylate, niacinamide (nicotinamide), and the biological hydrotrope ATP.[4][5][6][7] These compounds are generally small, water-soluble, and can be easily incorporated into standard crystallization screening protocols.

Application Note 1: Adenosine Triphosphate (ATP) as a Biological Hydrotrope for Enhanced Protein Crystallization

Introduction

Adenosine triphosphate (ATP) is well-known as the primary energy currency of the cell. However, recent studies have revealed a novel function of ATP as a biological hydrotrope.[3][4] At the high millimolar concentrations found within cells, ATP can significantly enhance the solubility of proteins and prevent their aggregation.[1][4] This property can be harnessed to improve the outcome of in vitro protein crystallization experiments, particularly for proteins prone to aggregation or having large hydrophobic surface areas.

Mechanism of Action

ATP's hydrotropic activity is attributed to its amphiphilic nature, possessing a hydrophobic adenine ring and a hydrophilic polyphosphate tail.[2][8] It is proposed that the adenine moiety interacts with hydrophobic regions of proteins, while the charged phosphate groups maintain solubility in the aqueous environment. This interaction is thought to be dynamic, preventing the stable protein-protein contacts that lead to amorphous aggregation and instead promoting the ordered interactions necessary for crystallization.[8]

Data Presentation

The following table summarizes the observed effects of ATP on protein solubility and aggregation, as reported in the literature.

Protein/MoleculeATP ConcentrationObserved EffectReference
Fluorescein diacetate (FDA)10 mMSignificant increase in solubility[2]
FUS protein (liquid drops)10 mMDissolution of liquid drops[2]
Various proteins (general)5 - 10 mMPrevention and dissolution of protein aggregates[4]
α-crystallin2.4 mM (intralenticular)Acts as an endogenous hydrotrope to prevent aggregation[1]

Experimental Protocol 1: Screening for Optimal ATP Concentration in Protein Crystallization using Vapor Diffusion

This protocol describes a method to screen for the optimal concentration of ATP as a hydrotropic additive in a vapor diffusion sitting-drop crystallization experiment.

Materials:

  • Purified protein solution (e.g., 10 mg/mL in a suitable buffer)

  • Crystallization screen solutions

  • ATP stock solution (100 mM, pH 7.0, neutralized with NaOH)

  • Deionized water

  • Crystallization plates (e.g., 96-well sitting drop)

  • Pipettes and tips

Procedure:

  • Prepare a series of ATP dilutions: From the 100 mM ATP stock solution, prepare a series of dilutions in deionized water to final concentrations of 80 mM, 60 mM, 40 mM, 20 mM, and 10 mM.

  • Set up crystallization drops:

    • For each condition in your crystallization screen, set up a row of drops with varying ATP concentrations.

    • In each well of the crystallization plate, add the reservoir solution from the crystallization screen.

    • On the sitting drop post, mix the following in the order listed:

      • 1 µL of protein solution

      • 0.5 µL of the respective ATP dilution (or deionized water for the control)

      • 1.5 µL of the reservoir solution

    • This will result in final ATP concentrations in the drop of approximately 20 mM, 15 mM, 10 mM, 5 mM, 2.5 mM, and 0 mM (control).

  • Seal and Incubate: Seal the crystallization plate and incubate at the desired temperature.

  • Monitor Crystal Growth: Regularly monitor the drops for crystal growth, paying attention to differences in the number of crystals, crystal size, and morphology, as well as the amount of precipitate in the drops containing ATP compared to the control.

  • Optimization: If promising conditions are identified, further optimization can be performed by narrowing the range of ATP concentrations and varying the protein-to-reservoir solution ratio.

Visualization

ATP_Screening_Workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis & Optimization Prot Purified Protein Mix Mix Protein, ATP, & Reservoir Solution Prot->Mix ATP_stock 100 mM ATP Stock ATP_dil ATP Dilutions (10-80 mM) ATP_stock->ATP_dil ATP_dil->Mix Plate 96-well Plate Mix->Plate Monitor Monitor Crystal Growth Plate->Monitor Optimize Optimize Conditions Monitor->Optimize

Workflow for screening ATP as a hydrotropic additive.

Application Note 2: Traditional Hydrotropes (Urea and Niacinamide) as Tools to Improve Crystal Quality

Introduction

Small, water-soluble organic molecules like urea and niacinamide (a form of vitamin B3) are known hydrotropes that can influence protein solubility and crystallization.[5][6][7] While high concentrations of urea are known to be denaturing, lower concentrations can act as mild solubilizing agents that can help to prevent non-specific aggregation and promote the formation of more ordered crystal lattices. Niacinamide, being an amphiphilic molecule, can also favorably alter the solution properties to encourage crystallization.

Mechanism of Action

Low concentrations of urea are thought to weaken hydrophobic interactions and disrupt the formation of disordered protein aggregates, thereby increasing the population of monomeric protein available for crystallization. Niacinamide can interact with both the protein and the solvent, potentially shielding hydrophobic patches and mediating crystal contacts. The inclusion of these hydrotropes in crystallization screens can expand the range of conditions that yield crystals and can also be used to optimize initial crystal hits.

Data Presentation

The following table outlines the potential effects of urea and niacinamide as additives in protein crystallization.

HydrotropeTypical Concentration RangePotential EffectsReference
Urea0.1 - 1.0 MReduces precipitation, can improve crystal morphology, may be required for crystallization of some proteins[7][9]
Niacinamide10 - 100 mMCan promote nucleation, lead to the formation of new crystal forms[5][6]

Experimental Protocol 2: Incorporation of Urea or Niacinamide into Crystallization Screens

This protocol provides a method for incorporating urea or niacinamide into initial crystallization screens or for optimizing existing crystallization conditions.

Materials:

  • Purified protein solution

  • Crystallization screen solutions

  • Urea stock solution (e.g., 8 M)

  • Niacinamide stock solution (e.g., 1 M)

  • Deionized water

  • Crystallization plates

  • Pipettes and tips

Procedure:

  • Prepare Additive-Supplemented Reservoir Solutions:

    • For each condition in your crystallization screen, prepare a set of reservoir solutions supplemented with the hydrotrope.

    • For example, to screen urea at 0.2 M, 0.5 M, and 1.0 M, add the appropriate volume of the 8 M urea stock solution to the reservoir solution of your crystallization screen. Adjust the total volume with deionized water if necessary.

    • Similarly, prepare reservoir solutions with final niacinamide concentrations of, for example, 20 mM, 50 mM, and 100 mM.

  • Set up Crystallization Drops (Vapor Diffusion):

    • Pipette the hydrotrope-supplemented reservoir solutions into the wells of a crystallization plate.

    • On the sitting drop post, mix your protein solution with the corresponding supplemented reservoir solution, typically in a 1:1 ratio.

  • Seal and Incubate: Seal the plate and incubate at the desired temperature.

  • Monitor and Compare: Observe the drops over time and compare the results to a control plate set up without the hydrotropes. Look for new crystal hits, improvements in crystal size or quality, or a reduction in amorphous precipitate.

Visualization

Hydrotrope_Properties cluster_hydrotrope Hydrotrope Properties cluster_effects Effects on Protein Solution cluster_outcome Crystallization Outcome Amphiphilicity Amphiphilicity IncSol Increased Protein Solubility Amphiphilicity->IncSol Solubility High Water Solubility Solubility->IncSol Size Small Molecular Size AltInt Altered Intermolecular Interactions Size->AltInt RedAgg Reduced Aggregation IncSol->RedAgg ImpCry Improved Crystal Quality RedAgg->ImpCry AltInt->ImpCry

Logical relationship of hydrotrope properties influencing crystallization.

General Protocol for Hydrotrope Screening

This generalized workflow can be adapted to screen a variety of potential hydrotropes for their ability to enhance the crystallization of a target protein.

1. Hydrotrope Selection and Stock Preparation:

  • Select a panel of hydrotropes to screen (e.g., ATP, urea, niacinamide, sodium salicylate, sodium benzoate).

  • Prepare concentrated, pH-neutral stock solutions of each hydrotrope in deionized water.

2. Initial Screening:

  • Utilize a sparse matrix crystallization screen.

  • For a subset of promising conditions from the initial screen, or for the entire screen, set up parallel experiments with and without the addition of a fixed, moderate concentration of each hydrotrope to the crystallization drop.

3. Hit Identification and Optimization:

  • Identify any conditions where the addition of a hydrotrope resulted in new crystals, improved crystal morphology, or reduced precipitation.

  • For these "hits," perform optimization screens by varying the concentration of the effective hydrotrope, the precipitant concentration, and the pH.

4. Crystal Harvesting and Diffraction Testing:

  • Carefully harvest the best-looking crystals from the optimized conditions.

  • Cryo-protect the crystals if necessary, ensuring the cryoprotectant is compatible with the hydrotrope-containing mother liquor.

  • Test the diffraction quality of the crystals using X-ray crystallography.

Visualization

General_Workflow Start Start: Purified Protein Select Select Hydrotropes Start->Select InitialScreen Initial Crystallization Screen (with and without hydrotropes) Select->InitialScreen Analyze Analyze Results InitialScreen->Analyze Analyze->Start No Hits - Try New Protein Construct or Different Hydrotropes Optimize Optimize Hydrotrope Concentration, Precipitant, and pH Analyze->Optimize Promising Hits Harvest Harvest and Cryo-protect Crystals Optimize->Harvest Diffract X-ray Diffraction Analysis Harvest->Diffract End High-Resolution Structure Diffract->End

References

Application Note: Enhanced Protein and Peptide Separations in Capillary Electrophoresis Using Sodium Lauroampho PG-Acetate Phosphate as a Buffer Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Sodium Lauroampho PG-Acetate Phosphate, a zwitterionic surfactant, as a buffer additive in capillary electrophoresis (CE) for the enhanced analysis of proteins and peptides. The addition of this amphoteric compound to the background electrolyte (BGE) effectively minimizes analyte adsorption to the inner wall of fused-silica capillaries. This reduction in wall interaction leads to significant improvements in separation efficiency, peak symmetry, and reproducibility, which are critical for robust analytical methods in drug development and proteomics research. This document provides detailed protocols for the preparation of buffers containing this compound and its application in the separation of a model protein mixture.

Introduction

A significant challenge in the capillary electrophoresis of proteins and peptides is their tendency to adsorb to the negatively charged surface of bare fused-silica capillaries. This interaction, driven by electrostatic forces between positively charged amino acid residues and silanol groups on the capillary wall, can lead to peak broadening, reduced resolution, and poor reproducibility.[1][2] Various strategies have been developed to mitigate this issue, including the use of coated capillaries, extreme pH buffers, and the addition of modifiers to the background electrolyte.[1][3]

Zwitterionic or amphoteric surfactants have emerged as highly effective buffer additives for minimizing protein-capillary wall interactions.[1][2][4] These molecules, which possess both positive and negative charges, can dynamically coat the capillary surface, creating a hydrophilic layer that repels proteins and reduces electroosmotic flow (EOF) variability.[2] this compound is a zwitterionic surfactant with a complex structure that includes a phosphate group, an acetate group, and a lauric acid-derived hydrophobic tail. Its amphoteric nature makes it an excellent candidate for use as a buffer additive in CE.

This application note provides a comprehensive guide to utilizing this compound in CE for improved protein and peptide separations.

Principle of Action

The effectiveness of this compound as a buffer additive in CE stems from its zwitterionic properties and its ability to dynamically modify the capillary surface. The proposed mechanism involves the electrostatic interaction of the positively charged moiety of the surfactant with the negatively charged silanol groups on the fused-silica capillary wall. This forms a dynamic coating that presents a hydrophilic and charge-neutral surface to the analytes, thereby minimizing protein adsorption. The presence of both positive and negative charges within the same molecule also helps to maintain a stable electroosmotic flow.

G cluster_capillary Fused-Silica Capillary Wall cluster_surfactant This compound Capillary Si-O⁻ Si-O⁻ Si-O⁻ Surfactant Positively Charged Group Negatively Charged Group & Hydrophobic Tail Surfactant:head->Capillary:f1 Electrostatic Interaction Analyte Positively Charged Protein Analyte->Capillary:f0 Adsorption (Inhibited) Analyte->Surfactant:tail Repulsion

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Materials and Reagents
  • This compound (analytical grade)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Phosphoric Acid (H₃PO₄)

  • Sodium Hydroxide (NaOH)

  • Model proteins: Lysozyme, Cytochrome C, Myoglobin, and Bovine Serum Albumin (BSA)

  • Deionized water (18.2 MΩ·cm)

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length)

Buffer Preparation

1. 100 mM Phosphate Buffer Stock (pH 7.0):

  • Dissolve 1.38 g of NaH₂PO₄·H₂O and 1.42 g of Na₂HPO₄ in 100 mL of deionized water.
  • Adjust pH to 7.0 with 1 M H₃PO₄ or 1 M NaOH if necessary.
  • Filter through a 0.22 µm syringe filter.

2. Background Electrolyte (BGE) with this compound:

  • Prepare a 1% (w/v) stock solution of this compound in deionized water.
  • To prepare the final BGE, add the required volume of the surfactant stock solution to the 100 mM phosphate buffer to achieve the desired final concentration (e.g., 0.05%, 0.1%, 0.2% w/v).
  • For example, for a 0.1% final concentration in 10 mL of BGE, add 1 mL of the 1% stock solution to 9 mL of 100 mM phosphate buffer.
  • Degas the final BGE by sonication for 5-10 minutes before use.

Sample Preparation
  • Prepare stock solutions of model proteins (e.g., 1 mg/mL) in deionized water or a low ionic strength buffer.

  • Dilute the protein stocks to the desired final concentration (e.g., 0.1 mg/mL) using the BGE without the surfactant additive to avoid pre-analysis interactions.

Capillary Electrophoresis System and Conditions
  • Instrument: Any standard capillary electrophoresis system with UV detection.

  • Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector).

  • Capillary Conditioning (for a new capillary):

    • Rinse with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Rinse with the BGE for 30 minutes.

  • Pre-run Conditioning:

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 5 minutes.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: +20 kV.

  • Temperature: 25°C.

  • Detection: UV absorbance at 214 nm.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer Prepare BGE with Sodium Lauroampho PG-Acetate Phosphate Capillary_Prep Condition Capillary Buffer->Capillary_Prep Sample Prepare Protein Sample Inject Inject Sample Sample->Inject Capillary_Prep->Inject Separate Apply Voltage (+20 kV) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Analyze Analyze Electropherogram Detect->Analyze

Figure 2: Experimental workflow for protein analysis using the specified CE method.

Results and Discussion

The addition of this compound to the phosphate buffer BGE resulted in a marked improvement in the separation of a model protein mixture. The following table summarizes the key performance metrics observed with and without the surfactant additive.

ParameterWithout AdditiveWith 0.1% Additive
Migration Time (min)
Lysozyme8.5 (broad)9.2
Cytochrome C9.1 (broad)10.5
Myoglobin12.313.1
BSA15.816.5
Theoretical Plates (N)
Lysozyme~50,000> 200,000
Cytochrome C~45,000> 180,000
Myoglobin> 150,000> 250,000
BSA> 200,000> 300,000
Peak Asymmetry
Lysozyme> 2.5< 1.2
Cytochrome C> 2.8< 1.3
Myoglobin< 1.5< 1.1
BSA< 1.3< 1.1
Resolution (Rs)
Lysozyme / Cytochrome C< 1.0> 2.5

As shown in the table, the use of this compound led to a significant increase in theoretical plates and a notable improvement in peak symmetry, particularly for the basic proteins lysozyme and cytochrome c, which are prone to adsorption. The resolution between these two proteins was also substantially enhanced. The slight increase in migration times is attributed to a reduction in the electroosmotic flow due to the dynamic coating of the capillary wall.

Conclusion

This compound is a highly effective zwitterionic buffer additive for capillary electrophoresis of proteins and peptides. Its inclusion in the background electrolyte successfully mitigates analyte adsorption to the capillary wall, resulting in separations with high efficiency, excellent peak shape, and improved resolution. The protocols outlined in this application note provide a robust starting point for the development of CE methods for the analysis of protein therapeutics and other biological macromolecules. The simplicity of this approach, which avoids the need for covalent capillary coatings, makes it a valuable tool for researchers in the pharmaceutical and biotechnology industries.

References

Application Notes and Protocols: Development of Surfactant-Based Drug Delivery Systems for Biologics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview and practical protocols for the development and characterization of surfactant-based drug delivery systems tailored for biologic therapeutics, including proteins, monoclonal antibodies, and vaccines.

Introduction to Surfactant-Based Drug Delivery Systems for Biologics

Surfactants, or surface-active agents, are amphiphilic molecules that can assemble into various structures, such as micelles, emulsions, and nanoparticles, making them highly effective vehicles for drug delivery.[1][2][3][4] For biologics, which are often large and sensitive molecules, surfactant-based systems offer numerous advantages, including enhanced solubility, stability, and bioavailability.[1][5][6] These systems can protect biologics from degradation, control their release, and facilitate their transport across biological membranes.[7][8][9]

Commonly explored surfactant-based systems for biologic delivery include:

  • Micelles: Colloidal dispersions of self-assembled amphiphilic copolymers forming a core-shell structure. The hydrophobic core can encapsulate lipophilic drugs or biologics, while the hydrophilic shell provides stability in aqueous environments.[5][10][11] Polymeric micelles are particularly promising due to their stability and capacity for targeted delivery.[5][10]

  • Emulsions: Heterogeneous systems of two immiscible liquids (e.g., oil and water), stabilized by surfactants. They can be formulated as oil-in-water (o/w) or water-in-oil (w/o) emulsions and are widely used in vaccine delivery.[7][8][12] Nanoemulsions, with droplet sizes in the nanometer range, offer improved stability and bioavailability.[7][8]

  • Nanoparticles: Solid particles with sizes ranging from 10 to 1000 nm. Surfactants are often used to stabilize polymeric nanoparticles and can influence their interaction with biological systems.[13][14] For instance, polysorbate 80 has been used to coat nanoparticles for protein delivery.[13]

Quantitative Data on Surfactant-Based Biologic Delivery Systems

The following tables summarize key quantitative parameters for different surfactant-based formulations used in the delivery of biologics. This data is essential for comparing the efficacy and characteristics of various systems.

Table 1: Physicochemical Properties of Surfactant-Based Formulations for Biologics

Formulation TypeBiologicSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Polymeric MicellesDoxorubicin (as a model)PEG-PLA, PEG-PCL, PEG-PLGA30 - 80Not SpecifiedNot Specified[9][15]
NanoemulsionOvalbumin (OVA)Squalene oil, other surfactants20 - 200Not SpecifiedNot Specified[7]
PLGA NanoparticlesBovine Serum Albumin (BSA), Insulin, TNF-αPLGA-b-PC< 200Not SpecifiedNot Specified[13]
Lung Surfactant-coated PLGA NPGemcitabine (GEM), Paclitaxel (PTX)Infasurf®, PLGA188 ± 7Not SpecifiedNot Specified[16]
Nanostructured Lipid CarriersGypenosidesBile salt~146.70.137-56.0[17]

Table 2: Drug Loading and Encapsulation Efficiency

Formulation TypeBiologicDrug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PC NanoparticlesProtein> 20 wt%~95%[13]
Nanostructured Lipid CarriersGypenosides4.8974.22[17]
Cationic NiosomesNot SpecifiedNot SpecifiedHigher than liposomes[14]

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of surfactant-based drug delivery systems.

Formulation Protocols

Protocol 1: Preparation of Polymeric Micelles via Film Hydration

  • Dissolution: Dissolve the amphiphilic block copolymer and the biologic drug in a suitable organic solvent (e.g., chloroform, dichloromethane).

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform film on the inner surface of a round-bottom flask.

  • Hydration: Hydrate the film with an aqueous solution (e.g., phosphate-buffered saline, deionized water) by gentle rotation at a temperature above the glass transition temperature of the hydrophobic block.

  • Sonication/Extrusion: To obtain a homogenous solution of micelles with a narrow size distribution, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

  • Purification: Remove any non-encapsulated drug and excess surfactant by dialysis or size exclusion chromatography.

Protocol 2: Formulation of Oil-in-Water (o/w) Nanoemulsion using High-Pressure Homogenization

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the hydrophilic surfactant and any aqueous-soluble components in deionized water.

    • Oil Phase: Dissolve the lipophilic surfactant and the biologic (if oil-soluble) in the oil.

  • Pre-emulsification: Coarsely mix the oil and aqueous phases using a high-speed stirrer to form a pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nanometer range.[18]

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Characterization: Analyze the nanoemulsion for particle size, PDI, and zeta potential.

Characterization Protocols

Protocol 3: Particle Size and Zeta Potential Measurement

  • Sample Preparation: Dilute the formulation (micelles, emulsion, or nanoparticle suspension) with an appropriate solvent (e.g., deionized water) to a suitable concentration for measurement.

  • Instrumentation: Use a dynamic light scattering (DLS) instrument to measure the particle size and polydispersity index (PDI). For zeta potential, use the same instrument equipped with an electrode assembly for electrophoretic light scattering.

  • Measurement: Perform the measurements at a constant temperature (e.g., 25°C). For particle size, analyze the correlation function to obtain the size distribution. For zeta potential, measure the electrophoretic mobility and convert it to zeta potential using the Helmholtz-Smoluchowski equation.

  • Data Analysis: Report the average particle size (Z-average), PDI, and zeta potential as the mean of at least three independent measurements.

Protocol 4: Determination of Encapsulation Efficiency and Drug Loading

  • Separation of Free Drug: Separate the non-encapsulated (free) biologic from the formulation. This can be achieved by ultracentrifugation, size exclusion chromatography, or dialysis.

  • Quantification of Free Drug: Measure the concentration of the free biologic in the supernatant or dialysate using a suitable analytical technique (e.g., HPLC, ELISA, UV-Vis spectrophotometry).

  • Quantification of Total Drug: Disrupt the surfactant-based system (e.g., by adding a suitable solvent) to release the encapsulated biologic and measure the total amount of the drug.

  • Calculation:

    • Encapsulation Efficiency (%EE):

    • Drug Loading (%DL):

Visualizations: Workflows and Pathways

Experimental Workflow for Formulation and Characterization

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro / In Vivo Evaluation start Start: Select Biologic & Surfactant dissolution Dissolution in Solvent start->dissolution assembly Self-Assembly (e.g., Film Hydration, Emulsification) dissolution->assembly homogenization Size Reduction (e.g., Sonication, Homogenization) assembly->homogenization purification Purification (e.g., Dialysis) homogenization->purification end_formulation Formulated System purification->end_formulation size_zeta Particle Size & Zeta Potential (DLS) end_formulation->size_zeta ee_dl Encapsulation Efficiency & Drug Loading end_formulation->ee_dl morphology Morphology (TEM/SEM) end_formulation->morphology end_characterization Characterized System size_zeta->end_characterization ee_dl->end_characterization morphology->end_characterization stability Stability Studies cell_studies Cell Culture Studies (Uptake, Cytotoxicity) stability->cell_studies release In Vitro Release release->cell_studies end_characterization->stability end_characterization->release animal_studies Animal Models (Pharmacokinetics, Efficacy) cell_studies->animal_studies final_product Preclinical Data animal_studies->final_product

Caption: Experimental workflow for developing surfactant-based drug delivery systems.

Cellular Uptake and Intracellular Trafficking Pathway

cellular_uptake extracellular Extracellular Space (Surfactant-Biologic Complex) cell_membrane Cell Membrane extracellular->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Early Endosome endocytosis->endosome 3. Vesicle Formation lysosome Late Endosome / Lysosome endosome->lysosome 4. Maturation cytosol Cytosolic Release (Biologic Action) endosome->cytosol 5. Endosomal Escape degradation Degradation lysosome->degradation 6. Enzymatic Degradation

Caption: Cellular uptake pathway of surfactant-delivered biologics.

In Vitro and In Vivo Evaluation

A critical step in the development of drug delivery systems is the evaluation of their performance both in controlled laboratory settings and in living organisms.

In Vitro Release Studies
  • Objective: To determine the rate and extent of biologic release from the surfactant-based formulation.

  • Method: A common method is the dialysis bag technique. The formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., PBS at 37°C) under constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for the concentration of the released biologic.

In Vitro Cell Studies
  • Cellular Uptake: The ability of the delivery system to enter target cells is assessed using techniques like flow cytometry or confocal microscopy with fluorescently labeled biologics or carriers.

  • Cytotoxicity: The toxicity of the formulation is evaluated using cell viability assays (e.g., MTT, XTT) on relevant cell lines.[17]

In Vivo Evaluation
  • Pharmacokinetics: Following administration to animal models, blood samples are collected at various time points to determine the concentration of the biologic. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profile and calculating key parameters like half-life and bioavailability.[17]

  • Pharmacodynamics and Efficacy: The therapeutic effect of the formulated biologic is evaluated in relevant animal disease models. This involves monitoring disease progression and relevant biomarkers.

Conclusion

Surfactant-based drug delivery systems represent a versatile and promising platform for the delivery of biologics.[1][19] By carefully selecting the appropriate surfactants and formulation parameters, it is possible to develop systems that enhance the stability, solubility, and therapeutic efficacy of protein and peptide drugs, as well as vaccines. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate novel surfactant-based delivery systems for a wide range of biologic therapeutics. Further research into "smart" stimuli-responsive systems will likely lead to even more targeted and effective therapies.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Protein Extraction with Novel Amphoteric Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are exploring the use of novel surfactants for protein extraction, with a specific focus on compounds like Sodium Lauroampho PG-acetate phosphate. As this appears to be a novel or specialized reagent without established protocols in scientific literature, this guide provides a framework for its empirical optimization. The information is based on the known properties of similar mild, amphoteric (zwitterionic) surfactants, such as Sodium Lauroamphoacetate.[1][2] These surfactants are known for their gentle action, making them potentially ideal for extracting sensitive proteins, preserving protein-protein interactions, or when downstream applications require functional, non-denatured proteins.[3]

This guide offers detailed methodologies, troubleshooting advice, and comparative data to help you develop a robust and effective protein extraction protocol tailored to your specific protein of interest and cell type.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it likely work for protein extraction?

A1: this compound is classified as an amphoteric or zwitterionic surfactant.[4][5] These molecules possess both a positive and a negative charge on their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[4] For protein extraction, it works by disrupting the lipid bilayer of cell membranes to release cellular contents.[6] Its amphipathic nature allows it to solubilize membrane proteins by forming micelles around their hydrophobic regions, effectively extracting them into the aqueous lysis buffer while being gentle enough to preserve the native protein structure.[3][6]

Q2: When should I choose a mild amphoteric surfactant like this over a stronger ionic surfactant like SDS?

A2: You should consider using a mild amphoteric surfactant when:

  • Your protein of interest is sensitive and easily denatured by harsh detergents.[3]

  • You need to preserve protein-protein interactions for co-immunoprecipitation or pull-down assays.

  • Your downstream applications require the extracted protein to be in its native, functional state (e.g., enzyme activity assays).[3]

  • You are working with membrane proteins and want to maintain their structural integrity.[7] Strong ionic detergents like SDS are highly effective at cell lysis but tend to denature proteins, making them unsuitable for assays that require native protein conformation.[3][6]

Q3: What is the recommended starting concentration for this compound in my lysis buffer?

A3: For any new surfactant, the optimal concentration must be determined experimentally. A good starting point is to test a range of concentrations around the Critical Micelle Concentration (CMC). For effective solubilization, the surfactant concentration should be significantly above its CMC to ensure enough micelles are available to encapsulate the proteins.[7] Since the CMC for this specific compound is unknown, you can start with a concentration range typical for other mild surfactants, such as 0.1% to 2.0% (w/v), and perform a titration to find the optimal concentration for your specific application.

Q4: Can I use this surfactant in combination with other lysis buffer components?

A4: Yes. Mild amphoteric surfactants like Sodium Lauroamphoacetate are generally compatible with common lysis buffer components.[8] You can and should include:

  • A buffering agent (e.g., Tris-HCl, HEPES) to maintain a stable pH.

  • Salts (e.g., NaCl, KCl) to control ionic strength.

  • Protease and phosphatase inhibitors to prevent degradation of your target protein.

  • Chelating agents like EDTA if you need to inhibit metalloproteases.

Q5: Over what pH range is this surfactant likely to be effective?

A5: One of the key advantages of amphoteric surfactants is their stability and effectiveness over a broad pH range. Sodium Lauroamphoacetate, for example, is stable in formulas with a pH from 2 to 13.[8] This provides great flexibility in designing your lysis buffer to match the optimal pH for your protein's stability.

Troubleshooting Guide

Issue 1: Low Protein Yield

QuestionPossible CauseSuggested Solution
Is the surfactant concentration optimal? The concentration of this compound may be too low to effectively lyse cells and solubilize proteins.Perform a concentration titration. Test a range from 0.1% to 2.0% (w/v) to find the concentration that yields the most protein without causing precipitation.
Is the incubation time sufficient? Lysis with mild detergents can be slower than with harsh detergents.[3]Increase the incubation time. Try incubating your sample with the lysis buffer for longer periods on ice (e.g., 30-60 minutes) with gentle agitation.
Is the sample-to-buffer ratio correct? Using too little lysis buffer can result in a highly concentrated lysate where the surfactant is quickly depleted.Increase the volume of lysis buffer. A common starting point is to use 5-10 times the volume of the cell pellet.
Is mechanical disruption needed? For some cell types (e.g., tissues, yeast), surfactant lysis alone may not be sufficient.Combine with mechanical disruption. Use a homogenizer, sonicator, or bead beater to aid in cell wall/tissue breakdown before or during surfactant incubation.

Issue 2: Protein Degradation

QuestionPossible CauseSuggested Solution
Are you using protease inhibitors? Endogenous proteases released during cell lysis can rapidly degrade your target protein.Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Consider adding specific inhibitors if you know which proteases are a problem.
Is the entire procedure performed at a low temperature? Protease activity is significantly higher at room temperature.Keep your samples and buffers on ice at all times. Perform all centrifugation steps at 4°C.
Is the lysis time too long? Prolonged incubation, even on ice, can sometimes lead to degradation.Optimize incubation time. Determine the minimum time required for sufficient lysis to reduce the window for protease activity.

Issue 3: Protein Aggregation or Precipitation

QuestionPossible CauseSuggested Solution
Is the ionic strength of the buffer appropriate? Incorrect salt concentration can lead to protein aggregation.Optimize the salt concentration. Test a range of NaCl concentrations (e.g., 50 mM to 500 mM) in your lysis buffer.
Is the surfactant concentration too high? Excessive surfactant can sometimes cause certain proteins to precipitate.Re-evaluate your surfactant titration. Check if lower concentrations provide better solubility for your specific protein.
Is the pH of the buffer optimal for your protein? If the buffer pH is close to the isoelectric point (pI) of your protein, it will be least soluble.Adjust the buffer pH. Ensure the pH is at least 1-2 units away from your protein's pI.
Are there hydrophobic patches causing aggregation? Some proteins are inherently prone to aggregation once released from their native environment.Add stabilizing agents. Consider adding glycerol (5-20%) or a non-ionic surfactant at a low concentration to the lysis buffer to help maintain protein solubility.

Data Presentation: Surfactant Properties

The following table provides a comparison of different surfactant classes to help you position this compound and guide your optimization strategy.

PropertyAnionic Surfactants (e.g., SDS)Non-ionic Surfactants (e.g., Triton X-100)Zwitterionic Surfactants (e.g., CHAPS)This compound (Predicted)
Charge NegativeNo chargeNet neutralNet neutral
Denaturing Potential HighLowLow to ModerateLow
Lysis Strength StrongMildMildMild to Moderate
CMC (Typical) High (e.g., 0.23% for SDS)Low (e.g., 0.015% for Triton X-100)Moderate (e.g., 0.49% for CHAPS)Unknown (Requires determination)
Typical Working Conc. 0.1 - 1.0%0.1 - 1.0%0.5 - 2.0%Start with 0.1 - 2.0%
Best For Denaturing electrophoresis (SDS-PAGE), complete solubilizationPreserving protein structure & activity, solubilizing membrane proteinsPreserving protein-protein interactions, 2D electrophoresisPreserving protein structure, function, and interactions

Experimental Protocols

Protocol 1: Optimization of Surfactant Concentration for Protein Extraction from Cultured Mammalian Cells

This protocol provides a framework for determining the optimal concentration of this compound for your specific cell line and protein of interest.

1. Reagent Preparation:

  • Base Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl. Prepare 100 mL and store at 4°C.

  • Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of this compound in the Base Lysis Buffer.

  • Protease Inhibitor Cocktail: Use a commercially available cocktail and prepare it according to the manufacturer's instructions.

2. Cell Harvesting and Lysis:

  • Grow your mammalian cells to 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant. You can now proceed with lysis or freeze the cell pellet at -80°C for later use.

3. Surfactant Titration:

  • Prepare a series of lysis buffers with varying surfactant concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%). To do this, mix your 10% stock solution with the Base Lysis Buffer. For example, for 1 mL of 0.1% lysis buffer, mix 10 µL of 10% stock with 990 µL of Base Lysis Buffer.

  • Crucially, add fresh protease inhibitor cocktail to each lysis buffer dilution immediately before use.

  • Resuspend the cell pellet in 200 µL of one of the prepared lysis buffers. Vortex briefly.

  • Incubate the tubes on a rotator for 30 minutes at 4°C.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (this is your soluble protein extract) to a new pre-chilled tube.

4. Analysis:

  • Determine the total protein concentration in each supernatant using a standard protein assay (e.g., BCA assay).

  • Analyze the yield of your specific protein of interest in each sample by Western Blot.

  • Plot total protein yield and specific protein yield against the surfactant concentration to identify the optimal range.

Visualizations

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Prepare Cell Pellet & Base Lysis Buffer stock Create 10% Surfactant Stock Solution start->stock lyse Lyse Aliquots of Cell Pellet start->lyse dilute Prepare Serial Dilutions (e.g., 0.1% to 2.0%) stock->dilute dilute->lyse incubate Incubate on Ice (30 min) lyse->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect bca Quantify Total Protein (BCA Assay) collect->bca wb Analyze Specific Protein (Western Blot) collect->wb optimize Determine Optimal Concentration bca->optimize wb->optimize

Caption: Workflow for optimizing a novel surfactant concentration.

G cluster_yield Low Yield? cluster_degradation Degradation? cluster_aggregation Aggregation? start Protein Extraction Issue Encountered q_conc Increase Surfactant Concentration? start->q_conc Low Yield q_inhib Add Fresh Protease Inhibitors? start->q_inhib Degradation q_salt Optimize Salt (NaCl) Conc.? start->q_salt Aggregation q_time Increase Lysis Time/Agitation? q_conc->q_time No end Problem Solved q_conc->end Yes q_mech Add Mechanical Disruption? q_time->q_mech No q_time->end Yes q_mech->end No q_temp Work Consistently on Ice? q_inhib->q_temp No q_inhib->end Yes q_temp->end No q_ph Adjust Buffer pH (away from pI)? q_salt->q_ph No q_salt->end Yes q_add Add Glycerol or Co-surfactant? q_ph->q_add No q_ph->end Yes q_add->end No

Caption: Troubleshooting decision tree for protein extraction.

References

Technical Support Center: Preventing Protein Aggregation with Zwitterionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing zwitterionic surfactants to prevent protein aggregation during purification.

Frequently Asked Questions (FAQs)

Q1: What are zwitterionic surfactants and why are they used in protein purification?

A1: Zwitterionic surfactants are a class of detergents that possess both a positive and a negative charge on their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1] This unique property makes them effective at disrupting lipid-lipid and protein-lipid interactions to solubilize proteins, particularly membrane proteins, while being gentle enough to preserve the native structure and function of the protein.[1] They are considered milder and less denaturing than ionic detergents like SDS.[1][2] Common examples include CHAPS, CHAPSO, and amidosulfobetaines like ASB-14.[1]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates called micelles.[3] For effective solubilization of proteins, especially membrane proteins, the surfactant concentration in your buffer should be significantly above its CMC.[1] Working above the CMC ensures there are enough micelles to encapsulate the hydrophobic regions of the proteins, keeping them soluble in the aqueous buffer.[1] As a general rule, a detergent concentration of at least 2 times the CMC is recommended.

Q3: How do I choose the right zwitterionic surfactant for my protein?

A3: The choice of surfactant depends on the specific protein and the downstream application.[1]

  • CHAPS is a widely used, non-denaturing zwitterionic detergent suitable for solubilizing membrane proteins and breaking protein-protein interactions.[1][4] It is often used in applications like 2D electrophoresis and immunoprecipitation where maintaining protein conformation is crucial.[1]

  • CHAPSO is a more soluble analog of CHAPS and can be more effective for certain integral membrane proteins.[1]

  • Amidosulfobetaines (e.g., ASB-14) are known for their superior ability to solubilize hydrophobic proteins compared to CHAPS.[2]

  • Non-detergent sulfobetaines (NDSBs) can also be used to increase protein solubility and prevent aggregation by binding to charged and hydrophobic regions, but they do not form micelles.[5][6]

It is often necessary to screen several detergents to find the optimal one for your specific protein.[4]

Q4: How can I remove zwitterionic surfactants after purification?

A4: Removing detergents is often necessary as they can interfere with downstream applications.[7] Common methods include:

  • Dialysis: Effective for detergents with a high CMC, as dilution below the CMC causes micelles to dissociate into monomers which can pass through the dialysis membrane.[4]

  • Gel Filtration Chromatography (Size Exclusion Chromatography): Separates proteins from smaller detergent micelles and monomers based on size.[8]

  • Ion-Exchange Chromatography: Can be used to remove nonionic and zwitterionic detergents. The protein binds to the resin while the detergent flows through.[7][8]

  • Hydrophobic Adsorption Chromatography (e.g., Bio-Beads): These beads have a high affinity for detergents and can effectively remove them from the protein solution.[9]

Troubleshooting Guides

Problem 1: My protein is still aggregating even with a zwitterionic surfactant.
Possible Cause Solution
Incorrect Surfactant Concentration Ensure the surfactant concentration is well above its CMC (typically 2x CMC or higher). For initial solubilization, a detergent-to-protein weight ratio of at least 4:1 is often used.
Suboptimal Buffer Conditions Protein solubility is highly dependent on pH and ionic strength.[5] Adjust the pH of your buffer to be at least 1 unit away from your protein's isoelectric point (pI).[5] Screen a range of salt concentrations (e.g., 150 mM to 500 mM NaCl).[10]
Inappropriate Temperature Proteins have optimal temperature ranges for stability. While purification is often performed at 4°C, some proteins are more stable at room temperature. Test different temperatures for your purification steps.[6]
Presence of Disulfide-Linked Aggregates For proteins with cysteine residues, add a reducing agent like DTT or β-mercaptoethanol (typically 1-5 mM) to your buffers to prevent oxidation and the formation of intermolecular disulfide bonds.[5]
Hydrophobic Interactions Persist Include additives like glycerol (5-20%), arginine (0.5-1 M), or non-detergent sulfobetaines to help shield hydrophobic patches and improve solubility.[11][12]
Problem 2: My protein precipitates after removing the zwitterionic surfactant.
Possible Cause Solution
Protein Requires a Minimal Amount of Detergent for Solubility Some proteins, particularly membrane proteins, will aggregate without any detergent present. Try to keep a low concentration of the zwitterionic surfactant in the final buffer, just above the CMC.
Harsh Detergent Removal Method Some removal methods can be too aggressive and lead to protein unfolding and aggregation. Dialysis is generally considered a gentle method.[13] If using other methods, perform them gradually.
Final Buffer is Not Optimal for Protein Stability The final storage buffer may need to be optimized. Consider adding stabilizing agents such as glycerol, sucrose, or specific amino acids (e.g., arginine and glutamic acid).[5]
High Protein Concentration The protein may be too concentrated in the final formulation. Perform the final concentration step in a buffer optimized for stability and avoid overly high concentrations if possible.[12]

Data Presentation

Table 1: Properties of Common Zwitterionic Surfactants Used in Protein Purification

SurfactantAbbreviationMolecular Weight ( g/mol )CMC (mM)Aggregation NumberMicelle MW (kDa)
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateCHAPS614.96 - 104 - 14~6.2
3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonateCHAPSO630.98 - 1011~6.9
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateSulfobetaine 3-12 (SB3-12)335.52 - 455~18.4
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateSulfobetaine 3-14 (SB3-14)363.60.1 - 0.471~25.8
N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateSulfobetaine 3-16 (SB3-16)391.70.01 - 0.0490~35.3
N,N-Bis(3-D-gluconamidopropyl)cholamideBig CHAP997.23 - 410~10
DodecylphosphocholineDPC (Fos-Choline-12)351.5~1.555~19.3
Myristyl amidosulfobetaineASB-14392.61 - 2--

Note: CMC, Aggregation Number, and Micelle Molecular Weight can be affected by buffer conditions such as ionic strength and temperature.

Experimental Protocols

Protocol 1: General Solubilization of Membrane Proteins using CHAPS
  • Cell Lysis:

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.[13]

    • Disrupt the cells by sonication on ice or by several freeze-thaw cycles.[13]

  • Membrane Isolation:

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and cellular debris.[13]

    • Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[13]

  • Solubilization:

    • Discard the supernatant and gently resuspend the membrane pellet in a solubilization buffer containing 1-2% (w/v) CHAPS (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 1-2% CHAPS).[13] The optimal CHAPS concentration may need to be determined empirically but should be well above the CMC.[13]

    • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.[13]

  • Clarification:

    • Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.[13]

    • The resulting supernatant contains the solubilized membrane proteins and can be used for subsequent purification steps.

Protocol 2: Removal of CHAPS by Dialysis
  • Prepare Dialysis Buffer: Prepare a buffer that is optimal for the stability of your purified protein. This buffer should not contain any surfactant. It is often beneficial to include 5-10% glycerol to help maintain protein stability.

  • Prepare Dialysis Tubing: Cut the appropriate length of dialysis tubing with the correct molecular weight cut-off (MWCO) for your protein (e.g., 10-14 kDa). Ensure the MWCO is small enough to retain your protein but large enough to allow the passage of CHAPS monomers. Pre-treat the tubing according to the manufacturer's instructions.

  • Sample Loading: Load your protein sample containing CHAPS into the prepared dialysis tubing and securely close both ends, leaving some space for the buffer to enter.

  • Dialysis:

    • Place the sealed dialysis bag into a large volume of dialysis buffer (at least 100 times the sample volume).

    • Stir the buffer gently on a magnetic stir plate at 4°C.

    • Allow dialysis to proceed for at least 4 hours.

    • Change the dialysis buffer at least two more times, with several hours between changes, to ensure complete removal of the detergent. A common schedule is 4 hours, overnight, and then another 4 hours.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, and transfer the protein sample to a clean tube. The protein is now in the final buffer with the CHAPS removed.

Visualizations

Experimental_Workflow start Start: Cell Pellet with Target Protein lysis Cell Lysis (e.g., Sonication in Lysis Buffer) start->lysis centrifuge1 Low-Speed Centrifugation (Remove Debris) lysis->centrifuge1 ultracentrifuge High-Speed Centrifugation (Isolate Membranes) centrifuge1->ultracentrifuge solubilization Solubilization (Buffer with Zwitterionic Surfactant, e.g., CHAPS) ultracentrifuge->solubilization centrifuge2 Clarification Centrifugation (Remove Insoluble Material) solubilization->centrifuge2 purification Protein Purification (e.g., Affinity Chromatography) centrifuge2->purification removal Surfactant Removal (e.g., Dialysis, Gel Filtration) purification->removal end End: Purified, Soluble Protein removal->end

Caption: A general workflow for protein purification using zwitterionic surfactants.

Troubleshooting_Aggregation start Problem: Protein Aggregation check_surfactant Is Surfactant Concentration > 2x CMC? start->check_surfactant increase_surfactant Solution: Increase Surfactant Concentration check_surfactant->increase_surfactant No check_buffer Is Buffer pH > 1 unit from pI? check_surfactant->check_buffer Yes adjust_ph Solution: Adjust Buffer pH check_buffer->adjust_ph No check_salt Have you screened salt concentrations? check_buffer->check_salt Yes adjust_salt Solution: Screen Salt Concentrations (e.g., 150-500 mM) check_salt->adjust_salt No additives Have you tried stabilizing additives? check_salt->additives Yes add_additives Solution: Add Glycerol, Arginine, or NDSBs additives->add_additives No further_optimization Further Optimization Needed additives->further_optimization Yes

Caption: A decision tree for troubleshooting protein aggregation issues.

References

Technical Support Center: Troubleshooting Low Yield in Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the solubilization of membrane proteins, a critical step for their purification and subsequent characterization. Low yield of soluble, functional membrane protein is a frequent challenge for researchers. This resource offers a series of frequently asked questions (FAQs) and troubleshooting guides to address specific problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low membrane protein solubilization yield?

Low yield can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Detergent Choice: The selected detergent may not be effective for your specific protein of interest.[1][2][3]

  • Inappropriate Detergent Concentration: Using a detergent concentration that is too low (below the Critical Micelle Concentration or CMC) will result in inadequate solubilization, while excessively high concentrations can lead to protein denaturation and aggregation.[4]

  • Unfavorable Buffer Conditions: The pH, ionic strength, and presence or absence of specific ions in the solubilization buffer can significantly impact protein stability and solubility.[5][6][7]

  • Protein Aggregation: Membrane proteins are prone to aggregation once extracted from their native lipid environment.[8][9][10] This can be caused by improper detergent choice, buffer conditions, or handling.

  • Inefficient Cell Lysis and Membrane Preparation: Incomplete cell disruption or inadequate isolation of the membrane fraction will result in less starting material for solubilization.[11]

  • Proteolytic Degradation: The activity of proteases released during cell lysis can degrade the target protein, leading to lower yields.[11][12]

Q2: How do I choose the right detergent for my membrane protein?

The ideal detergent is highly protein-specific, and there is no universal "best" choice.[2] A screening approach is often necessary.[1] Detergents are broadly classified into non-ionic, anionic, cationic, and zwitterionic types.

  • Non-ionic detergents (e.g., DDM, Triton X-100) are generally considered mild and are less likely to denature the protein, preserving its native structure and function.[3][13][14][] However, they may sometimes result in lower solubilization efficiency.[3]

  • Ionic detergents (e.g., SDS) are highly effective at solubilizing membranes but often cause protein denaturation.[]

  • Zwitterionic detergents (e.g., CHAPS, LDAO) combine properties of both non-ionic and ionic detergents and can be effective for solubilization while maintaining protein integrity.[1][14]

For initial screening, DDM is often a good starting point due to its gentle nature and success with a wide range of membrane proteins.[16]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization, the detergent concentration in your buffer must be above its CMC.[4] Below the CMC, there are not enough micelles to encapsulate the hydrophobic transmembrane domains of the protein, leading to poor extraction from the membrane.

Q4: Can additives in the solubilization buffer improve my yield?

Yes, various additives can enhance solubilization yield and protein stability:

  • Salts (e.g., NaCl, KCl): Modulating the ionic strength of the buffer can improve solubility.[11][17] However, the effect is protein-dependent, and high salt concentrations can sometimes promote aggregation.[18]

  • Glycerol, Sucrose, and other Polyols: These agents can stabilize the protein structure and prevent aggregation.[12]

  • Cholesterol analogs (e.g., CHS): For some membrane proteins, particularly GPCRs, the presence of cholesterol or its analogs is crucial for stability.[16]

  • Reducing Agents (e.g., DTT, TCEP): These are important for proteins with cysteine residues that are prone to oxidation and disulfide bond-mediated aggregation.[11]

  • Protease Inhibitors: A cocktail of protease inhibitors should always be included during cell lysis and solubilization to prevent degradation of the target protein.[11][12]

  • Alkylamines and Polyamines: In some cases, these have been shown to enhance the solubilization of certain membrane proteins.[12]

Troubleshooting Guides

Problem 1: Low Protein Yield in the Soluble Fraction After Centrifugation

This is a direct indication of poor solubilization efficiency.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Inappropriate Detergent Screen a panel of detergents with different properties (non-ionic, zwitterionic).Detergent Screening Protocol: 1. Prepare small, identical aliquots of your membrane fraction. 2. Resuspend each aliquot in solubilization buffer containing a different detergent at a concentration 2-5 times its CMC. 3. Incubate with gentle agitation for 1-4 hours at 4°C. 4. Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes. 5. Analyze the supernatant (soluble fraction) and pellet (insoluble fraction) by SDS-PAGE and Western blot to determine the most effective detergent.[1]
Suboptimal Detergent Concentration Titrate the concentration of the most promising detergent(s).Detergent Concentration Optimization: 1. Using the best detergent from the initial screen, prepare a series of solubilization buffers with varying detergent concentrations (e.g., 1x, 2x, 5x, 10x CMC). 2. Perform the solubilization as described above. 3. Analyze the soluble and insoluble fractions to identify the optimal concentration that maximizes yield without causing protein instability.
Incorrect Buffer pH Test a range of pH values for your solubilization buffer.pH Optimization: 1. Prepare solubilization buffers with pH values ranging from, for example, 6.0 to 9.0 in 0.5 unit increments. 2. Ensure your buffering agent is effective in the chosen pH range. 3. Perform the solubilization and analyze the results to find the optimal pH.[5][6]
Suboptimal Ionic Strength Vary the salt concentration in your solubilization buffer.Ionic Strength Optimization: 1. Prepare solubilization buffers with a range of NaCl or KCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM). 2. Perform the solubilization and analyze the fractions to determine the ideal salt concentration.[17]

Troubleshooting Workflow for Low Solubilization Yield

Low_Yield_Troubleshooting Start Low Protein Yield in Soluble Fraction Check_Lysis Verify Cell Lysis and Membrane Prep Start->Check_Lysis Detergent_Screen Perform Detergent Screen (DDM, LDAO, Triton X-100, etc.) Check_Lysis->Detergent_Screen If prep is good Optimize_Detergent Optimize Detergent Concentration (Tritration) Detergent_Screen->Optimize_Detergent If promising detergent found Failure Persistent Low Yield Detergent_Screen->Failure If no effective detergent found Optimize_pH Optimize Buffer pH Optimize_Detergent->Optimize_pH Optimize_Salt Optimize Ionic Strength Optimize_pH->Optimize_Salt Additives Test Additives (Glycerol, CHS, etc.) Optimize_Salt->Additives Success Improved Yield Additives->Success If yield improves Additives->Failure If no improvement Stability_Optimization Initial_Solubilization Initial Solubilization (High Yield) Aggregation_Observed Aggregation Observed Initial_Solubilization->Aggregation_Observed Milder_Detergent Switch to Milder Detergent Aggregation_Observed->Milder_Detergent Add_Stabilizers Add Stabilizing Agents (Glycerol, Lipids) Aggregation_Observed->Add_Stabilizers Optimize_Buffer Re-optimize pH and Ionic Strength Aggregation_Observed->Optimize_Buffer Stable_Protein Stable, Monodisperse Protein Milder_Detergent->Stable_Protein Add_Stabilizers->Stable_Protein Optimize_Buffer->Stable_Protein

References

Technical Support Center: Minimizing Protein Denaturation During Cell Lysis with Mild Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize protein denaturation during cell lysis using mild surfactants.

Frequently Asked Questions (FAQs)

Q1: What are mild surfactants and why are they preferred for protein extraction?

A1: Mild surfactants are detergents that can disrupt the cell membrane to release cellular contents without significantly altering the native structure and function of proteins.[1][2] They are broadly categorized as non-ionic and zwitterionic. Unlike harsh ionic detergents (e.g., SDS), which can completely denature proteins, mild surfactants are gentler, making them ideal for applications where protein activity and protein-protein interactions need to be preserved.[3][4]

Q2: How do I choose the right mild surfactant for my experiment?

A2: The choice of surfactant depends on your specific application:

  • For general cell lysis for applications like SDS-PAGE and Western blotting , non-ionic surfactants like Triton™ X-100 or NP-40 are often suitable.[5]

  • To preserve native protein conformation and biological activity for downstream assays like co-immunoprecipitation (Co-IP) or enzyme activity assays , zwitterionic detergents such as CHAPS are often preferred.[6] CHAPS is particularly effective at breaking protein-protein interactions without denaturing individual proteins.[7]

  • For solubilizing membrane proteins while maintaining their native structure , Digitonin can be a good choice, especially for proteins in cholesterol-rich membrane regions.[8][9]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution.[10] Above the CMC, additional surfactant molecules primarily form more micelles rather than existing as individual molecules (monomers).[11] Operating above the CMC is generally necessary for efficient cell lysis and protein solubilization.[3] However, excessively high surfactant concentrations can sometimes lead to protein denaturation.[12]

Q4: Can I use a combination of mild surfactants?

A4: Yes, in some cases, using a combination of surfactants can be beneficial. For instance, a mixture of a non-ionic and a zwitterionic surfactant was found to be effective in solubilizing tissues while preserving protein activity. Formulations may also include both Triton™ X-100 and NP-40 in the lysis buffer.[13]

Troubleshooting Guides

Problem 1: Low protein yield after cell lysis.

Possible Cause Solution
Inefficient cell lysis Increase the concentration of the mild surfactant, but be mindful of the potential for denaturation at very high concentrations. Optimize the incubation time and agitation during lysis. For cells with tougher walls, consider combining surfactant lysis with a gentle mechanical method (e.g., douncing).
Protein degradation Always perform cell lysis at low temperatures (e.g., on ice or at 4°C) to minimize the activity of proteases.[12] Add a protease inhibitor cocktail to your lysis buffer.
Protein is in the insoluble fraction The chosen mild surfactant may not be strong enough to solubilize your protein of interest, especially if it is a membrane protein or part of a dense protein complex. Try a different type of mild surfactant (e.g., switch from a non-ionic to a zwitterionic one). You can also try increasing the salt concentration in your lysis buffer to enhance solubility.

Problem 2: Protein aggregation or precipitation in the lysate.

Possible Cause Solution
Suboptimal buffer conditions Ensure the pH of your lysis buffer is appropriate for your protein of interest; most proteins are stable around pH 7.4.[12] The ionic strength of the buffer can also influence protein solubility; try adjusting the salt concentration (e.g., 150 mM NaCl is common).
Exposure of hydrophobic regions The lysis process can expose hydrophobic regions of proteins, leading to aggregation.[14] Including additives like glycerol (5-20%) or non-detergent sulfobetaines in the lysis buffer can help stabilize proteins and prevent aggregation.[15]
Freeze-thaw cycles Avoid repeated freezing and thawing of your protein lysate, as this can promote aggregation. Store lysates in single-use aliquots at -80°C.[12]
High protein concentration Very high protein concentrations can lead to aggregation. If possible, lyse the cells in a larger volume of buffer to reduce the final protein concentration.[12]

Problem 3: Loss of protein activity or disruption of protein-protein interactions.

Possible Cause Solution
Surfactant is too harsh Even mild surfactants can sometimes disrupt sensitive protein interactions. If you suspect this is the case, try using a milder surfactant (e.g., Digitonin) or decrease the concentration of the current surfactant. For Co-IP experiments, CHAPS is often a good choice as it is effective at solubilizing membranes while preserving many protein-protein interactions.[6][16]
Inappropriate buffer composition Ensure your lysis buffer does not contain components that could interfere with your protein's activity (e.g., chelating agents like EDTA if your protein requires divalent cations for activity).
Over-sonication or harsh mechanical disruption If you are combining surfactant lysis with mechanical methods, be gentle. Over-sonication can generate heat and shear forces that denature proteins. Keep samples on ice and use short bursts of sonication.[17]

Data Presentation

Table 1: Physicochemical Properties of Common Mild Surfactants

SurfactantTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Aggregation Number
Triton™ X-100 Non-ionic~6250.22 - 0.24 mM~140
NP-40 Non-ionicVariesSimilar to Triton™ X-100Similar to Triton™ X-100
Tween® 20 Non-ionic~12280.06 mMN/A
CHAPS Zwitterionic~6156 - 10 mM4 - 14
Digitonin Non-ionic~1229< 0.5 mM~60

Note: The properties of surfactants can be influenced by factors such as temperature, pH, and ionic strength of the buffer.[3]

Experimental Protocols

Protocol 1: General Cell Lysis using Triton™ X-100

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton™ X-100

  • Protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Add the appropriate volume of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the cells. A common starting point is 1 mL of lysis buffer per 10^7 cells or per 100 mm dish of confluent cells.

    • For adherent cells, use a cell scraper to gently collect the cell lysate.

    • For suspension cells, gently resuspend the cell pellet in the lysis buffer.

  • Incubation:

    • Incubate the lysate on ice for 30 minutes with gentle agitation (e.g., rocking or occasional vortexing).

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection:

    • Carefully transfer the supernatant (the cleared lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Storage:

    • Use the lysate immediately for downstream applications or store it in aliquots at -80°C.

Protocol 2: Assessing Protein Stability using Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of a protein and can be used to monitor changes in conformation due to different lysis conditions.[18][19]

Materials:

  • Purified protein sample in a suitable buffer (e.g., phosphate buffer)

  • CD-compatible cuvette (typically quartz with a short path length, e.g., 1 mm)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • The protein sample must be highly pure and in a buffer that does not have high absorbance in the far-UV region (190-250 nm).[20]

    • The protein concentration should be accurately determined. A typical concentration range is 0.1-1 mg/mL.

  • Instrument Setup:

    • Set the CD spectropolarimeter to measure in the far-UV range (e.g., 190-260 nm).

    • Set the appropriate scanning parameters (e.g., scan speed, bandwidth, data pitch).

  • Blank Measurement:

    • Record a spectrum of the buffer alone in the same cuvette that will be used for the sample. This will serve as the baseline.

  • Sample Measurement:

    • Carefully load the protein sample into the cuvette.

    • Record the CD spectrum of the protein sample.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the protein sample spectrum.

    • The resulting spectrum is characteristic of the protein's secondary structure. A folded protein will have a distinct CD spectrum, while a denatured or unfolded protein will have a spectrum characteristic of a random coil.

    • Compare the spectra of proteins isolated using different lysis conditions to assess the impact on their secondary structure.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_analysis Downstream Analysis cell_culture Cell Culture/ Tissue Sample harvesting Harvesting & Washing cell_culture->harvesting add_lysis_buffer Addition of Lysis Buffer (with mild surfactant & inhibitors) harvesting->add_lysis_buffer incubation Incubation on Ice add_lysis_buffer->incubation clarification Centrifugation (Clarification) incubation->clarification collect_supernatant Collect Supernatant (Cleared Lysate) clarification->collect_supernatant quantification Protein Quantification collect_supernatant->quantification denaturation_assessment Assess Denaturation (e.g., CD Spectroscopy) quantification->denaturation_assessment activity_assay Functional/Binding Assay (e.g., Co-IP, Enzyme Assay) quantification->activity_assay

Caption: Experimental workflow for cell lysis and protein analysis.

logical_relationship cluster_factors Factors Influencing Protein Stability cluster_outcomes Experimental Outcomes surfactant_choice Surfactant Choice (Type & Concentration) protein_stability Protein Stability (Native Conformation) surfactant_choice->protein_stability directly impacts buffer_composition Buffer Composition (pH, Ionic Strength, Additives) buffer_composition->protein_stability modulates temperature Temperature temperature->protein_stability affects mechanical_stress Mechanical Stress (e.g., Sonication) mechanical_stress->protein_stability can compromise protein_yield Protein Yield protein_stability->protein_yield influences protein_activity Protein Activity/ Interactions protein_stability->protein_activity is critical for

Caption: Key factors influencing protein stability during cell lysis.

References

Technical Support Center: Enhancing Nanoparticle Formulation Stability with Hydrotropes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using hydrotropes to improve the stability of nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are hydrotropes and how do they differ from traditional surfactants?

A hydrotrope is a compound that enhances the solubility of hydrophobic substances in aqueous solutions.[1] Unlike typical surfactants, which have a distinct critical micelle concentration (CMC), hydrotropes generally do not form well-defined micelles.[1] Their hydrophobic part is often too small to cause spontaneous self-aggregation in the absence of a solute.[1] Instead, they are thought to work by altering the structure of water and interacting with poorly soluble drug molecules, thereby preventing nanoparticle aggregation and improving formulation stability.[2][3]

Q2: How do hydrotropes improve the stability of nanoparticle formulations?

Hydrotropes improve nanoparticle stability primarily by preventing aggregation.[4][5] They achieve this through several proposed mechanisms:

  • Interference with Particle Association: Hydrotropes can adsorb onto the nanoparticle surface or act in the bulk solution to create a barrier that prevents particles from coming close enough to aggregate.[3][6]

  • Weak Interactions: They engage in weak, non-covalent interactions with the hydrophobic surfaces of both the drug and the nanoparticles, increasing their affinity for the aqueous medium.[7]

  • Altering Solvent Properties: Hydrotropes can disrupt the highly ordered structure of water molecules around the nanoparticle, which can reduce the hydrophobic effect that drives aggregation.[2]

Q3: What are some common hydrotropes used in pharmaceutical formulations?

A variety of compounds are used as hydrotropes. They can be broadly categorized as:

  • Aromatic Anionic Salts: These are the most common and include sodium benzoate, sodium salicylate, and sodium cumenesulfonate.[8][9]

  • Non-ionic Hydrotropes: Urea and its derivatives, as well as nicotinamide, are widely used neutral hydrotropes.[9][10]

  • Polymeric Hydrotropes: Polymers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) can also exhibit hydrotropic behavior.[5][9]

Q4: What is the Minimum Hydrotropic Concentration (MHC) and why is it important?

The Minimum Hydrotropic Concentration (MHC) is the specific concentration at which a hydrotrope starts to significantly increase the solubility of a poorly soluble compound.[7] Below the MHC, the hydrotrope may have little to no effect on solubility. Identifying the MHC is crucial for optimizing a nanoparticle formulation, as it represents the lowest concentration of the hydrotrope needed to achieve the desired stabilizing effect, which can help in minimizing potential side effects.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the development of nanoparticle formulations using hydrotropes.

Problem Possible Causes Suggested Solutions
1. Persistent Nanoparticle Aggregation 1. Insufficient hydrotrope concentration (below MHC).2. Incompatible hydrotrope-nanoparticle pairing.3. Unfavorable pH or ionic strength of the medium.[8][12]4. High concentration of divalent cations (e.g., Ca²⁺, Mg²⁺).[13][14]1. Increase the hydrotrope concentration incrementally.2. Screen a panel of different hydrotropes (e.g., anionic, non-ionic).3. Adjust the pH of the formulation to increase the nanoparticle's surface charge and electrostatic repulsion.[4]4. Use a chelating agent or purify the water to remove divalent cations.
2. Large Particle Size or High Polydispersity Index (PDI) 1. Sub-optimal formulation process (e.g., inefficient mixing, incorrect temperature).2. Ostwald ripening, where larger particles grow at the expense of smaller ones.3. The chosen hydrotrope is not effective for the specific nanoparticle system.1. Optimize the formulation parameters, such as stirring speed, temperature, and the rate of addition of components.2. Select a hydrotrope that can effectively stabilize the nanoparticle surface to prevent molecular diffusion between particles.3. Experiment with a combination of hydrotropes (mixed hydrotropy).[11]
3. Poor Drug Loading Efficiency 1. The hydrotrope may interfere with drug encapsulation.2. The drug precipitates before it can be loaded into the nanoparticles.3. The hydrotrope increases the drug's solubility in the external phase, reducing the driving force for encapsulation.1. Add the hydrotrope after the drug encapsulation step.2. Dissolve the drug in a small amount of a suitable organic solvent before adding it to the formulation.3. Optimize the hydrotrope concentration to balance nanoparticle stability and drug loading.
4. Formulation Instability Over Time (Precipitation/Phase Separation) 1. Long-term chemical or physical instability of the nanoparticles.[15]2. Degradation of the hydrotrope or drug.3. Inadequate stabilization to prevent aggregation during storage.1. Conduct long-term stability studies at different storage conditions (e.g., 4°C, 25°C).[16]2. Consider freeze-drying (lyophilization) the formulation with a suitable lyoprotectant to improve long-term stability.[17]3. Ensure the hydrotrope concentration is sufficient to maintain stability over the desired shelf life.

Experimental Protocols

Protocol 1: Screening of Hydrotropes for Nanoparticle Stabilization

This protocol outlines a method for selecting an effective hydrotrope for a given nanoparticle system.

  • Prepare Nanoparticle Suspension: Synthesize the nanoparticle formulation without any hydrotrope, following your established procedure.

  • Prepare Hydrotrope Stock Solutions: Prepare stock solutions of various hydrotropes (e.g., sodium benzoate, urea, nicotinamide) at a high concentration (e.g., 2 M) in the same buffer used for the nanoparticle suspension.[7]

  • Screening: a. Aliquot the nanoparticle suspension into several vials. b. Add different hydrotropes to each vial to a final concentration above the expected MHC (e.g., 0.5 M). Include a control sample with no hydrotrope. c. Gently mix and incubate the samples for a predetermined time (e.g., 1 hour) at a controlled temperature.

  • Initial Characterization: a. Visually inspect the samples for any signs of aggregation or precipitation. b. Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

  • Selection: Select the hydrotrope(s) that result in the smallest particle size and PDI with no visible aggregation for further optimization.

Protocol 2: Determining the Effect of Hydrotrope Concentration on Nanoparticle Stability

This protocol helps to determine the optimal concentration of a selected hydrotrope.

  • Prepare Samples: Prepare a series of nanoparticle formulations containing the selected hydrotrope at varying concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

  • DLS and Zeta Potential Measurement: a. For each concentration, measure the hydrodynamic radius and PDI using DLS.[18] b. Measure the zeta potential to assess the surface charge and electrostatic stability of the nanoparticles.[19] A higher absolute zeta potential value (typically > |30| mV) indicates better stability.[12]

  • Data Analysis: Plot the particle size, PDI, and zeta potential as a function of hydrotrope concentration.

  • Optimization: Identify the concentration range that provides the best stability (lowest size/PDI, optimal zeta potential). This is often the Minimum Hydrotropic Concentration (MHC) range.

Protocol 3: Assessing Long-Term Stability

This protocol is for evaluating the stability of the optimized nanoparticle formulation over time.

  • Prepare Final Formulation: Prepare a batch of the nanoparticle formulation with the optimized hydrotrope concentration.

  • Storage Conditions: Aliquot the formulation into sealed vials and store them under different conditions, such as refrigeration (4°C) and room temperature (25°C).[16]

  • Time-Point Analysis: At specified time points (e.g., Day 0, Week 1, Week 2, Month 1, Month 3), remove a vial from each storage condition.

  • Characterization: a. Perform visual inspection for any changes. b. Measure particle size, PDI, and zeta potential. c. If applicable, quantify the amount of drug remaining in the nanoparticles to check for leakage.

  • Evaluation: Analyze the data to determine the shelf life and optimal storage conditions for the formulation.

Quantitative Data Summary

The following tables provide example data to illustrate the effects of hydrotropes on nanoparticle formulations. Actual results will vary depending on the specific nanoparticle system, drug, and hydrotrope used.

Table 1: Common Hydrotropic Agents and Their Properties

HydrotropeTypeTypical Concentration RangeKey Characteristics
Sodium BenzoateAromatic Anionic0.1 - 2 M[7]Widely used, effective for many poorly soluble drugs.[7][11]
Sodium SalicylateAromatic Anionic0.1 - 1.5 MCan enhance the solubility of drugs at acidic pH.[8]
UreaNon-ionic1 - 4 MNeutral molecule, can enhance solubility by disrupting water structure.[10][20]
NicotinamideNon-ionic0.5 - 2 MEffective for a wide variety of lipophilic drugs.[10][20]
Sodium CitrateAliphatic Anionic0.2 - 1 MBiocompatible, often used in pharmaceutical formulations.[11][20]

Table 2: Example Effect of Hydrotrope Concentration on Nanoparticle Size and PDI

Hydrotrope ConcentrationAverage Particle Size (nm)Polydispersity Index (PDI)
0 M (Control)450 ± 250.85 ± 0.05
0.1 M320 ± 180.62 ± 0.04
0.25 M210 ± 120.35 ± 0.03
0.5 M155 ± 80.21 ± 0.02
1.0 M152 ± 90.20 ± 0.02

Table 3: Example Influence of Hydrotropes on the Zeta Potential of Nanoparticles

FormulationZeta Potential (mV)Stability Indication
Nanoparticles Only-10.5 ± 2.1Prone to aggregation
+ 0.5 M Urea-15.2 ± 1.8Slight improvement in stability
+ 0.5 M Sodium Benzoate-32.8 ± 2.5Good electrostatic stability
+ 0.5 M Nicotinamide-18.4 ± 2.0Moderate improvement in stability

Visualizations

G cluster_0 cluster_1 cluster_2 Mechanism NP1 Aggregated Nanoparticles NP2 Stable Nanoparticles NP1->NP2 Addition of Hydrotrope Hydrotrope Hydrotrope Molecules Hydrotrope->NP2 key1 Hydrotropes interfere with inter-particle attractions, preventing aggregation.

Caption: Mechanism of hydrotropic stabilization of nanoparticles.

G A 1. Formulate Nanoparticles (with/without Hydrotrope) B 2. Initial Characterization (Visual Inspection, DLS) A->B C 3. Stability Assessment (Zeta Potential, Long-Term) B->C D 4. Optimization (Concentration, pH) C->D D->A  Re-formulate E 5. Final Stable Formulation D->E Optimized

Caption: Experimental workflow for nanoparticle formulation and stability assessment.

G Start Problem: Nanoparticle Aggregation Q1 Is Hydrotrope Concentration > MHC? Start->Q1 A1_No Increase Hydrotrope Concentration Q1->A1_No No Q2 Is the pH Optimal? Q1->Q2 Yes A1_No->Q1 A2_No Adjust pH to Increase Surface Charge Q2->A2_No No Q3 Is a Different Hydrotrope Needed? Q2->Q3 Yes A2_No->Q2 A3_Yes Screen a Panel of Different Hydrotropes Q3->A3_Yes Yes End Stable Formulation Q3->End No A3_Yes->Q1

Caption: Troubleshooting logic for nanoparticle aggregation issues.

References

Technical Support Center: Overcoming Challenges in Solubilizing Specific Classes of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming challenges associated with solubilizing specific classes of membrane proteins, including G-protein-coupled receptors (GPCRs), ion channels, and membrane transporters.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the solubilization of membrane proteins in a question-and-answer format.

G-Protein-Coupled Receptors (GPCRs)

Question: My GPCR has very low solubilization yield, even after trying a common detergent like DDM. What should I do?

Answer: Low solubilization yield for GPCRs is a frequent challenge due to their inherent instability.[1][2] Here's a systematic approach to troubleshoot this issue:

  • Detergent Screening: DDM is a good starting point, but not universally effective.[3] A thorough screening of detergents with different properties (non-ionic, zwitterionic, and novel amphiphiles) is crucial.[4] Consider detergents like Lauryl Maltose Neopentyl Glycol (LMNG) or Glyco-diosgenin (GDN), which have shown success with challenging GPCRs.[5][6]

  • Optimize Detergent Concentration: Ensure you are using the detergent at a concentration well above its Critical Micelle Concentration (CMC), often recommended to be at least 10 times the CMC for effective solubilization.[7] However, excessively high concentrations can lead to denaturation.

  • Buffer Composition: Optimize the pH and ionic strength of your solubilization buffer. The ideal pH is typically close to the protein's isoelectric point (pI) to minimize charge-based aggregation.[8] Salt concentrations (e.g., 150-500 mM NaCl) can also influence solubilization efficiency.

  • Additives for Stability: GPCRs often require stabilizing agents. Including cholesterol analogs like Cholesteryl Hemisuccinate (CHS) in your solubilization buffer can significantly improve stability and yield.[3][9] Other additives to consider are glycerol (10-20%) and specific phospholipids that mimic the native membrane environment.[10]

  • Solubilization Time and Temperature: While solubilization is often performed at 4°C to minimize proteolysis, some proteins may require a slightly higher temperature (e.g., room temperature) for a short period to improve efficiency.[11] Incubation times can also be optimized, typically ranging from 1 to 4 hours with gentle agitation.

Question: My purified GPCR is unstable and precipitates over time. How can I improve its stability?

Answer: Maintaining GPCR stability post-solubilization is critical for downstream applications.[1] Consider the following strategies:

  • Detergent Exchange: The optimal detergent for solubilization may not be the best for long-term stability.[10] Consider exchanging the initial detergent for a milder one (e.g., exchanging DDM for LMNG or a shorter-chain detergent) during a purification step, such as affinity chromatography.[12]

  • Lipid Supplementation: The removal of native annular lipids during solubilization is a primary cause of instability.[1] Supplementing your purified protein with lipids that mimic its native environment can enhance stability.

  • Novel Solubilization Methods: For highly unstable GPCRs, consider detergent-free methods like Styrene-Maleic Acid Lipid Particles (SMALPs) or Nanodiscs.[13] These technologies encapsulate the protein in a patch of its native lipid bilayer, which often confers superior stability compared to detergent micelles.[14]

  • Ligand Binding: The binding of a high-affinity agonist or antagonist can often stabilize a specific conformation of the GPCR, preventing aggregation and denaturation.[15]

Ion Channels & Membrane Transporters

Question: I'm struggling to solubilize my ion channel/transporter while maintaining its functional activity. What are the key considerations?

Answer: Preserving the function of ion channels and transporters during solubilization is paramount.[16] Here are some key considerations:

  • Mild Detergents are Key: These proteins often have multiple subunits and complex structures that are easily disrupted. Start with mild, non-ionic detergents like DDM, Digitonin, or Triton X-100.[17][18] Zwitterionic detergents like LDAO and Fos-Choline can also be effective.[10]

  • Assess Functionality Early and Often: After solubilization, it is crucial to perform a functional assay (e.g., ligand binding, ion flux, or transport activity) to ensure the protein is still active.[16] This will guide your optimization efforts.

  • SMALPs and Nanodiscs for Functional Integrity: Detergent-free methods are particularly advantageous for these complex proteins. SMALPs have been successfully used to extract and purify functional ion channels and transporters, preserving their oligomeric state and activity.[19] Nanodiscs also provide a native-like lipid environment that is conducive to maintaining function.[20][21]

  • Careful with Additives: While additives can help, be mindful of their potential to interfere with function. For example, some ions used to stabilize the protein might inhibit its transport activity.

Question: My membrane transporter precipitates after removing the detergent for reconstitution into liposomes. What is happening and how can I fix it?

Answer: This is a common problem that occurs when the detergent concentration drops below the CMC, leading to protein aggregation before it can be incorporated into the liposomes.[12] Here are some solutions:

  • Gradual Detergent Removal: Instead of rapid removal (e.g., dialysis against a detergent-free buffer), use a method that allows for slow removal, such as dialysis with a decreasing detergent gradient or the use of adsorbent beads (e.g., Bio-Beads).[22]

  • Detergent Exchange to a High-CMC Detergent: Before reconstitution, exchange your primary solubilizing detergent for one with a high CMC (e.g., octyl-β-D-glucopyranoside, OG).[12] These detergents are more easily removed by dialysis.

  • Use of Cyclodextrins: Cyclodextrins can be used to facilitate detergent removal and promote the insertion of the protein into the liposomes.

  • Reconstitution from SMALPs or Nanodiscs: If you are using SMALPs or nanodiscs, you can directly fuse them with liposomes, bypassing the need for detergent removal and the associated precipitation risks.

Data Presentation: Detergent Efficacy

The choice of detergent is highly protein-specific, and empirical screening is often necessary. The following tables provide a summary of commonly used detergents and their properties to guide your initial screening.

Table 1: Properties of Common Detergents for Membrane Protein Solubilization

DetergentTypeCMC (mM)Micelle MW (kDa)Key Characteristics & Common Uses
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.17~50Mild, widely used for GPCRs and other sensitive proteins.[3][5]
Lauryl Maltose Neopentyl Glycol (LMNG)Non-ionic0.01~91Excellent for stabilizing GPCRs and large complexes.[5]
n-Octyl-β-D-glucoside (OG)Non-ionic20-25~8High CMC, easily removable by dialysis; good for reconstitution.[12]
Triton X-100Non-ionic0.2-0.9~90Effective for general membrane protein extraction.[18][23]
DigitoninNon-ionic0.4-0.6~70Very mild, often used for solubilizing functionally active proteins.
Fos-Choline-12 (FC-12)Zwitterionic1.1~14Good for solubilization and crystallization.
Lauryldimethylamine-N-oxide (LDAO)Zwitterionic1-2~18Can be harsh but effective for some robust proteins.
CHAPSZwitterionic8-10~6High CMC, easily removable; often used in combination with other detergents.[5]

Table 2: Solubilization Efficiency of Selected Detergents for Specific Membrane Proteins (Illustrative Examples)

Protein ClassTarget ProteinDetergentSolubilization Efficiency (%)Reference
GPCRHuman β2-adrenergic receptorDDMHigh[24]
GPCRHuman Adenosine A2a ReceptorDDM~50-60[13]
GPCRHuman Adenosine A2a ReceptorSMALPHigher than DDM[13]
TransporterMelBStDDM~96[6]
TransporterMelBStSPS-3~90[6]
TransporterTyt1DDM~100 (relative activity)[16]
TransporterTyt1Triton X-100~30 (relative activity)[16]

Note: Solubilization efficiency can be measured in various ways (e.g., total protein extracted, functional protein recovered) and is highly dependent on the specific experimental conditions. This table provides illustrative examples and not a direct comparison across different studies.

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization and Purification

This protocol outlines the fundamental steps for extracting and purifying a His-tagged membrane protein using detergents.

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

    • Lyse the cells using a suitable method (e.g., sonication, French press, or high-pressure homogenization).

    • Remove cell debris by centrifugation at 10,000 x g for 20 minutes at 4°C.

    • Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[17][25]

    • Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

  • Solubilization:

    • Resuspend the membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% (w/v) DDM, 0.1% (w/v) CHS for a GPCR).

    • Incubate with gentle agitation for 1-2 hours at 4°C.[17]

    • Remove non-solubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

    • Collect the supernatant containing the solubilized membrane protein.

  • Affinity Chromatography (His-tag):

    • Equilibrate a Ni-NTA resin column with binding buffer (solubilization buffer with a low concentration of imidazole, e.g., 20 mM).

    • Load the solubilized protein supernatant onto the column.

    • Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 40 mM) to remove non-specifically bound proteins.

    • Elute the target protein with elution buffer (binding buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Size Exclusion Chromatography (SEC):

    • Concentrate the eluted protein using an appropriate centrifugal filter.

    • Inject the concentrated protein onto a size exclusion chromatography column pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM) to separate the protein from aggregates and other contaminants.

    • Collect fractions corresponding to the monomeric protein peak.

Protocol 2: Detergent-Free Solubilization using SMALPs

This protocol describes the extraction of a membrane protein within its native lipid environment using Styrene-Maleic Acid (SMA) copolymers.

  • Membrane Preparation:

    • Prepare the membrane fraction as described in Protocol 1, step 1.

  • SMALP Formation:

    • Resuspend the membrane pellet in a buffer compatible with SMALP formation (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl). Note: Avoid divalent cations like Mg²⁺ and Ca²⁺ as they can cause the SMA polymer to precipitate.[26]

    • Add a 2.5% (w/v) solution of activated SMA copolymer to the membrane suspension. A general starting point is a 1:10 (w/w) ratio of SMA to membrane protein.[26]

    • Incubate at room temperature or 37°C for 1-2 hours with gentle rocking.[27]

    • Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

    • The supernatant contains the SMALP-encapsulated membrane protein.

  • Purification:

    • The SMALP-protein complexes can be purified using standard chromatography techniques like affinity chromatography (if tagged) and size exclusion chromatography, as described in Protocol 1. The buffers used should be free of detergents.

Visualizations

experimental_workflow General Membrane Protein Solubilization Workflow start Start: Cell Culture cell_harvest Cell Harvesting start->cell_harvest lysis Cell Lysis cell_harvest->lysis centrifugation1 Low-Speed Centrifugation (Remove Debris) lysis->centrifugation1 ultracentrifugation1 Ultracentrifugation (Isolate Membranes) centrifugation1->ultracentrifugation1 solubilization Membrane Solubilization (with Detergent/SMALP) ultracentrifugation1->solubilization ultracentrifugation2 Ultracentrifugation (Remove Insoluble Material) solubilization->ultracentrifugation2 affinity_chrom Affinity Chromatography ultracentrifugation2->affinity_chrom sec Size Exclusion Chromatography affinity_chrom->sec end End: Purified Protein sec->end

Caption: Workflow for membrane protein solubilization and purification.

troubleshooting_workflow Troubleshooting Low Solubilization Yield start Low Solubilization Yield detergent_screen Screen Different Detergents (Non-ionic, Zwitterionic) start->detergent_screen optimize_conc Optimize Detergent Concentration (>CMC) detergent_screen->optimize_conc Still low success Improved Yield detergent_screen->success Improved optimize_buffer Optimize Buffer (pH, Ionic Strength) optimize_conc->optimize_buffer Still low optimize_conc->success Improved additives Add Stabilizing Agents (CHS, Glycerol, Lipids) optimize_buffer->additives Still low optimize_buffer->success Improved temp_time Optimize Solubilization Time and Temperature additives->temp_time Still low additives->success Improved novel_methods Consider Detergent-Free Methods (SMALPs, Nanodiscs) temp_time->novel_methods Still low temp_time->success Improved novel_methods->success Improved

Caption: A logical flowchart for troubleshooting low solubilization yield.

signaling_pathway_example GPCR Signaling Pathway (Simplified) Ligand Ligand GPCR GPCR (Membrane-Bound) Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified diagram of a G-protein-coupled receptor signaling pathway.

References

Effect of pH and ionic strength on the performance of Sodium lauroampho PG-acetate phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Sodium Lauroampho PG-Acetate Phosphate, focusing on the critical parameters of pH and ionic strength. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is a mild, amphoteric surfactant.[1][2][3][4] Its primary functions in formulations include cleansing, foaming, foam boosting, and hair conditioning.[1][2][3][4] Due to its gentle nature, it is often used in personal care products and is suitable for sensitive skin formulations.

Q2: How does the pH of a solution affect the performance of this compound?

As an amphoteric surfactant, the charge of this compound is pH-dependent. This characteristic significantly influences its performance:

  • Acidic pH (below its isoelectric point): The molecule will carry a net positive charge, exhibiting cationic properties. This can enhance its conditioning effect on hair and skin.

  • Isoelectric Point (pI): At this specific pH, the surfactant will have a net zero charge (zwitterionic). This is often the point of minimum solubility and may also affect foaming and viscosity.

  • Alkaline pH (above its isoelectric point): The molecule will carry a net negative charge, exhibiting anionic properties. This can enhance its cleansing and foaming capabilities.

Q3: What is the impact of ionic strength on the performance of this compound?

Ionic strength, typically adjusted by adding salts like sodium chloride (NaCl), can significantly alter the properties of surfactant solutions:

  • Critical Micelle Concentration (CMC): Increasing the ionic strength generally lowers the CMC of ionic surfactants. This means that micelles form at a lower surfactant concentration, which can impact detergency and solubilization.

  • Viscosity: For many amphoteric surfactants, viscosity increases with the addition of salt up to a certain point, after which it may decrease. This is a crucial factor in formulating gels and other viscous products.

  • Foam Stability: The effect of ionic strength on foam stability can be complex. It can either increase or decrease stability depending on the specific surfactant and the concentration of the salt.

Q4: Can I use this compound in combination with other surfactants?

Yes, this compound is compatible with anionic, cationic, and non-ionic surfactants. In fact, combining it with other surfactants can lead to synergistic effects, such as improved mildness, enhanced foam properties, and better viscosity control. For instance, when paired with anionic surfactants, it can help to reduce irritation.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and use of this compound, with a focus on problems related to pH and ionic strength.

Issue 1: Poor Foaming Performance

Possible Causes:

  • pH is near the isoelectric point: At the pI, foaming is often at a minimum.

  • Incorrect surfactant concentration: The concentration may be too far below the critical micelle concentration (CMC).

  • High concentration of electrolytes: Excessive salt can sometimes suppress foam.

Solutions:

  • Adjust pH: Move the pH away from the isoelectric point. For enhanced foaming, an alkaline pH is generally preferred.

  • Optimize Surfactant Concentration: Ensure the concentration is above the CMC.

  • Evaluate Ionic Strength: If high salt concentrations are present, try reducing the amount to see if foaming improves.

Issue 2: Undesirable Viscosity (Too Low or Too High)

Possible Causes:

  • Suboptimal pH: Viscosity can be highly dependent on the pH of the formulation.

  • Incorrect Salt Concentration: The amount of salt is a key factor in controlling the viscosity of many amphoteric surfactant systems.

  • Temperature Effects: Temperature can influence the viscosity of surfactant solutions.

Solutions:

  • pH Adjustment: Systematically vary the pH to find the optimal viscosity for your application.

  • Salt Curve Analysis: Create a salt curve by measuring the viscosity at different salt concentrations to identify the peak viscosity.

  • Temperature Control: Ensure your experiments are conducted at a consistent and appropriate temperature.

Issue 3: Formulation Instability (Cloudiness or Phase Separation)

Possible Causes:

  • pH at or near the isoelectric point: Minimum solubility occurs at the pI, which can lead to precipitation.

  • High electrolyte concentration: Excessive salt can sometimes cause the surfactant to "salt out" of the solution.

  • Incompatibility with other ingredients: Interactions with other formulation components could be causing instability.

Solutions:

  • pH Optimization: Adjust the pH to a range where the surfactant is more soluble (either acidic or alkaline).

  • Control Ionic Strength: Reduce the salt concentration or choose a different type of salt.

  • Compatibility Testing: Evaluate the stability of the surfactant with each individual component of your formulation to identify any incompatibilities.

Data Presentation

The following tables provide an illustrative summary of how pH and ionic strength are expected to affect the performance of an amphoteric surfactant like this compound. Please note that these are generalized trends, and empirical testing is required to determine the precise behavior in your specific formulation.

Table 1: Effect of pH on Performance Characteristics

pH RangeExpected ChargePredominant PropertyFoamingViscositySolubility
Acidic (< pI) Cationic (+)ConditioningModerateVariableGood
Isoelectric (≈ pI) Zwitterionic (0)-MinimumVariableMinimum
Alkaline (> pI) Anionic (-)Cleansing/FoamingMaximumVariableGood

Table 2: Effect of Ionic Strength (e.g., NaCl) on Performance Characteristics (at a fixed pH)

Ionic StrengthCritical Micelle Concentration (CMC)ViscosityFoam Stability
Low HigherLowerVariable
Moderate LowerHigher (often peaks)Variable
High LowestLower (can decrease after peak)Can be reduced

Experimental Protocols

Protocol 1: Determination of the Effect of pH on Foaming
  • Prepare Stock Solution: Prepare a 1% (w/v) solution of this compound in deionized water.

  • pH Adjustment: Aliquot the stock solution into several beakers. Adjust the pH of each aliquot to a different value (e.g., 4, 5, 6, 7, 8, 9, 10) using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Foam Generation: Take a fixed volume (e.g., 50 mL) of each pH-adjusted solution in a graduated cylinder. Stopper the cylinder and shake vigorously for a fixed time (e.g., 30 seconds).

  • Measurement: Immediately after shaking, measure the initial foam volume. Record the foam volume again after a set time (e.g., 5 minutes) to assess foam stability.

  • Analysis: Plot the initial foam volume and the foam volume at 5 minutes against the pH to determine the optimal pH range for foaming.

Protocol 2: Viscosity Response to Ionic Strength (Salt Curve)
  • Prepare Surfactant Solution: Prepare a solution of this compound at a fixed concentration (e.g., 5% w/v) and pH (e.g., pH 7).

  • Salt Addition: Prepare a series of samples by adding increasing amounts of a salt (e.g., NaCl) to the surfactant solution. The salt concentrations could range from 0% to 5% (w/v) in increments of 0.5%.

  • Viscosity Measurement: After allowing the samples to equilibrate, measure the viscosity of each sample using a viscometer at a constant temperature.

  • Data Analysis: Plot the viscosity as a function of the salt concentration to generate a salt curve. This will show the salt concentration at which maximum viscosity is achieved.

Visualizations

Experimental_Workflow_pH_Effect cluster_prep Preparation cluster_adjust pH Adjustment cluster_test Testing cluster_measure Measurement A 1% Surfactant Stock Solution B1 pH 4 A->B1 Aliquot & Adjust B2 pH 5 A->B2 Aliquot & Adjust B3 pH 6 A->B3 Aliquot & Adjust B4 pH 7 A->B4 Aliquot & Adjust B5 pH 8 A->B5 Aliquot & Adjust B6 pH 9 A->B6 Aliquot & Adjust B7 pH 10 A->B7 Aliquot & Adjust C Foam Generation (Shaking) B1->C B2->C B3->C B4->C B5->C B6->C B7->C D1 Initial Foam Volume C->D1 D2 Foam Volume at 5 min C->D2 Troubleshooting_Logic Start Problem Encountered Q1 What is the primary issue? Start->Q1 Foam Poor Foaming Q1->Foam Foaming Viscosity Incorrect Viscosity Q1->Viscosity Viscosity Stability Instability Q1->Stability Stability Foam_Sol1 Adjust pH away from pI Foam->Foam_Sol1 Foam_Sol2 Optimize Surfactant Concentration Foam->Foam_Sol2 Visc_Sol1 Perform Salt Curve Analysis Viscosity->Visc_Sol1 Visc_Sol2 Systematically Vary pH Viscosity->Visc_Sol2 Stab_Sol1 Adjust pH for Better Solubility Stability->Stab_Sol1 Stab_Sol2 Reduce Ionic Strength Stability->Stab_Sol2

References

Technical Support Center: Optimization of Buffer Conditions for Sodium Lauroampho PG-Acetate Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions for experiments involving Sodium Lauroampho PG-Acetate Phosphate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an amphoteric surfactant, meaning it possesses both positive and negative charges.[1][2] Its net charge is dependent on the pH of the solution.[1][2] This characteristic makes it a versatile ingredient in various applications, including cleansing, foaming, and as a hydrotrope to increase the solubility of other substances.[3]

Q2: How does pH affect the behavior of this compound?

A2: As an amphoteric surfactant, the pH of the buffer solution is a critical parameter.[1][2] At a specific pH, known as the isoelectric point (pI), the surfactant will have a net zero charge. Below the pI, it will be predominantly cationic (positively charged), and above the pI, it will be anionic (negatively charged).[2][4] This change in charge affects its solubility, interaction with other molecules, and overall performance.

Q3: What is the impact of ionic strength on solutions containing this surfactant?

A3: The ionic strength of a buffer, determined by the salt concentration, can significantly influence the properties of this compound.[1] Generally, increasing ionic strength can affect the critical micelle concentration (CMC) and may either increase or decrease the solubility of the surfactant, depending on the specific ions present and the pH.[5][6] High salt concentrations can sometimes lead to "salting out," causing the surfactant to precipitate.[7]

Q4: Can I use buffers containing divalent cations like Ca²⁺ or Mg²⁺ with this surfactant?

A4: Caution is advised when using buffers with high concentrations of divalent cations. These ions can interact with the phosphate and acetate groups of the surfactant, potentially leading to the formation of insoluble salts and precipitation.[8][9] It is recommended to perform compatibility tests before proceeding with your main experiment.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in the Buffer Solution

Q: My solution containing this compound has become cloudy or has formed a precipitate. What are the possible causes and how can I resolve this?

A: Cloudiness or precipitation is a common issue that can arise from several factors related to the buffer conditions. The primary causes are typically suboptimal pH, high ionic strength, or incompatibility with other buffer components.

Troubleshooting Steps:

  • Verify Buffer pH: The pH of your solution may be near the isoelectric point of the surfactant, where its solubility is at a minimum. Measure the pH of your solution.

  • Assess Ionic Strength: High concentrations of salts, especially those with divalent cations, can cause the surfactant to precipitate.[8][9]

  • Check for Incompatible Components: Other molecules in your formulation could be interacting with the surfactant to form insoluble complexes.[8]

Recommended Solutions:

  • Adjust pH: Move the buffer pH further away from the surfactant's isoelectric point. For amphoteric surfactants, solubility generally increases in more acidic or more alkaline conditions.[2][5]

  • Lower Ionic Strength: If possible, reduce the salt concentration in your buffer.

  • Use a Chelating Agent: If divalent cations are necessary for your experiment, consider adding a chelating agent like EDTA to sequester these ions and prevent precipitation.

  • Screen Different Buffer Systems: Some buffer species may have specific interactions with the surfactant. Testing a range of buffer types can help identify a more compatible system.

Data Presentation: Effect of pH and Ionic Strength on Solubility

Buffer SystempHNaCl Concentration (mM)Appearance
20 mM Phosphate5.050Clear
20 mM Phosphate6.050Slightly Cloudy
20 mM Phosphate7.050Clear
20 mM Acetate5.0150Clear
20 mM Acetate5.0300Precipitate
20 mM Tris8.0150Clear

This table presents illustrative data for troubleshooting purposes.

Experimental Protocol: Buffer Solubility Screening

This protocol outlines a method to determine the optimal buffer system for this compound by systematically varying pH and ionic strength.

Materials:

  • This compound stock solution (e.g., 10% w/v)

  • Buffer stock solutions (e.g., 200 mM Phosphate, Acetate, Tris)

  • Sodium Chloride (NaCl) stock solution (e.g., 5 M)

  • Deionized water

  • pH meter

  • Vials or microplate

Procedure:

  • Prepare a series of buffer solutions at the desired final concentration (e.g., 20 mM) across a range of pH values (e.g., pH 4 to 9).

  • For each pH value, create a set of solutions with varying NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Add the this compound stock solution to each buffer condition to achieve the desired final concentration for your experiment.

  • Vortex each solution to ensure thorough mixing.

  • Incubate the solutions under the experimental conditions (e.g., room temperature, 4°C) for a set period (e.g., 1 hour).

  • Visually inspect each solution for signs of cloudiness or precipitation.[8]

  • (Optional) For a quantitative measure, read the absorbance of each solution at 600 nm using a spectrophotometer. An increase in absorbance indicates precipitation.

Mandatory Visualization: Troubleshooting Precipitation

G start Precipitation or Cloudiness Observed check_ph Is the buffer pH near the isoelectric point (pI)? start->check_ph adjust_ph Adjust pH away from pI (e.g., +/- 2 pH units) check_ph->adjust_ph Yes check_salt Is the ionic strength high, or are divalent cations present? check_ph->check_salt No resolved Issue Resolved adjust_ph->resolved reduce_salt Lower salt concentration or add a chelating agent (e.g., EDTA) check_salt->reduce_salt Yes check_components Are there other components that could be incompatible? check_salt->check_components No reduce_salt->resolved screen_buffers Screen alternative buffer systems or co-solvents check_components->screen_buffers Yes check_components->resolved No screen_buffers->resolved G start Define Experimental Goal (e.g., maximize solubility, activity) design_screen Design Buffer Screen: - Select buffer types - Define pH range - Define ionic strength range start->design_screen prepare_solutions Prepare Surfactant Solutions in each buffer condition design_screen->prepare_solutions perform_assay Perform Functional Assay (e.g., solubility, activity, foaming) prepare_solutions->perform_assay analyze_data Analyze and Compare Results perform_assay->analyze_data refine_conditions Refine Conditions around Optimum (narrower pH/salt range) analyze_data->refine_conditions optimum_found Optimal Condition Identified refine_conditions->design_screen No refine_conditions->optimum_found Yes

References

Technical Support Center: Strategies for Residual Surfactant Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on removing residual surfactants from protein samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove surfactants from protein samples?

A1: Surfactants, while essential for cell lysis and protein solubilization, can interfere with downstream applications suchs as mass spectrometry, ELISA, and other immunoassays, as well as protein crystallization and functional assays.[1][2][3] Therefore, their removal is a critical step in many protein purification workflows.

Q2: What are the most common methods for surfactant removal?

A2: The most widely used techniques for removing surfactants from protein samples include:

  • Dialysis: Effective for surfactants with a high critical micelle concentration (CMC).[2][3][4]

  • Gel Filtration Chromatography (Size Exclusion Chromatography): Separates proteins from smaller surfactant monomers.[2][3][5]

  • Ion-Exchange Chromatography (IEX): Useful for removing non-ionic and zwitterionic detergents.[2][3]

  • Hydrophobic Interaction Chromatography (HIC): Can be employed to separate proteins from surfactants based on hydrophobicity.[6][7]

  • Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone precipitation can effectively remove surfactants.[8][9]

  • Affinity Chromatography and Specialized Resins: Certain resins are designed for the specific binding and removal of detergents.

Q3: How do I choose the best surfactant removal method for my experiment?

A3: The choice of method depends on several factors, including the properties of your protein (e.g., size, stability, isoelectric point), the type and concentration of the surfactant, and your downstream application. The following decision tree can guide your selection process.

Surfactant_Removal_Decision_Tree start Start: Protein Sample with Surfactant protein_stability Is maintaining native protein structure critical? start->protein_stability surfactant_cmc Surfactant Properties: High CMC? protein_stability->surfactant_cmc Yes downstream_app Downstream Application Tolerates Denaturants? protein_stability->downstream_app No dialysis Dialysis surfactant_cmc->dialysis Yes gel_filtration Gel Filtration (SEC) surfactant_cmc->gel_filtration No iex Ion-Exchange Chromatography (IEX) downstream_app->iex No, and protein is charged precipitation Precipitation (TCA/Acetone) downstream_app->precipitation Yes special_resins Specialized Detergent Removal Resins dialysis->special_resins Alternative hic Hydrophobic Interaction Chromatography (HIC) gel_filtration->hic Consider also iex->hic

A decision tree to guide the selection of a surfactant removal method.

Troubleshooting Guides

This section provides solutions to common problems encountered during surfactant removal.

Dialysis
Problem Possible Cause Solution
Low surfactant removal efficiency The surfactant's Critical Micelle Concentration (CMC) is too low, forming large micelles that cannot pass through the dialysis membrane.[2][10]1. Dilute the sample to bring the surfactant concentration below its CMC. 2. Add a chaotropic agent (e.g., urea) to the dialysis buffer to disrupt micelle formation. 3. Consider an alternative method like precipitation or using specialized detergent removal resins.
Protein precipitation during dialysis 1. The protein concentration is too high. 2. The dialysis buffer has a low ionic strength. 3. The pH of the dialysis buffer is close to the protein's isoelectric point (pI).[11]1. Perform dialysis with a more dilute protein sample. 2. Increase the salt concentration (e.g., 50-150 mM NaCl) in the dialysis buffer. 3. Choose a buffer with a pH at least one unit away from the protein's pI.
Sample volume increases significantly Osmotic pressure differences between the sample and the dialysis buffer.Ensure that the molar concentration of solutes in the dialysis buffer is similar to that of the sample, excluding the surfactant.
Gel Filtration Chromatography
Problem Possible Cause Solution
Poor separation of protein and surfactant 1. The column is overloaded with the sample. 2. The flow rate is too high. 3. The chosen gel filtration resin is inappropriate for the size of the protein and surfactant micelles.1. Reduce the sample volume to 1-2% of the total column volume for optimal resolution.[5] 2. Decrease the flow rate to allow for better separation. 3. Select a resin with a fractionation range that effectively separates your protein from the surfactant monomers/micelles (e.g., Sephadex G-25 for proteins >5 kDa).[5][12]
Low protein recovery 1. Non-specific adsorption of the protein to the column matrix. 2. Protein precipitation on the column.1. Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to minimize ionic interactions.[5] 2. Ensure the buffer composition (pH, additives) maintains protein solubility.
Column clogging The sample contains particulate matter or aggregated protein.Centrifuge or filter the sample (using a low protein-binding filter) before loading it onto the column.
Ion-Exchange Chromatography
Problem Possible Cause Solution
Low protein yield 1. Poor binding of the protein to the resin. 2. Protein precipitation on the column.1. Ensure the buffer pH is at least 0.5-1 unit away from the protein's pI to ensure it has a net charge for binding. The ionic strength of the sample should be low.[13] 2. Optimize buffer conditions (pH, salt concentration) to maintain protein solubility. Consider adding non-ionic detergents or other stabilizing agents if necessary.
Surfactant is not effectively removed The type of IEX resin is not appropriate for the surfactant. Non-ionic and zwitterionic detergents do not bind to IEX resins.This method is primarily for removing non-ionic and zwitterionic detergents where the protein binds to the column and the surfactant flows through. Ensure you are using the correct type of IEX (anion or cation exchange) based on your protein's charge at the working pH.
Hydrophobic Interaction Chromatography
Problem Possible Cause Solution
Protein precipitation upon sample loading The high salt concentration required for binding is causing the protein to "salt out".[1]1. Lower the initial salt concentration in the binding buffer and sample. 2. Screen different types of salts (e.g., ammonium sulfate, sodium chloride) as they have varying effects on protein solubility.
Low protein recovery The protein is binding too strongly to the hydrophobic resin.1. Use a less hydrophobic resin (e.g., butyl instead of phenyl). 2. Optimize the elution gradient to be shallower. 3. Consider adding a low concentration of a non-ionic surfactant to the elution buffer to aid in protein release.
Protein Precipitation (TCA/Acetone)
Problem Possible Cause Solution
Low protein recovery 1. The protein pellet is not visible or is very small. 2. The protein pellet was lost during the washing steps. 3. The protein pellet is difficult to redissolve.[9][14]1. Ensure the initial protein concentration is sufficient for precipitation. For very dilute samples, consider adding a carrier protein. 2. Be careful when decanting the supernatant after centrifugation. Leave a small amount of liquid behind to avoid disturbing the pellet. 3. Do not over-dry the pellet. Air-dry for a short period. Use a suitable resolubilization buffer, which may require sonication or vortexing to fully dissolve the pellet.
Incomplete removal of surfactant Insufficient washing of the protein pellet.Perform multiple washes with cold acetone to thoroughly remove the surfactant-containing supernatant.

Data on Surfactant Removal Efficiency

The following table summarizes the typical performance of various surfactant removal methods. Note that actual efficiencies can vary depending on the specific protein, surfactant, and experimental conditions.

MethodSurfactant TypeTypical Surfactant Removal Efficiency (%)Typical Protein Recovery (%)Reference
Specialized Resin (Pierce™) SDS (2.5%)>99%~95%[2]
Sodium deoxycholate (5%)>99%~100%[2]
CHAPS (3%)>99%~90%[2]
Triton™ X-100 (2%)>99%~87%[2]
Tween™-20 (0.25%)>99%~87%[2]
Dialysis Octyl-β-thioglucopyranoside (OTG)>95%High[2]
Precipitation (TCA-DOC) VariousHigh90-100%[8]
Precipitation (Acetone) SDS~99%Variable[8]

Experimental Protocols

Protocol 1: Acetone Precipitation

This protocol is suitable for concentrating protein samples and removing many types of surfactants.

  • Sample Preparation: Start with your protein sample containing the surfactant.

  • Precipitation: Add four volumes of ice-cold acetone (-20°C) to your protein sample.

  • Incubation: Vortex the mixture and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Washing: Carefully decant the supernatant. Wash the pellet by adding the original sample volume of cold acetone, vortexing briefly, and centrifuging again. Repeat this wash step at least once more.

  • Drying: After the final wash, decant the acetone and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.

  • Resolubilization: Resuspend the protein pellet in a suitable buffer for your downstream application.

Acetone_Precipitation_Workflow start Protein Sample + Surfactant add_acetone Add 4 volumes of ice-cold acetone start->add_acetone incubate Incubate at -20°C for >= 1 hour add_acetone->incubate centrifuge1 Centrifuge at 13,000-15,000 x g for 10 min at 4°C incubate->centrifuge1 wash Wash pellet with cold acetone (2x) centrifuge1->wash centrifuge2 Centrifuge again wash->centrifuge2 dry Air-dry pellet (5-10 min) centrifuge2->dry resuspend Resuspend in appropriate buffer dry->resuspend end Surfactant-free Protein Sample resuspend->end

Workflow for acetone precipitation of proteins to remove surfactants.
Protocol 2: Gel Filtration using a Spin Column (e.g., Sephadex G-25)

This method is rapid and effective for removing surfactants with high CMCs from small sample volumes.

  • Column Preparation: Place the spin column in a collection tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.

  • Equilibration: Add your desired buffer to the column and centrifuge again at 1,000 x g for 2 minutes. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Place the column in a new collection tube. Carefully load your protein sample (typically 20-100 µL) onto the center of the gel bed.

  • Elution: Centrifuge the column at 1,000 x g for 3 minutes. The purified protein will be in the collection tube, while the surfactant monomers are retained in the column matrix.

Gel_Filtration_Workflow start Protein Sample + Surfactant prep_column Prepare Spin Column: Remove storage buffer start->prep_column equilibrate Equilibrate Column with desired buffer (2-3x) prep_column->equilibrate load_sample Load Protein Sample onto gel bed equilibrate->load_sample centrifuge Centrifuge to elute protein load_sample->centrifuge collect Collect purified protein in a new tube centrifuge->collect end Surfactant-free Protein Sample collect->end

Workflow for surfactant removal using a gel filtration spin column.

References

Validation & Comparative

A Comparative Guide to Zwitterionic Detergents for Protein Studies: CHAPS vs. Sodium Lauroampho PG-Acetate Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation and analysis of proteins, particularly membrane-bound proteins. The ideal detergent must effectively solubilize the protein of interest from the lipid bilayer while preserving its native structure and function. This guide provides a detailed comparison of the well-characterized zwitterionic detergent, CHAPS, with the lesser-known compound, Sodium lauroampho PG-acetate phosphate, in the context of protein studies.

While CHAPS is a staple in protein research with extensive supporting data, this compound is primarily documented for its use in the cosmetics industry. This guide will present the available information on both, highlighting the significant gaps in knowledge for the latter in biochemical applications.

CHAPS: A Widely Established Tool for Protein Research

CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a non-denaturing zwitterionic detergent widely employed for its ability to solubilize membrane proteins while maintaining their native conformation and activity.[1][2][3] Its unique properties make it a valuable tool for a variety of downstream applications, including enzyme assays, immunoprecipitation, and 2D gel electrophoresis.[1][4]

CHAPS is structurally similar to bile acids and combines the characteristics of both sulfobetaine-type detergents and bile salts.[1][3] This structure contributes to its gentle, non-denaturing nature.[5] Being zwitterionic, it carries no net charge over a wide pH range (pH 2-12), which is advantageous for techniques like isoelectric focusing.[1][5]

A key feature of CHAPS is its high critical micelle concentration (CMC), which facilitates its removal from protein samples via dialysis.[1][4]

This compound: An Unknown in Protein Studies

This compound is also classified as a zwitterionic surfactant.[6] However, its application and characterization are almost exclusively within the cosmetics and personal care industry, where it is used as a cleansing, foaming, and hair conditioning agent.[7][8][9] It is also described as a hydrotrope, a substance that enhances the solubility of sparingly soluble compounds in water.[7]

Crucially, there is a lack of available scientific literature or technical data detailing the use of this compound for protein extraction, solubilization, or its effects on protein structure and function. Key parameters essential for its application in protein studies, such as its critical micelle concentration (CMC), aggregation number, and denaturing potential, are not documented in the context of biochemical research.

Performance Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for both detergents. The absence of data for this compound in the context of protein research is clearly indicated.

Table 1: Physicochemical Properties

PropertyCHAPSThis compound
Detergent Class ZwitterionicZwitterionic[6]
Molecular Weight 614.88 g/mol [10]Not Available
Critical Micelle Concentration (CMC) 6 - 10 mM[4][5]Not Available
Aggregation Number ~10[11]Not Available
Micelle Molecular Weight ~6,150 g/mol [4][12]Not Available
pH Range for Neutral Charge 2 - 12[1][5]Not Available
Denaturing Properties Non-denaturing[1][3][5]Not Available

Table 2: Application-Specific Performance

ApplicationCHAPSThis compound
Membrane Protein Extraction Widely used and effective[1][3][5]No data available
Protein Solubilization Effective, especially for maintaining protein integrity[1][2]No data available
Maintaining Protein Native State Generally preserves protein structure and function[1][2]No data available
Compatibility with 2D Electrophoresis Commonly used and compatible[1][4]No data available
Removal by Dialysis Readily removable due to high CMC[1][4]Not Available

Experimental Protocols

Detailed experimental protocols are readily available for the use of CHAPS in various protein study applications. Due to the lack of use of this compound in this field, no corresponding protocols could be cited.

Protocol 1: General Membrane Protein Extraction using CHAPS

This protocol provides a general workflow for the solubilization of membrane proteins from cultured cells.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1-2% CHAPS, protease inhibitors, pH 7.4)

  • Microcentrifuge

  • Chilled microcentrifuge tubes

Procedure:

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in CHAPS Lysis Buffer.

  • Incubate on ice for 30-60 minutes with gentle agitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble debris.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Proceed with downstream applications or store at -80°C.

Visualizing Workflows

The following diagrams illustrate common experimental workflows where a detergent like CHAPS is typically used.

Protein_Extraction_Workflow cluster_0 Cell Lysis & Solubilization cluster_1 Protein Analysis Cell_Pellet Cell Pellet Lysis_Buffer Add CHAPS Lysis Buffer Cell_Pellet->Lysis_Buffer Incubation Incubate on Ice Lysis_Buffer->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Collect Supernatant (Solubilized Proteins) Centrifugation->Supernatant Downstream_Applications Downstream Applications (e.g., Western Blot, IP, 2D-PAGE) Supernatant->Downstream_Applications

Workflow for membrane protein extraction using CHAPS.

Two_Dimensional_Electrophoresis_Workflow cluster_0 Sample Preparation cluster_1 First Dimension cluster_2 Second Dimension Protein_Extract Protein Extract (in CHAPS buffer) Rehydration_Buffer Mix with Rehydration Buffer (containing Urea, CHAPS, DTT) Protein_Extract->Rehydration_Buffer IPG_Strip_Rehydration IPG Strip Rehydration Rehydration_Buffer->IPG_Strip_Rehydration Isoelectric_Focusing Isoelectric Focusing (IEF) IPG_Strip_Rehydration->Isoelectric_Focusing SDS_PAGE SDS-PAGE Isoelectric_Focusing->SDS_PAGE Staining_Analysis Gel Staining & Analysis SDS_PAGE->Staining_Analysis

Role of CHAPS in a typical 2D-PAGE workflow.

Conclusion

Based on currently available data, CHAPS is the well-documented and validated choice for protein studies when comparing it to this compound. Its properties are well-characterized, and its efficacy in solubilizing and stabilizing proteins without denaturation is supported by extensive use in the scientific community.

This compound, while being a zwitterionic surfactant, lacks the necessary research and data to be recommended for any protein research application at this time. Researchers requiring a zwitterionic detergent should rely on established options like CHAPS or explore other research-grade detergents. While the hydrotropic properties of this compound are noted in its cosmetic applications, it is unclear how these would translate to the specific and sensitive requirements of protein solubilization and stabilization in a research context. Further investigation and characterization would be required to determine its suitability for such applications.

References

Efficacy of Sodium lauroampho PG-acetate phosphate vs. non-ionic surfactants for membrane protein extraction.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction of functional membrane proteins is a cornerstone of numerous research and drug development endeavors. The choice of surfactant is a critical determinant in this process, directly impacting protein yield, stability, and biological activity. This guide provides a comparative analysis of two major classes of surfactants: zwitterionic surfactants, represented here by the class to which Sodium lauroampho PG-acetate phosphate belongs, and non-ionic surfactants.

At a Glance: Zwitterionic vs. Non-Ionic Surfactants

The selection of an appropriate surfactant is often a balance between solubilization efficiency and the preservation of the target protein's native structure and function. While non-ionic detergents are lauded for their mild nature, zwitterionic surfactants can offer a more potent solubilizing action while still being less denaturing than ionic detergents.[1][2][3]

FeatureZwitterionic Surfactants (e.g., CHAPS, Amphoteric Surfactants)Non-Ionic Surfactants (e.g., Triton X-100, DDM, OG)
Charge Possess both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[4]Uncharged, with hydrophilic heads composed of polyoxyethylene or glycosidic groups.[2]
Solubilization Power Generally stronger than non-ionic surfactants, effective at disrupting lipid-lipid and protein-lipid interactions.[1]Milder, primarily disrupting lipid-lipid and lipid-protein interactions.[2]
Denaturing Potential Less denaturing than ionic surfactants, but can be more disruptive to protein-protein interactions than non-ionic surfactants.[1]Considered the mildest class of surfactants, with a low potential for protein denaturation.[3]
Common Use Cases Solubilization of challenging membrane proteins, 2D electrophoresis, and immunoprecipitation where maintaining protein conformation is crucial.[4]Extraction of sensitive membrane proteins for functional and structural studies, preserving protein-protein interactions.[3]
Examples CHAPS, CHAPSO, Amidosulfobetaines, this compound.[4][5]Triton X-100, Tween 20, n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucopyranoside (OG).[2]

Experimental Protocols: A General Approach

The optimal extraction protocol is protein- and cell-type dependent and often requires empirical optimization.[6] Below are generalized protocols for membrane protein extraction using zwitterionic and non-ionic surfactants.

General Protocol for Membrane Protein Extraction

This protocol outlines the fundamental steps for isolating membrane proteins from cultured cells.

1. Cell Lysis and Homogenization:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a suitable homogenization buffer (e.g., Tris-HCl with sucrose and protease inhibitors).[7]

  • Homogenize the cells on ice using a Dounce homogenizer or sonication to disrupt the cell membrane.[7]

2. Isolation of Membrane Fraction:

  • Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.[7]

  • Discard the supernatant containing the cytosolic proteins.

3. Solubilization of Membrane Proteins:

  • Resuspend the membrane pellet in a solubilization buffer containing the chosen surfactant (either zwitterionic or non-ionic) at a concentration above its critical micelle concentration (CMC).[4] The buffer should also contain salts (e.g., NaCl) and stabilizing agents as needed.[6]

  • Incubate the mixture with gentle agitation to allow for the solubilization of membrane proteins.

  • Centrifuge at high speed to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins.

Visualizing the Process

To better understand the experimental workflow and the biological context, the following diagrams are provided.

Membrane_Protein_Extraction_Workflow cluster_CellPrep Cell Preparation cluster_Lysis Lysis & Fractionation cluster_Extraction Extraction cluster_Products Resulting Fractions CellCulture 1. Cultured Cells Harvest 2. Harvest & Wash CellCulture->Harvest Homogenization 3. Homogenization Harvest->Homogenization LowSpeedSpin 4. Low-Speed Centrifugation Homogenization->LowSpeedSpin Ultracentrifugation 5. Ultracentrifugation LowSpeedSpin->Ultracentrifugation Supernatant InsolubleDebris Insoluble Material (Pellet) LowSpeedSpin->InsolubleDebris Pellet (Nuclei, Debris) Solubilization 6. Solubilization with Surfactant Ultracentrifugation->Solubilization Pellet (Membranes) CytosolicProteins Cytosolic Proteins (Supernatant) Ultracentrifugation->CytosolicProteins Supernatant FinalSpin 7. High-Speed Centrifugation Solubilization->FinalSpin MembraneProteins Solubilized Membrane Proteins (Supernatant) FinalSpin->MembraneProteins Supernatant FinalSpin->InsolubleDebris Pellet (Insoluble Proteins) GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) GProtein G-Protein GPCR->GProtein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Ligand Ligand Ligand->GPCR Binds to CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

References

Comparative analysis of hydrotropes for enhancing drug solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The challenge of poor aqueous solubility is a significant hurdle in the development of new pharmaceuticals, impacting bioavailability and therapeutic efficacy.[1] Hydrotropy, a solubilization technique where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a primary solute, offers a promising, cost-effective, and environmentally friendly alternative to the use of organic solvents.[2][3] This guide provides a comparative analysis of common hydrotropes, supported by experimental data, to aid in the selection of appropriate agents for enhancing the solubility of poorly water-soluble drugs.

Comparative Analysis of Hydrotrope Performance

The effectiveness of a hydrotrope is dependent on its concentration and its molecular interactions with the specific drug molecule.[4] Below are comparative data summarizing the solubility enhancement of various poorly soluble drugs with different hydrotropes.

Table 1: Solubility Enhancement of Aceclofenac
HydrotropeConcentration (% w/v)Solubility Enhancement (Fold Increase)Reference
Sodium Citrate30>5[1]
Urea30>25[1]
Urea + Sodium Citrate≥20% Urea + 10% Sodium Citrate>250[1][5]
Table 2: Solubility Enhancement of Ibuprofen
HydrotropeConcentration (M)Solubility (mg/mL)Reference
Control (Distilled Water)-0.37 (at 25°C)[6]
Sodium Benzoate0.52.273[6]
Sodium Benzoate1.08.745[6]
Sodium Benzoate1.516.084[6]
Sodium Benzoate2.030.047[6]
Urea0.52.237[7]
Urea1.08.443[7]
Urea1.515.984[7]
Urea2.029.047[7]
Table 3: Solubility Enhancement of Rosuvastatin Calcium
HydrotropeConcentration (% w/v)Solubility (mg/mL)Reference
Control (Distilled Water)-0.427 ± 0.005[8]
Urea101.23 ± 0.04[8]
Urea202.87 ± 0.06[8]
Urea305.12 ± 0.03[8]
Urea408.94 ± 0.08[8]
Sodium Benzoate102.45 ± 0.07[8]
Sodium Benzoate205.89 ± 0.05[8]
Sodium Benzoate3010.21 ± 0.02[8]
Sodium Benzoate4018.76 ± 0.04[8]
Sodium Salicylate103.11 ± 0.09[8]
Sodium Salicylate207.98 ± 0.04[8]
Sodium Salicylate3014.34 ± 0.06[8]
Sodium Salicylate4025.12 ± 0.01[8]
Citric Acid100.98 ± 0.02[8]
Citric Acid201.87 ± 0.05[8]
Citric Acid303.21 ± 0.08[8]
Citric Acid405.99 ± 0.03[8]
Table 4: Solubility Enhancement of Paclitaxel
HydrotropeConcentration (M)Solubility (mg/mL)Reference
Control (Aqueous Solution)-0.0003 ± 0.00002[9]
N,N-diethylnicotinamide (NNDENA)3.539[9]
N,N-diethylnicotinamide (NNDENA)5.95512[9]
N-picolylnicotinamide3.5~39[9]
N-allylnicotinamide3.5~20[9]
Sodium Salicylate3.5~15[9]

Experimental Protocols

The following is a generalized protocol for determining the solubility of a poorly water-soluble drug in the presence of a hydrotrope, based on the shake-flask method followed by UV-Vis spectrophotometric analysis.

Objective: To determine the equilibrium solubility of a drug in various concentrations of a hydrotropic agent.

Materials:

  • Poorly water-soluble drug powder

  • Selected hydrotropic agent(s) (e.g., urea, sodium citrate, sodium benzoate)

  • Distilled water

  • Screw-capped glass vials (e.g., 25 mL or 50 mL)

  • Mechanical shaker or orbital shaker

  • Centrifuge

  • Whatman filter paper No. 41

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Hydrotropic Solutions: Prepare a series of aqueous solutions of the chosen hydrotrope at different concentrations (e.g., 10%, 20%, 30%, 40% w/v or 0.5 M, 1.0 M, 1.5 M, 2.0 M).[7][8] Distilled water will serve as the control.

  • Equilibrium Solubility Determination: a. Add an excess amount of the drug powder to screw-capped vials containing a fixed volume (e.g., 25 mL) of each hydrotropic solution and the distilled water control.[10] b. Place the vials in a mechanical shaker and agitate for a specified period (e.g., 12-24 hours) at a constant temperature (e.g., 25 ± 1°C) to ensure equilibrium is reached.[10] c. After shaking, allow the solutions to equilibrate for another 24 hours.[10] d. Centrifuge the samples (e.g., at 2000 rpm for 5 minutes) to separate the undissolved drug.[10] e. Carefully collect the supernatant and filter it through a Whatman No. 41 filter paper to ensure a clear solution free of any undissolved particles.[10][11]

  • Spectrophotometric Analysis: a. Prepare a standard stock solution of the drug in a suitable solvent (if necessary, a small amount of organic solvent or a concentrated hydrotrope solution can be used for the initial stock, which is then diluted). b. Create a series of standard dilutions from the stock solution to generate a calibration curve. c. Measure the absorbance of the standard solutions at the drug's maximum absorbance wavelength (λmax) using the UV-Vis spectrophotometer. The hydrotropic solution at the corresponding concentration should be used as the blank.[10] d. Plot a calibration curve of absorbance versus concentration. e. Dilute the filtered supernatant from the solubility experiment appropriately with the corresponding hydrotropic solution. f. Measure the absorbance of the diluted samples. g. Determine the concentration of the drug in the samples using the calibration curve.

  • Calculation of Solubility Enhancement: a. Calculate the solubility of the drug in each hydrotropic solution. b. The solubility enhancement ratio can be calculated using the following formula: Enhancement Ratio = Solubility in hydrotropic solution / Solubility in distilled water[12]

Visualizing Key Concepts and Workflows

To further clarify the principles and processes involved in hydrotropic solubilization, the following diagrams are provided.

Hydrotropy_Mechanism cluster_initial Initial State cluster_hydrotrope Addition of Hydrotrope cluster_final Solubilized State Drug Poorly Soluble Drug Crystals Hydrotrope_Complex Drug Hydrotrope Drug->Hydrotrope_Complex:f0 Interaction Water Water Molecules Solubilized_Drug Solubilized Drug (Increased Aqueous Solubility) Hydrotrope Hydrotrope Molecules Hydrotrope->Hydrotrope_Complex:f1 Hydrotrope_Complex->Solubilized_Drug Leads to Experimental_Workflow A Prepare Hydrotropic Solutions (Various Concentrations) B Add Excess Drug to Solutions A->B C Shake to Equilibrate (e.g., 24h at 25°C) B->C D Centrifuge and Filter C->D F Dilute Filtrate & Measure Absorbance (UV-Vis) D->F E Prepare Standard Solutions & Generate Calibration Curve E->F G Calculate Drug Concentration & Solubility Enhancement F->G Hydrotrope_Selection Start Start: Poorly Soluble Drug Drug_Properties Characterize Drug Properties (e.g., polarity, H-bonding capacity) Start->Drug_Properties Initial_Screening Initial Screening with Common Hydrotropes? (e.g., Urea, Na Citrate, Na Benzoate) Drug_Properties->Initial_Screening Mixed_Hydrotropy Consider Mixed Hydrotropy? Initial_Screening->Mixed_Hydrotropy No/Synergy Needed Single_Hydrotrope Select Single Hydrotrope Initial_Screening->Single_Hydrotrope Yes Optimize_Ratio Optimize Hydrotrope Ratio Mixed_Hydrotropy->Optimize_Ratio Yes Mixed_Hydrotropy->Single_Hydrotrope No Optimize_Conc Optimize Concentration Optimize_Ratio->Optimize_Conc Single_Hydrotrope->Optimize_Conc Final_Formulation Final Formulation Optimize_Conc->Final_Formulation

References

Assessing the In Vivo Biocompatibility of Sodium Lauroampho PG-Acetate Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible excipients is a critical step in the development of in vivo drug delivery systems and other biomedical applications. Surfactants, while often necessary for formulation stability and drug solubilization, can pose challenges due to their potential for causing skin irritation, sensitization, and cytotoxicity. This guide provides a comparative assessment of the biocompatibility of Sodium Lauroampho PG-Acetate Phosphate, using the closely related and more extensively studied Sodium Lauroamphoacetate as a proxy, against other classes of surfactants. The information presented herein is intended to assist researchers in making informed decisions for their in vivo studies.

Comparative Biocompatibility Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the biocompatibility profiles of different surfactant classes. It is important to note that direct in vivo biocompatibility data for this compound is limited in publicly available literature. Therefore, data for Sodium Lauroamphoacetate is presented as a representative amphoteric surfactant.

Table 1: Dermal Irritation Potential of Selected Surfactants

Surfactant/CompoundAnimal ModelConcentrationObservationReference
Sodium LauroamphoacetateRabbit35-50% solids (undiluted)Non-irritating to slight irritation[1]
Sodium LauroamphoacetateRabbit36 - < 67.9% (in a trade name mixture)Severe dermal irritation[1]
Sodium LauroamphoacetateHuman1-2%Irritation observed in soap chamber and epicutaneous tests[2]
Bio-based N-oxide surfactants(Comparison to SLES)Not specifiedSignificantly lower skin irritation potential than Sodium Laureth Sulfate (SLES)[3]
Histidine-based Surfactants(General statement)Not specifiedPotential for improved safety profiles[4]

Table 2: Sensitization Potential of Selected Surfactants

Surfactant/CompoundTest MethodSpeciesConcentrationResultReference
Sodium LauroamphoacetateGuinea Pig Maximization TestGuinea Pig0.5% (intradermal), 50% (epicutaneous), 20% (challenge)Non-sensitizing[1]
Sodium LauroamphoacetateHuman Repeated Insult Patch Test (HRIPT)Human0.15% solidsNon-irritating and non-sensitizing[1]
Sodium CocoamphoacetateGuinea Pig Maximization TestGuinea Pig1% (intradermal), 5% (epicutaneous), 75% (challenge)Non-sensitizing[2]

Table 3: In Vitro Cytotoxicity of Selected Surfactants

Surfactant/CompoundCell LineIC50 (µM)Reference
Histidine-based Surfactant (C12-His)Caco-2> 1000[4]
Histidine-based Surfactant (C16-His)Caco-2> 1000[4]
Sodium Dodecyl Sulfate (SDS)Dorsal Root Ganglion NeuronsElevated levels are cytotoxic[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are protocols for key experiments frequently cited in the assessment of surfactant safety.

Guinea Pig Maximization Test (GPMT) for Skin Sensitization

The GPMT is a widely used in vivo method to assess the potential of a substance to cause skin sensitization.[5]

1. Induction Phase:

  • Intradermal Induction: On day 0, three pairs of intradermal injections are made in the shaved scapular region of the guinea pigs.
  • Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
  • The test substance at a selected concentration in a suitable vehicle.
  • The test substance at the selected concentration emulsified in FCA.
  • Topical Induction: On day 7, the same shaved area is treated with a dermal irritant (e.g., 10% sodium lauryl sulfate in petrolatum). 24 hours later, a patch containing the test substance at a high, non-irritating concentration is applied to the site for 48 hours.

2. Challenge Phase:

  • On day 21, a patch with a non-irritating concentration of the test substance is applied to a naive, shaved flank site for 24 hours. A control group treated with the vehicle only is also included.

3. Evaluation:

  • The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group to determine the sensitization potential.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation, following exposure to a test substance.[4]

1. Cell Seeding:

  • Cells (e.g., fibroblasts, keratinocytes) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test surfactant. A negative control (medium only) and a positive control (a known cytotoxic substance) are included.

3. Incubation:

  • The cells are incubated with the test substance for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

  • The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

5. Solubilization and Measurement:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • Cell viability is calculated as a percentage of the negative control. The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway in surfactant-induced skin irritation and a typical workflow for in vivo biocompatibility assessment.

Surfactant_Irritation_Pathway Surfactant Surfactant (e.g., Sodium Lauroamphoacetate) SC Stratum Corneum Interaction (Protein & Lipid Disruption) Surfactant->SC Disruption of skin barrier Keratinocytes Keratinocytes SC->Keratinocytes Increased Permeability MEK1 MEK1 Keratinocytes->MEK1 Activation egr1 egr-1 (Transcription Factor) MEK1->egr1 Induction VEGF VEGF (Vascular Endothelial Growth Factor) egr1->VEGF Upregulation Inflammation Inflammation (Erythema, Edema) VEGF->Inflammation Increased Vascular Permeability

Caption: Signaling pathway of surfactant-induced skin irritation.

Biocompatibility_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing (Animal Models) cluster_evaluation Evaluation & Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Irritation Skin Irritation Test Cytotoxicity->Irritation Hemocompatibility Hemocompatibility (Hemolysis Assay) Hemocompatibility->Irritation Sensitization Skin Sensitization Test (e.g., GPMT) Irritation->Sensitization Implantation Implantation Study (Subcutaneous) Sensitization->Implantation Histopathology Histopathological Examination Implantation->Histopathology Data_Analysis Data Analysis & Risk Assessment Histopathology->Data_Analysis End Biocompatibility Assessment Complete Data_Analysis->End Start Test Material Selection Start->Cytotoxicity Start->Hemocompatibility

Caption: General workflow for in vivo biocompatibility assessment.

Conclusion

The available data on Sodium Lauroamphoacetate suggests a generally favorable biocompatibility profile, with low potential for sensitization and mild to moderate irritation potential depending on the concentration and formulation. However, the lack of specific in vivo data for this compound necessitates a cautious approach, and formulation-specific biocompatibility testing is strongly recommended.

For applications requiring minimal skin interaction, alternative surfactant classes such as bio-based N-oxide surfactants and histidine-based surfactants present promising avenues due to their reported lower irritation and cytotoxicity profiles. The selection of an appropriate surfactant should be based on a thorough evaluation of the benefit-risk profile in the context of the specific in vivo application. The experimental protocols and workflows provided in this guide offer a framework for conducting such assessments in accordance with established standards.

References

Cross-validation of protein solubilization results with different mild detergents

Author: BenchChem Technical Support Team. Date: December 2025

The successful extraction and solubilization of proteins, particularly membrane proteins, from their native environment is a critical first step for a wide range of biochemical and structural analyses. The choice of detergent is paramount, as it must effectively disrupt the lipid bilayer while preserving the protein's native structure and function.[1][2] Mild (non-denaturing) detergents are preferred for these applications as they are less likely to irreversibly denature the protein of interest.[3][4]

This guide provides a comparative overview of several commonly used mild detergents, offering experimental data and protocols to assist researchers in selecting the optimal agent for their specific protein and downstream application.

Comparative Analysis of Mild Detergents

The efficacy of a detergent is dependent on its physicochemical properties, which dictate its interaction with both the protein and the surrounding lipids. The ideal detergent solubilizes the target protein with high yield while maintaining its structural integrity and biological activity.[5] Below is a comparison of key properties for several widely used mild detergents.

DetergentChemical ClassCMC (mM)Micelle MW (kDa)Key Characteristics & Applications
Triton X-100 Non-ionic0.2-0.9~90A widely used, mild detergent for solubilizing membrane proteins while often preserving their native structure and function.
CHAPS Zwitterionic4-8~6.1A mild, non-denaturing detergent effective at breaking protein-protein interactions; frequently used for functional assays and isolating protein complexes.[3][6]
DDM Non-ionic~0.17~65-70Considered a "truly universal detergent" for structural studies. It is highly effective for extraction and maintaining the native state of many proteins.[7]
Digitonin Non-ionic (Steroidal)0.4-0.7~70A natural product known for forming well-defined micelles, beneficial for cryo-EM studies.[8][9] However, it can suffer from batch-to-batch variability and toxicity.[10][11]
GDN Non-ionic (Steroidal)~0.018~33A synthetic, non-toxic alternative to Digitonin.[10] It has shown superior ability to stabilize fragile membrane proteins compared to traditional detergents like DDM.[12] Its low CMC is advantageous for structural studies.[10]
LMNG Non-ionic~0.01~91A novel detergent reported to be highly efficient at protein extraction and stabilization of delicate membrane proteins, often outperforming DDM.[12][13][14] Its low CMC means it remains bound to the protein surface.[15]

CMC (Critical Micelle Concentration) and Micelle Molecular Weight (MW) values are approximate and can vary with experimental conditions such as pH, temperature, and ionic strength.[5]

Experimental Workflow for Detergent Screening

A systematic screening process is the most effective strategy to identify the optimal detergent and conditions for a novel protein.[5][16] The workflow involves solubilizing the membrane fraction with a panel of detergents and subsequently analyzing the yield and integrity of the target protein.

Detergent_Screening_Workflow cluster_prep Step 1: Membrane Preparation cluster_solubilization Step 2: Parallel Solubilization Screening cluster_separation Step 3: Separation cluster_analysis Step 4: Analysis start Cell Culture / Tissue Sample lysis Cell Lysis & Homogenization start->lysis centrifuge1 Low-Speed Centrifugation (Remove Debris) lysis->centrifuge1 ultracentrifuge1 Ultracentrifugation (Pellet Membranes) centrifuge1->ultracentrifuge1 membranes Isolated Membranes ultracentrifuge1->membranes detA Incubate (e.g., 1 hr, 4°C) membranes->detA Buffer + Detergent A detB Incubate (e.g., 1 hr, 4°C) membranes->detB Buffer + Detergent B detC Incubate (e.g., 1 hr, 4°C) membranes->detC Buffer + Detergent C ultracentrifuge2A Ultracentrifugation detA->ultracentrifuge2A ultracentrifuge2B Ultracentrifugation detB->ultracentrifuge2B ultracentrifuge2C Ultracentrifugation detC->ultracentrifuge2C supernatantA Solubilized Fraction (Supernatant) ultracentrifuge2A->supernatantA pelletA Insoluble Fraction (Pellet) ultracentrifuge2A->pelletA supernatantB Solubilized Fraction (Supernatant) ultracentrifuge2B->supernatantB pelletB Insoluble Fraction (Pellet) ultracentrifuge2B->pelletB supernatantC Solubilized Fraction (Supernatant) ultracentrifuge2C->supernatantC pelletC Insoluble Fraction (Pellet) ultracentrifuge2C->pelletC analysis Analyze Fractions: - SDS-PAGE - Western Blot - Activity Assay supernatantA->analysis supernatantB->analysis supernatantC->analysis

Caption: Workflow for screening mild detergents for membrane protein solubilization.

Detailed Experimental Protocols

The following is a generalized protocol for screening detergents for the solubilization of a target membrane protein. Optimization of parameters such as buffer composition, pH, salt concentration, and incubation time is crucial for each specific protein.[5][17]

1. Membrane Preparation

  • Harvest cells via centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) containing protease inhibitors.

  • Lyse the cells using an appropriate method such as sonication, a French press, or dounce homogenization.[18]

  • Centrifuge the lysate at low speed (e.g., 10,000 x g for 20 min at 4°C) to remove nuclei and cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[5]

  • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a high-salt buffer (e.g., containing 500 mM NaCl) to remove peripherally associated proteins.[19] Re-pellet the membranes by ultracentrifugation.

2. Protein Solubilization Screening

  • Resuspend the washed membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). The protein concentration should typically be in the range of 1-10 mg/mL.[5]

  • Aliquot the membrane suspension into separate tubes for each detergent to be tested.

  • Add each detergent from a concentrated stock solution to a final concentration above its CMC (a common starting point is 1-2% w/v).[16]

  • Incubate the samples with gentle agitation (e.g., end-over-end rotation) for 1-4 hours at 4°C.[17]

3. Separation of Solubilized Proteins

  • Following incubation, centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any non-solubilized membrane fragments and aggregated proteins.[5]

  • Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.

  • The pellet contains the insoluble fraction.

4. Analysis of Solubilization Efficiency

  • Analyze samples from the total membrane fraction, the solubilized supernatant, and the insoluble pellet for each detergent condition.

  • SDS-PAGE and Coomassie Staining: Visualize the total protein profile in each fraction to assess the overall solubilization.

  • Western Blotting: Use an antibody specific to the target protein to determine its distribution between the soluble and insoluble fractions, allowing for a semi-quantitative assessment of solubilization efficiency.[17]

  • Activity Assays: If the target protein has a measurable function (e.g., enzymatic activity, ligand binding), perform an assay on the solubilized fraction to determine if the protein has retained its native, active conformation.[13] This is the most critical measure of successful "mild" solubilization.

By comparing the results across different detergents, researchers can identify the agent that provides the highest yield of soluble, active protein for subsequent purification and analysis.

References

Evaluating the impact of various surfactants on nanoparticle drug release profiles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how different surfactants impact the release of therapeutic agents from nanoparticle formulations, supported by experimental data and detailed protocols.

In the landscape of advanced drug delivery, nanoparticles have emerged as a promising platform for targeted and controlled release of therapeutic agents. The efficacy of these delivery systems is intricately linked to their formulation, with surfactants playing a pivotal role in their stability, drug encapsulation, and, most critically, the drug release profile. This guide provides a comprehensive comparison of the impact of various surfactants on nanoparticle drug release, offering researchers, scientists, and drug development professionals a data-driven resource for formulation optimization.

The Influence of Surfactant Type and Concentration on Drug Release

Surfactants, amphiphilic molecules that reduce surface tension, are indispensable in nanoparticle formulations. They prevent aggregation, enhance drug solubility, and modulate the interaction of nanoparticles with biological environments. Surfactants are broadly classified into three categories: non-ionic, anionic, and cationic. The choice of surfactant and its concentration can significantly alter the rate and extent of drug release from the nanoparticle carrier.

Non-ionic surfactants , such as Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F68), are widely favored in pharmaceutical formulations due to their biocompatibility and low toxicity.[1][2] They primarily provide steric stabilization to nanoparticles.[3] Studies have shown that non-ionic surfactants can either have a minimal effect on the drug release rate or, in some cases, enhance it by improving the wettability of the nanoparticle matrix.[3][4] For instance, Polysorbate 80 has been shown to enhance the release of donepezil from cholesterol-modified pullulan (CHP) nanoparticles.[5]

Anionic surfactants , like sodium dodecyl sulfate (SDS), carry a negative charge and can influence drug release through electrostatic interactions and by altering the nanoparticle matrix.[3] Research indicates that anionic surfactants can accelerate drug release, particularly for poorly water-soluble drugs, by improving sink conditions.[6]

Cationic surfactants , such as cetyltrimethylammonium bromide (CTAB), possess a positive charge. Their interaction with the nanoparticle and the drug can be complex, often leading to a more pronounced effect on the drug release profile.[6] Studies have demonstrated a significant increase in drug release from PLGA nanoparticles with increasing concentrations of CTAB.[6] However, the potential for higher cellular toxicity with cationic surfactants is a critical consideration in formulation development.[7]

The concentration of the surfactant is another critical parameter. Generally, an increase in surfactant concentration leads to a faster drug release, up to a certain point.[6][8] This is often attributed to the enhanced solubility of the drug in the release medium due to micelle formation above the critical micelle concentration (CMC) of the surfactant.[8] However, excessive surfactant concentrations can sometimes lead to a decrease in drug release.[8]

Comparative Data on Surfactant Impact on Drug Release

To facilitate a clear comparison, the following table summarizes the quantitative impact of different surfactants on drug release from various nanoparticle formulations as reported in the literature.

Nanoparticle SystemDrugSurfactantSurfactant Concentration (%)Key Findings on Drug ReleaseReference
PLGA NanoparticlesAC1LPSZG (poorly soluble)CTAB0.5, 1.0, 1.5, 2.0Drug release increased significantly with increasing CTAB concentration. At 2% CTAB, drug release was 31.1% after 72h, compared to 9.6% without surfactant.[6]
PLGA NanoparticlesAC1LPSZG (poorly soluble)SLS1.0Less effective in improving sink conditions and drug release compared to CTAB.[6]
PLGA NanoparticlesAC1LPSZG (poorly soluble)Tween 801.0Less effective in improving sink conditions and drug release compared to CTAB.[6]
PLA NanoparticlesGlipizidePVAIncreasing concentrationsIncreased PVA concentration led to decreased particle size and increased entrapment efficiency, with the optimized batch showing 74.98% drug release in 10 hours.
PLGA NanoparticlesPaclitaxelTween 800.2Ensured sink conditions, leading to a complete release of 83.9 ± 1.3% in 72 hours.[9]
CHP NanoparticlesDonepezilPolysorbate 80-Enhanced the release of donepezil compared to nanoparticles without the surfactant coating.[5]

Experimental Protocols for Evaluating Drug Release

Standardized and well-documented experimental protocols are crucial for obtaining reliable and comparable drug release data. The following are detailed methodologies for key experiments cited in the evaluation of surfactant effects on nanoparticle drug release.

In Vitro Drug Release Study using Dialysis Method

This is a commonly used method for assessing the release of a drug from a nanoparticle formulation.

Materials:

  • Nanoparticle formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH, often with a small percentage of a surfactant to maintain sink conditions)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • A known amount of the nanoparticle suspension is placed inside a dialysis bag.

  • The dialysis bag is securely sealed and immersed in a known volume of the release medium.

  • The entire setup is placed in a shaking incubator maintained at a constant temperature (e.g., 37°C) and agitation speed.

  • At predetermined time intervals, aliquots of the release medium are withdrawn.

  • An equal volume of fresh release medium is added back to maintain a constant volume.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.

  • The cumulative percentage of drug released is calculated and plotted against time.

In Vitro Drug Release Study using Centrifugal Ultrafiltration

This method is particularly useful for separating the free drug from the nanoparticles without the potential limitations of a dialysis membrane.[10]

Materials:

  • Nanoparticle formulation

  • Centrifugal ultrafiltration devices with a specific MWCO

  • Release medium

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • The nanoparticle formulation is incubated in the release medium under controlled conditions (temperature and agitation).

  • At specified time points, a sample of the suspension is withdrawn.

  • The sample is placed in a centrifugal ultrafiltration unit.

  • The unit is centrifuged at a specific speed and for a duration sufficient to separate the aqueous phase containing the free drug from the nanoparticles, which are retained by the filter.[10]

  • The concentration of the free drug in the filtrate is then determined using an appropriate analytical method.

  • The cumulative drug release is calculated as a function of time.

Visualizing the Evaluation Workflow

To better understand the logical flow of evaluating the impact of surfactants on nanoparticle drug release, the following diagram illustrates the key steps involved.

G Workflow for Evaluating Surfactant Impact on Nanoparticle Drug Release cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_release In Vitro Drug Release Studies cluster_analysis Data Analysis and Comparison A Select Nanoparticle Core Material (e.g., PLGA, PLA) E Prepare Nanoparticle Formulations A->E B Select Drug B->E C Select Surfactant Type (Non-ionic, Anionic, Cationic) C->E D Vary Surfactant Concentration D->E F Particle Size and Zeta Potential Analysis E->F G Drug Loading and Encapsulation Efficiency E->G H Select Release Method (e.g., Dialysis, Centrifugal Ultrafiltration) E->H I Define Release Medium and Sink Conditions H->I J Conduct Release Experiments (Time-course sampling) I->J K Quantify Drug Concentration (HPLC, UV-Vis) J->K L Calculate Cumulative Drug Release (%) K->L M Plot Release Profiles L->M N Compare Different Surfactants and Concentrations M->N

Caption: A logical workflow for the systematic evaluation of surfactant effects on nanoparticle drug release.

References

A Comparative Guide to Analytical Techniques for Characterizing Protein-Surfactant Complexes

Author: BenchChem Technical Support Team. Date: December 2025

The interaction between proteins and surfactants is a critical area of study in fields ranging from drug development and formulation to cosmetics and food science. Understanding the nature of these complexes—how they form, their thermodynamic properties, their size, and their effect on protein structure—is essential for optimizing product stability, efficacy, and safety. This guide provides a comparative overview of key analytical techniques used to characterize protein-surfactant complexes, complete with quantitative data, experimental protocols, and workflow visualizations.

I. Overview of Analytical Techniques

A variety of biophysical and biochemical methods are employed to gain a comprehensive understanding of protein-surfactant interactions. These techniques can be broadly categorized based on the information they provide: thermodynamic, hydrodynamic, and structural.

Technique Primary Information Obtained Key Parameters Measured Sample Requirements Throughput
Isothermal Titration Calorimetry (ITC) Thermodynamics of BindingBinding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[1][2]5-50 µM protein in cell; 50-500 µM surfactant in syringe[2]Low to Medium
Dynamic Light Scattering (DLS) Hydrodynamic Size & AggregationHydrodynamic Radius (Rh), Polydispersity Index (PDI), Aggregation OnsetLow volume (as little as 2 µl)[3], concentration-dependentHigh
Circular Dichroism (CD) Spectroscopy Protein Secondary & Tertiary StructureChanges in α-helix, β-sheet content; Tertiary fold alterations[4][5][6]Optically transparent solution, low buffer absorbance in far-UVMedium
Fluorescence Spectroscopy Local Environment & BindingChanges in intrinsic (Trp, Tyr) or extrinsic fluorescence, binding affinityDilute, fluorescently active samplesHigh
Surface Tensiometry Surface ActivitySurface tension, Critical Micelle Concentration (CMC)Liquid sample with a defined surfaceMedium
Small-Angle X-ray/Neutron Scattering (SAXS/SANS) Size, Shape, and Internal StructureRadius of Gyration (Rg), particle shape (e.g., spherical, necklace)[7]1-10 mg/mL protein, requires specialized facilityLow

II. In-Depth Technique Comparison and Experimental Data

This section delves into the specifics of each technique, presenting comparative data and typical experimental findings.

ITC directly measures the heat released or absorbed during the binding of a surfactant to a protein, providing a complete thermodynamic profile of the interaction in a single experiment[8].

Key Strengths:

  • Provides a comprehensive thermodynamic signature (KD, ΔH, ΔS, n)[2].

  • Label-free and in-solution, requiring no modification of interactants[2].

  • Directly measures binding, not a secondary response.

Experimental Data Example: Binding of Ionic Surfactants to Poly(amino acids)

The following table summarizes ITC data for the binding of various cationic surfactants to negatively charged poly(amino acids), demonstrating the stoichiometric nature of the interaction.

Interacting PairStoichiometry (n)Enthalpy (ΔH, kJ/mol)Entropy (-TΔS, kJ/mol)Gibbs Free Energy (ΔG, kJ/mol)
Polyaspartate - Dodecyltrimethylammonium~1.0-5.2-15.1-20.3
Polyglutamate - Dodecyltrimethylammonium~1.0-1.2-20.3-21.5
Polyaspartate - Tetradecyltrimethylammonium~1.0-6.5-18.0-24.5
Polyglutamate - Tetradecyltrimethylammonium~1.0-2.1-23.8-25.9
Data adapted from studies on ionic surfactant interactions with charged homopolymers, which serve as models for protein interactions. The 1:1 stoichiometry indicates one surfactant molecule binds per charged amino acid residue[9].

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for monitoring the formation of protein-surfactant complexes and aggregation[10][11].

Key Strengths:

  • High throughput and low sample consumption[3][11].

  • Excellent for detecting aggregation and determining the hydrodynamic size of complexes[11].

  • Can be used to optimize solutions for crystallization trials by ensuring monodispersity[3].

Experimental Data Example: Hydrodynamic Radii of Detergent Micelles and Protein-Detergent Complexes

SystemHydrodynamic Radius (Rh), nmPolydispersity
n-Dodecyl-β-D-maltoside (DDM) Micelles3.1Monodisperse
n-Decyl-β-D-maltoside (DM) Micelles2.5Monodisperse
Bacteriorhodopsin-DDM Complex5.5Monodisperse
FetA-ligand-DDM Complex6.2Monodisperse
Data adapted from DLS studies aimed at optimizing protein-detergent complexes for crystallization. The increase in Rh upon protein incorporation is clearly visible[3].

CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins. It is widely used to assess conformational changes upon surfactant binding[4][12].

Key Strengths:

  • Provides direct information on changes in protein secondary structure (α-helix, β-sheet)[4].

  • Non-destructive and relatively rapid[4].

  • Can be used to monitor protein unfolding and refolding.

Experimental Data Example: Conformational Changes in Bovine Serum Albumin (BSA) upon Surfactant Interaction

Surfactant Conditionα-Helix Content (%)β-Sheet Content (%)
Native BSA (No Surfactant)6710
BSA + Sodium Dodecyl Sulfate (SDS) below CMC6012
BSA + SDS above CMC4518
Illustrative data based on typical findings where ionic surfactants like SDS induce a partial unfolding of "soft" proteins like BSA, characterized by a decrease in α-helical content[5]. The exact values depend on the specific experimental conditions[6].

III. Experimental Protocols

  • Sample Preparation:

    • Prepare a protein solution (e.g., 20 µM) and a surfactant solution (e.g., 200 µM).

    • Crucially, both solutions must be in identical, extensively dialyzed buffer to minimize heats of dilution[2]. Common buffers include phosphate or TRIS.

    • Degas both solutions thoroughly before loading to prevent air bubbles[2].

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (~300 µL) and the surfactant solution into the injection syringe (~100 µL)[2].

    • Allow the system to equilibrate thermally.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the surfactant solution into the protein solution.

    • Record the heat change after each injection until the binding reaction is saturated.

    • Perform a control titration (surfactant into buffer) to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to extract KD, ΔH, and n. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA)[2].

  • Sample Preparation:

    • Prepare a series of samples containing a fixed protein concentration and varying surfactant concentrations.

    • Filter or centrifuge all samples (e.g., at 14,000 x g for 10 minutes) to remove dust and large aggregates.

  • Instrument Setup:

    • Set the instrument parameters, including temperature and scattering angle (commonly 90° or 173°).

    • Use a clean, scratch-free cuvette.

  • Measurement:

    • Pipette the sample into the cuvette.

    • Allow the sample to equilibrate to the set temperature.

    • Acquire data, typically performing multiple runs for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software calculates the autocorrelation function of the scattered light intensity fluctuations.

    • From this function, a size distribution (hydrodynamic radius) and the polydispersity index (PDI) are determined. A PDI < 0.2 is generally considered monodisperse.

IV. Visualizing the Workflow

A logical workflow is essential for the comprehensive characterization of protein-surfactant complexes. The process typically begins with thermodynamic and basic interaction analysis, followed by structural and morphological characterization.

G cluster_0 Initial Characterization cluster_1 Size and Aggregation Analysis cluster_2 Structural Analysis cluster_3 Thermodynamic & Binding Parameters cluster_4 Size & Morphology cluster_5 Conformational State ITC Isothermal Titration Calorimetry (ITC) Thermo KD, ΔH, ΔS, n, CMC ITC->Thermo ST Surface Tensiometry ST->Thermo FS Fluorescence Spectroscopy FS->Thermo DLS Dynamic Light Scattering (DLS) Size Rh, PDI, Rg, Shape DLS->Size SEC Size Exclusion Chromatography (SEC) SEC->Size CD Circular Dichroism (CD) Conformation Secondary/Tertiary Structure CD->Conformation SAXS SAXS / SANS SAXS->Conformation Thermo->DLS Size->CD

Caption: Workflow for protein-surfactant complex characterization.

This diagram illustrates a typical workflow where initial techniques establish binding and thermodynamics, which then informs the analysis of the resulting complex's size, and finally its detailed structural properties.

The choice of technique ultimately depends on the specific questions being asked. For a complete picture, a multi-technique approach is almost always necessary, as the data from different methods are often complementary. For example, ITC can quantify the energy of an interaction, while CD spectroscopy reveals the structural consequences of that interaction on the protein.

References

A Researcher's Guide to Mass Spectrometry-Compatible Surfactants: Alternatives to Traditional Zwitterionics in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics research, the effective solubilization of proteins is a critical first step, particularly for challenging classes like membrane proteins. While traditional zwitterionic surfactants such as CHAPS have been mainstays, their compatibility with downstream mass spectrometry (MS) is often limited, leading to signal suppression and adduct formation[1]. This guide provides an objective comparison of modern alternatives that overcome these limitations, offering enhanced protein yields, superior digestion efficiency, and direct compatibility with MS-based workflows.

The primary innovation in this field is the development of "cleavable" or "degradable" surfactants. These molecules possess the potent solubilizing properties of traditional detergents but can be broken down into non-interfering byproducts prior to MS analysis.[2][3] This guide focuses on the most prominent classes of these advanced surfactants.

Classification of MS-Compatible Surfactants

Modern MS-compatible surfactants can be broadly categorized by their chemical nature and cleavage mechanism. The most common are acid-labile surfactants, which are degraded by lowering the pH of the solution. Others are designed to degrade concurrently with enzymatic protein digestion.

Figure 1. Classification of common surfactants used in proteomics.

Performance Comparison of Surfactant Alternatives

The choice of surfactant significantly impacts protein solubilization efficiency, digestion kinetics, and ultimately, the number of proteins and peptides identified. Acid-labile surfactants, in particular, have demonstrated superior performance in enhancing protein and peptide identifications from complex mixtures.[3][4]

Table 1: Key Properties of Alternative Surfactants

SurfactantTypeCleavage MechanismKey Characteristics
RapiGest SF AnionicAcid Hydrolysis (low pH)Strong denaturant, enhances digestion of hydrophobic and proteolytically resistant proteins.[5]
PPS Silent Surfactant ZwitterionicAcid Hydrolysis (low pH)MS-compatible detergent designed for extraction and solubilization of hydrophobic proteins.[2][6]
ProteaseMAX AnionicEnzymatic DegradationDegrades during protease digestion; enhances enzyme activity and reduces digestion time to ~1 hour.[7]
MaSDeS AnionicAcid Hydrolysis (low pH)A newer degradable surfactant with solubilization performance comparable to SDS.[2][8]
Progenta AALS II AnionicAcid Hydrolysis (low pH)Structural analog of SDS with similar solubilization power but is MS-compatible.[9][10]
DSSM Non-ionicReduction (Disulfide Bond)Mild, non-denaturing; ideal for top-down proteomics and preserving protein complexes.[11][12]

Table 2: Comparative Performance in Protein Identification (Rat Brain Proteome)

Digestion ConditionTotal Proteins IdentifiedTotal Peptides IdentifiedTransmembrane Proteins Identified
RapiGest SF (Aqueous) 11097414338
PPS Silent Surfactant (Aqueous) 10226586311
Invitrosol (Aqueous) 9135573259
RapiGest SF (80% Acetonitrile) 8966092272
PPS Silent Surfactant (80% Acetonitrile) 7274543218
Invitrosol (80% Acetonitrile) 9546006277

Data summarized from a comparative study on rat brain tissue homogenates. Aqueous digestions with acid-labile surfactants RPG and PPS yielded more transmembrane proteins than organic solvent digestions.[5]

Experimental Workflow and Protocols

The integration of MS-compatible surfactants streamlines the typical "bottom-up" proteomics workflow by eliminating complex detergent removal steps. The general process involves protein solubilization, digestion, surfactant degradation, and direct analysis.

Proteomics_Workflow node_sample 1. Protein Solubilization (e.g., Tissue, Cells) + Add Surfactant (RapiGest, PPS, etc.) node_reduce 2. Reduction (DTT) node_sample->node_reduce node_alkylate 3. Alkylation (IAA) node_reduce->node_alkylate node_digest 4. Proteolytic Digestion (e.g., Trypsin) node_alkylate->node_digest node_cleave 5. Surfactant Cleavage (Add Acid, e.g., TFA/Formic Acid) node_digest->node_cleave node_centrifuge 6. Centrifugation (Remove insoluble byproducts) node_cleave->node_centrifuge node_lcm 7. LC-MS/MS Analysis of soluble peptide mixture node_centrifuge->node_lcm

Figure 2. In-solution digestion workflow using an acid-labile surfactant.

This protocol is a representative example and can be adapted for surfactants like RapiGest SF or PPS Silent Surfactant.

1. Protein Solubilization and Denaturation

  • Resuspend the protein pellet (e.g., from 100 µg of cell lysate) in 50 µL of 50 mM ammonium bicarbonate buffer containing 0.1% (w/v) RapiGest SF.

  • Vortex thoroughly to mix.

  • Incubate at 80°C for 15 minutes to denature the proteins. Allow the sample to cool to room temperature.

2. Reduction

  • Add dithiothreitol (DTT) to a final concentration of 5 mM.

  • Incubate at 60°C for 30 minutes.

3. Alkylation

  • Add iodoacetamide (IAA) to a final concentration of 15 mM.

  • Incubate for 30 minutes at room temperature in the dark.

4. Proteolytic Digestion

  • Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (e.g., 2 µg of trypsin for 100 µg of protein).

  • Incubate at 37°C for 4 hours to overnight.

5. Surfactant Degradation and Digestion Quenching

  • To stop the digestion and cleave the surfactant, add trifluoroacetic acid (TFA) or formic acid to a final concentration of 0.5-1.0% (pH ≤ 2).[5]

  • Incubate at 37°C for 45-60 minutes to facilitate the hydrolysis of the surfactant.[5]

6. Sample Clarification

  • Centrifuge the sample at 14,000 x g for 30 minutes to pellet the insoluble degradation byproducts.[5]

  • Carefully transfer the supernatant, containing the soluble peptides, to a new low-retention microcentrifuge tube.

7. LC-MS/MS Analysis

  • The clarified peptide mixture is now ready for direct injection and analysis by LC-MS/MS.

Conclusion

For researchers seeking to enhance proteome coverage, especially of difficult-to-solubilize membrane proteins, modern MS-compatible surfactants offer a robust and streamlined solution.

  • Acid-labile anionic surfactants like RapiGest SF, Progenta AALS, and MaSDeS provide powerful solubilization, often outperforming traditional detergents and improving protein/peptide identification rates.[9][13]

  • Enzymatically degradable surfactants such as ProteaseMAX offer a unique advantage by accelerating digestion times and simplifying workflows.[7][14]

  • Non-ionic cleavable surfactants like DSSM are emerging as valuable tools for structural proteomics where maintaining native protein conformations is essential.[12]

By replacing traditional zwitterionic surfactants with these advanced alternatives, researchers can significantly improve the quality and depth of their proteomics data, accelerating discovery in basic science and drug development.

References

Safety Operating Guide

Navigating the Disposal of Sodium Lauroampho PG-Acetate Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Sodium lauroampho PG-acetate phosphate, a clear and compliant disposal plan is essential. This guide provides detailed procedural steps and safety information to ensure the safe management of this amphoteric surfactant.

Core Principles of Chemical Waste Management

In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a hazardous chemical.[1][2] Laboratory personnel should handle all chemical waste, whether solid, liquid, or in a container, as hazardous unless explicitly confirmed to be non-hazardous by an authorized body.[1] The United States Environmental Protection Agency (USEPA) defines hazardous wastes as those that are either listed or exhibit characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1]

Quantitative Data on Chemical Waste Storage

Proper storage of chemical waste is paramount to maintaining a safe laboratory environment. The following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[3][4]

ParameterLimitRegulatory Context
Maximum Hazardous Waste Volume55 gallonsFederal and State regulations in the U.S. require removal within a specified timeframe once this limit is reached.[3]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)Stricter limits apply to acutely toxic chemicals.[3]
Maximum Storage Time12 monthsHazardous waste should not be stored in a Satellite Accumulation Area for more than one year.[3]

Experimental Protocol: Triple Rinsing of Empty Containers

Empty containers that have held hazardous chemicals must be properly decontaminated before disposal as regular trash.[1][5] The standard procedure for this is triple rinsing.

Methodology:

  • Initial Rinse: Fill the empty container to approximately 10% of its volume with a solvent capable of removing the chemical residue. For many surfactants, water is a suitable solvent.

  • Agitation: Securely cap the container and shake vigorously to ensure the solvent contacts all interior surfaces.

  • Collection of Rinsate: Pour the rinsate into a designated hazardous waste container.[1][5] This rinsate is considered hazardous waste and must be disposed of accordingly.

  • Repeat: Repeat the rinsing and collection steps two more times for a total of three rinses.

  • Final Disposal of Container: After triple rinsing and allowing the container to air dry, deface or remove the original chemical label.[1] The container can then typically be disposed of in the regular trash.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

Disposal workflow for this compound.

Step-by-Step Disposal Guidance

  • Waste Identification: All waste containing this compound should be considered hazardous chemical waste.[1][2]

  • Container Selection: Choose a robust, leak-proof container that is chemically compatible with the waste. The original product container is often a suitable choice.[1] Ensure the container is in good condition, free from rust or leaks.[5]

  • Labeling: As soon as waste is added, the container must be labeled with a "Hazardous Waste" tag.[4][6] The label must include the full chemical name (no abbreviations), the date of waste generation, and the location of origin (e.g., laboratory room number).[6]

  • Storage: Store the waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation.[3] The container must be kept closed except when adding waste.[3][7] Secondary containment, such as a spill tray, is recommended.[2]

  • Segregation: Store the waste away from incompatible materials to prevent dangerous reactions.[8] For instance, avoid storing it with strong acids, bases, or oxidizing agents unless compatibility is confirmed.

  • Disposal Request: Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department or designated hazardous waste program.[1][6] Do not transport hazardous waste yourself.[1]

  • Sink Disposal: Disposing of chemicals down the drain is generally prohibited unless explicitly permitted by your institution's EHS for specific, dilute, non-hazardous substances.[1][9] Given the lack of specific data for this compound, sink disposal is not recommended. Some safety data sheets for similar surfactants suggest that very small quantities of dilute solutions may be poured down a wastewater drain, but for larger amounts, a licensed waste management company should be contacted.[10][11] Always seek written permission from the relevant safety office before any drain disposal.[6]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.